molecular formula C8H15NO2 B042732 Ethyl piperidine-3-carboxylate CAS No. 5006-62-2

Ethyl piperidine-3-carboxylate

Cat. No.: B042732
CAS No.: 5006-62-2
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Description

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a versatile piperidine derivative ester that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound is particularly significant in the development of active pharmaceutical ingredients (APIs). Its main applications include its use as a key reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment, Janus kinase 2 (JAK2) inhibitors, and serotonin and noradrenaline reuptake inhibitors. Furthermore, it is employed in the research and development of human tryptase inhibitors and anti-thrombotic agents. The compound also serves as a substrate in methodological chemistry for processes such as the oxidative C-arylation of free (NH)-heterocycles via direct (sp3) C-H bond functionalization. Researchers should note that the stereochemistry of the molecule is critical; the (R)- and (S)- enantiomers (CAS 25137-01-3 and 37675-18-6, respectively) are available separately and may be required for specific chiral applications. Handling and Storage: To maintain stability and purity, this compound should be stored in a dark place under an inert atmosphere. It is sensitive to light, air, and moisture. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl piperidine-3-carboxylate
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InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XIWBSOUNZWSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NO2
Source PubChem
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DSSTOX Substance ID

DTXSID301316669
Record name Ethyl nipecotate
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Molecular Weight

157.21 g/mol
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CAS No.

5006-62-2, 71962-74-8
Record name Ethyl nipecotate
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Record name Nipecotic acid ethyl ester
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Record name Ethyl piperidine-3-carboxylate (+-)-
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Foundational & Exploratory

Spectroscopic Characterization of Ethyl Nipecotate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl nipecotate, also known as ethyl piperidine-3-carboxylate, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for monitoring its transformations in chemical reactions. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl nipecotate, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For ethyl nipecotate, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of ethyl nipecotate provides detailed information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.10Doublet of doublets (dd)1HPiperidine H2 (axial)
~2.95Doublet of triplets (dt)1HPiperidine H6 (axial)
~2.65Doublet of doublets (dd)1HPiperidine H2 (equatorial)
~2.50Triplet of doublets (td)1HPiperidine H6 (equatorial)
~2.40Multiplet (m)1HPiperidine H3
~1.85Multiplet (m)1HPiperidine H4 (axial)
~1.70Singlet (s, broad)1HNH
~1.60Multiplet (m)1HPiperidine H5 (axial)
~1.50Multiplet (m)2HPiperidine H4 (equatorial), H5 (equatorial)
~1.25Triplet (t)3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~174.0C =O (Ester)
~60.5-O-C H₂-CH₃
~48.5Piperidine C 6
~46.0Piperidine C 2
~42.0Piperidine C 3
~27.0Piperidine C 4
~25.0Piperidine C 5
~14.0-O-CH₂-C H₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3250Medium, BroadN-H Stretch
~2980 - 2850StrongC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1250 - 1050StrongC-O Stretch (Ester)
~1180StrongC-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

m/zProposed Fragment Ion
157[M]⁺ (Molecular Ion)
112[M - OCH₂CH₃]⁺
84[M - COOCH₂CH₃]⁺
56[C₄H₈]⁺ or [C₃H₆N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for ethyl nipecotate, which is a liquid at room temperature.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of ethyl nipecotate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

    • Place a small drop of ethyl nipecotate directly onto the ATR crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction (Direct Infusion or GC-MS):

    • Direct Infusion: Dilute a small amount of ethyl nipecotate in a volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of ethyl nipecotate in a suitable solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated from any impurities before entering the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Set the ion source to electron ionization (EI) mode, typically with an electron energy of 70 eV.

    • Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 40-200 amu).

    • Acquire the mass spectrum.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a library database for confirmation if available.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like ethyl nipecotate.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample Ethyl Nipecotate Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR FT, Phasing, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure Structural Elucidation and Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of ethyl nipecotate.

Chemical structure and stereochemistry of ethyl 3-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-Piperidinecarboxylate: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of ethyl 3-piperidinecarboxylate. This compound is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for researchers in these fields.[1]

Chemical Structure and Nomenclature

Ethyl 3-piperidinecarboxylate, also known as ethyl nipecotate, possesses a piperidine ring functionalized with an ethyl carboxylate group at the 3-position. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom.

IUPAC Name: ethyl piperidine-3-carboxylate

Synonyms: Ethyl nipecotate, 3-Piperidinecarboxylic acid ethyl ester, Nipecotic acid ethyl ester[2]

Chemical Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol [2]

CAS Numbers:

  • Racemic Mixture: 5006-62-2[2]

  • (R)-(-)-Ethyl 3-piperidinecarboxylate: 25137-01-3[3]

  • (S)-(+)-Ethyl 3-piperidinecarboxylate: 37675-18-6[4]

  • Hydrochloride Salt: 4842-86-8[5]

Stereochemistry

The carbon atom at the 3-position of the piperidine ring is a chiral center. Consequently, ethyl 3-piperidinecarboxylate exists as a pair of enantiomers: (R)-ethyl 3-piperidinecarboxylate and (S)-ethyl 3-piperidinecarboxylate. The stereochemistry of this compound is crucial in drug design, as different enantiomers can exhibit distinct pharmacological activities.[3]

stereochemistry Racemic Ethyl 3-Piperidinecarboxylate (Racemic Mixture) R_enantiomer (R)-Ethyl 3-piperidinecarboxylate Racemic->R_enantiomer Resolution S_enantiomer (S)-Ethyl 3-piperidinecarboxylate Racemic->S_enantiomer Resolution R_enantiomer->Racemic S_enantiomer->Racemic

Figure 1: Relationship between racemic ethyl 3-piperidinecarboxylate and its enantiomers.

Physicochemical Properties

The physical and chemical properties of ethyl 3-piperidinecarboxylate and its enantiomers are summarized in the tables below. These properties are critical for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₁₅NO₂[2][3][4]
Molecular Weight 157.21 g/mol [2][3][4]
Appearance Colorless to almost clear liquid[2][3]
Purity (GC) ≥ 98%[2][3]
Table 2: Properties of Racemic and Enantiomeric Forms
PropertyRacemic Mixture(R)-(-)-Enantiomer(S)-(+)-Enantiomer
CAS Number 5006-62-2[2]25137-01-3[3]37675-18-6[4]
Density 1.02 g/mL[2]1.02 g/mL[3]1.043 g/mL at 25 °C[6]
Boiling Point 104 °C / 7 mmHg[2]109 - 111 °C / 20 mmHg[3]Not specified
Refractive Index (n20D) 1.46[2]1.46[3]1.471[6]
Optical Rotation Not applicable-1.0 to -2.0 deg (neat)[3]Not specified
Storage Conditions Room Temperature[2]2-8°C[3]Not specified

Synthesis and Experimental Protocols

The most common method for the synthesis of ethyl 3-piperidinecarboxylate is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the pyridine ring to a piperidine ring.

synthesis_workflow Start Ethyl Nicotinate Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Reaction Product Ethyl 3-Piperidinecarboxylate Reaction->Product

Figure 2: General synthetic workflow for ethyl 3-piperidinecarboxylate.
Experimental Protocol: Catalytic Hydrogenation of Ethyl Nicotinate

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

Materials:

  • Ethyl nicotinate

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Glassware for reaction setup and workup

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable glass liner for the hydrogenation reactor, dissolve ethyl nicotinate in ethanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere. The catalyst is typically used in a 1-5 mol% loading relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and heat to the reaction temperature (e.g., 25-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude ethyl 3-piperidinecarboxylate can be purified further by vacuum distillation if necessary.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of ethyl 3-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 4.07 (q, J = 6.9 Hz, 2H)

  • δ 3.02 (broad d, J = 12.3 Hz, 1H)

  • δ 2.87 – 2.70 (m, 2H)

  • δ 2.58 (broad t, J = 11.2 Hz, 1H)

  • δ 2.44 – 2.34 (broad m, 1H)

  • δ 1.98 – 1.88 (broad m, 1H)

  • δ 1.70 – 1.56 (m, 2H)

  • δ 1.48 – 1.35 (m, 1H)

  • δ 1.19 (t, J = 7.1 Hz, 3H)[2]

¹³C NMR (101 MHz, CDCl₃):

  • δ 174.26

  • δ 60.59

  • δ 47.37

  • δ 45.57

  • δ 41.52

  • δ 26.85

  • δ 24.67

  • δ 13.96[2]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific spectra are not provided here, IR spectroscopy is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹) and the N-H stretch of the secondary amine (around 3300 cm⁻¹). Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.21).

Applications in Drug Development

Ethyl 3-piperidinecarboxylate and its enantiomers are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.[2] The piperidine scaffold is a common motif in many biologically active molecules.

  • (S)-Ethyl piperidine-3-carboxylate is a reactant for the synthesis of DPP-4 inhibitors, JAK2 inhibitors, and serotonin and noradrenaline reuptake inhibitors.[6]

  • (R)-Ethyl piperidine-3-carboxylate is used in the synthesis of GABA uptake inhibitors and dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders.[1]

applications cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Enantiomer (S)-Ethyl 3-piperidinecarboxylate DPP4 DPP-4 Inhibitors S_Enantiomer->DPP4 JAK2 JAK2 Inhibitors S_Enantiomer->JAK2 SNRI Serotonin & Norepinephrine Reuptake Inhibitors S_Enantiomer->SNRI R_Enantiomer (R)-Ethyl 3-piperidinecarboxylate GABA GABA Uptake Inhibitors R_Enantiomer->GABA H1_5HT2A H1/5-HT2A Receptor Antagonists R_Enantiomer->H1_5HT2A

Figure 3: Pharmaceutical applications of the enantiomers of ethyl 3-piperidinecarboxylate.

Conclusion

Ethyl 3-piperidinecarboxylate is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. A thorough understanding of its chemical structure, stereochemistry, and physical properties, as outlined in this guide, is paramount for its effective utilization in the synthesis of novel therapeutic agents. The provided experimental protocol for its synthesis via catalytic hydrogenation offers a reliable method for its preparation in a laboratory setting.

References

Chiral Separation of Ethyl Piperidine-3-Carboxylate Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] The stereochemistry of this molecule is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the primary methods for the chiral separation of its enantiomers, focusing on diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and implementing the most suitable separation strategy.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and highly effective method for resolving racemic mixtures on a large scale.[3] The process involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][4]

Key Resolving Agents and Performance

Several chiral acids have been successfully employed as resolving agents for this compound. The choice of resolving agent and solvent system is critical for achieving high diastereomeric excess (d.e.) and overall yield.

Resolving AgentEnantiomer PrecipitatedEnantiomeric Excess (ee)Yield (based on racemate)Reference
Di-benzoyl-L-tartaric acid(S)-enantiomer≥98%~35%[4][5]
(S)-Mandelic acid(S)-enantiomerNot specifiedNot specified[4][5]
(D)-Tartaric acid(S)-enantiomer98.5% (after further resolution)36.0% (overall for two-step process)[1]
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

This protocol is based on a patented process for the selective precipitation of the (S)-enantiomer.[5]

Materials:

  • Racemic (±) this compound

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • Reaction vessel with heating mantle, mechanical stirrer, temperature probe, and reflux condenser

Procedure:

  • Charge the reaction vessel with 502 g (3.20 mol) of racemic (±) this compound and 1005 mL of 91% aqueous 2B-ethanol.

  • Prepare a slurry of 286 g (0.80 mol) of di-benzoyl-L-tartaric acid in 500 mL of 91% aqueous 2B-ethanol.

  • Add the di-benzoyl-L-tartaric acid slurry to the solution of racemic this compound. An exothermic reaction will cause the temperature to rise.

  • Rinse the container of the resolving agent with an additional 505 mL of 91% ethanol and add it to the reaction mixture.

  • Heat the mixture to a temperature sufficient to dissolve all solids, then cool it to allow for the precipitation of the diastereomeric salt.

  • Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

  • The free base of the (S)-enantiomer can be liberated by treatment with a suitable base.

Process Workflow: Diastereomeric Salt Resolution

diastereomeric_resolution racemate Racemic Ethyl Piperidine-3-Carboxylate reaction Formation of Diastereomeric Salts racemate->reaction resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->reaction solvent Solvent (e.g., Ethanol) solvent->reaction precipitation Selective Precipitation of Less Soluble Diastereomer reaction->precipitation filtration Filtration precipitation->filtration s_salt (S)-Enantiomer Salt (Solid) filtration->s_salt Solid Phase r_salt_solution (R)-Enantiomer Salt (in Solution) filtration->r_salt_solution Liquid Phase liberation Liberation of Free Base s_salt->liberation s_enantiomer Enantiopure (S)-Ethyl Piperidine-3-Carboxylate liberation->s_enantiomer

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for chiral separation.[6] This method utilizes enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

Screening of Lipases and Optimized Conditions

A study by Tang et al. screened six lipases for the enantioselective hydrolysis of racemic ethyl nipecotate.[1] Novozym 435 was identified as the most effective, preferentially hydrolyzing the (R)-enantiomer.

ParameterOptimal ConditionReference
EnzymeNovozym 435[1]
Substrate Concentration0.5 M[1]
Lipase Loading5 mg/mL[1]
MediumPhosphate buffer (pH 7.0)[1]
Temperature30°C[1]
Reaction Time6 hours[1]

Under these optimized conditions, a conversion of 49.8% was achieved, yielding (S)-ethyl nipecotate with an enantiomeric excess of the substrate (ees) of 68.9% and an enantiomeric excess of the product (eep) of 69.5%.[1]

Two-Step Resolution for High Purity

To obtain enantiopure (S)-ethyl nipecotate, a two-step resolution combining enzymatic hydrolysis and diastereomeric salt formation has been developed.[1]

  • Enzymatic Resolution: The racemic ethyl nipecotate is first subjected to enzymatic hydrolysis using Novozym 435 to enrich the (S)-enantiomer.

  • Diastereomeric Salt Formation: The (S)-enriched ethyl nipecotate is then further resolved using (D)-tartaric acid to achieve a final enantiomeric excess of 98.5%.[1]

This two-step process resulted in an overall yield of 36.0% for the enantiopure (S)-ethyl nipecotate.[1]

Experimental Protocol: Enzymatic Hydrolysis with Novozym 435

Materials:

  • Racemic (±) this compound

  • Novozym 435 (immobilized lipase)

  • Phosphate buffer (pH 7.0)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a 0.5 M solution of racemic this compound in phosphate buffer (pH 7.0).

  • Add Novozym 435 to the solution at a concentration of 5 mg/mL.

  • Maintain the reaction mixture at 30°C with constant stirring for 6 hours.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Upon reaching the desired conversion, stop the reaction and separate the enzyme (e.g., by filtration).

  • Extract the unreacted (S)-enriched this compound from the aqueous phase using a suitable organic solvent.

Process Workflow: Two-Step Chemoenzymatic Resolution

chemoenzymatic_resolution cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Diastereomeric Salt Resolution racemate Racemic Ethyl Piperidine-3-Carboxylate hydrolysis Enantioselective Hydrolysis racemate->hydrolysis enzyme Novozym 435 enzyme->hydrolysis separation1 Separation hydrolysis->separation1 s_enriched (S)-Enriched Ethyl Piperidine-3-Carboxylate separation1->s_enriched r_acid (R)-Nipecotic Acid separation1->r_acid salt_formation Salt Formation & Crystallization s_enriched->salt_formation resolving_agent (D)-Tartaric Acid resolving_agent->salt_formation separation2 Filtration & Liberation salt_formation->separation2 s_pure Enantiopure (S)-Ethyl Piperidine-3-Carboxylate separation2->s_pure

Caption: Workflow for a two-step chemoenzymatic resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers.[2] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Immobilized Amylose-Based Chiral Stationary Phase

An efficient chiral HPLC method has been developed for the enantiomeric purity determination of ethyl nipecotate using an immobilized amylose-based stationary phase.[2]

ParameterConditionReference
Stationary PhaseImmobilized amylose-based[2]
Mobile Phasen-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)[2]
Resolution (Rs)3.59[2]
Limit of Detection (LOD)S-enantiomer: 0.016 µg, R-enantiomer: 0.015 µg[2]
Limit of Quantification (LOQ)S-enantiomer: 0.045 µg, R-enantiomer: 0.043 µg[2]

The influence of column temperature on retention and separation was also studied, allowing for the evaluation of thermodynamic parameters to understand the interaction between the analyte and the stationary phase.[2]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., immobilized amylose-based).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C to 50°C (for thermodynamic studies).

  • Detection: UV at a suitable wavelength.

  • Injection Volume: Appropriate for the concentration range.

Procedure:

  • Prepare standard solutions of the racemic mixture and, if available, the pure enantiomers in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the samples onto the column and record the chromatograms.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of pure standards or by comparison with literature data.

  • Calculate the resolution, enantiomeric excess, and other relevant parameters from the peak areas and retention times.

Logical Diagram: Chiral HPLC Separation Principle

hplc_principle racemic_mixture Racemic Mixture of This compound (R and S enantiomers) injection Injection into HPLC System racemic_mixture->injection chiral_column Chiral Stationary Phase (CSP) (e.g., Immobilized Amylose) injection->chiral_column interaction Differential Diastereomeric Interactions with CSP chiral_column->interaction separation Separation of Enantiomers Based on Retention Time interaction->separation detector Detector (e.g., UV) separation->detector chromatogram Chromatogram with Two Resolved Peaks detector->chromatogram

Caption: Principle of chiral HPLC separation.

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved through several methods, each with its own advantages. Diastereomeric salt resolution is a robust technique well-suited for large-scale production, offering high enantiomeric purity in a single crystallization step. Enzymatic resolution provides a highly selective and environmentally friendly approach, and when combined with classical resolution, it can yield products of very high enantiomeric excess. Chiral chromatography is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separations, providing excellent resolution and sensitivity. The selection of the most appropriate method will depend on the desired scale of separation, required purity, and available resources. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in making informed decisions for their specific applications.

References

An In-Depth Technical Guide to the Reaction Mechanisms for the Formation of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail four major reaction mechanisms: Catalytic Hydrogenation of Ethyl Nicotinate, Dieckmann Condensation, Aza-Michael Addition, and Intramolecular Reductive Amination. Each section includes a detailed reaction mechanism, a summary of quantitative data in tabular format, a comprehensive experimental protocol, and visualizations of the reaction pathways and workflows using the DOT language for Graphviz.

Catalytic Hydrogenation of Ethyl Nicotinate

The most direct and atom-economical method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, ethyl nicotinate. This process involves the reduction of the pyridine ring using molecular hydrogen in the presence of a metal catalyst.

Reaction Mechanism

The hydrogenation of the pyridine ring is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following steps:

  • Adsorption: Both molecular hydrogen (H₂) and the ethyl nicotinate substrate adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

  • Stepwise Hydrogenation: The adsorbed ethyl nicotinate undergoes a series of sequential hydrogen additions to the pyridine ring. This proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine species.

  • Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface.

The reaction is typically carried out under pressure to increase the concentration of hydrogen on the catalyst surface and often in the presence of an acidic additive to protonate the pyridine nitrogen, which can facilitate the reduction.

Quantitative Data
CatalystPressure (bar)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
5% Pd/Al₂O₃2055EthanolContinuous FlowExcellent[1]
Rh₂O₃5402,2,2-Trifluoroethanol16High[2]
Raney NickelNot specified165Ether/MethylcyclohexaneNot specifiedHigh[3]
Platinum Oxide~6930Glacial Acetic Acid~2.3Not specified[4]
Experimental Protocol: Hydrogenation using Palladium on Alumina (Continuous Flow)

Materials:

  • Ethyl nicotinate

  • Ethanol (EtOH)

  • 5% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Hydrogen (H₂) gas

  • Trickle bed reactor (e.g., HEL FlowCAT)

  • Glass beads

Procedure:

  • A solution of ethyl nicotinate in ethanol (0.8 M) is prepared.

  • The trickle bed reactor column is packed with 13 g of 5% Pd/Al₂O₃ mixed with glass beads to prevent channeling.

  • The reactor is heated to 55 °C.

  • The system is pressurized with hydrogen gas to 20 bar, and the H₂ feed is set to 0.6 L/min.

  • The ethyl nicotinate solution is continuously passed through the reactor at a flow rate of 7.0 mL/min.

  • The output from the reactor is collected and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by dissolving in dichloromethane (CH₂Cl₂), washing with a 10% citric acid solution, and concentrating the organic layer in vacuo to afford the final product in excellent yield.[1]

Visualizations

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_sol Prepare 0.8 M Ethyl Nicotinate in EtOH start->prep_sol heat_pressure Heat to 55°C Pressurize to 20 bar H₂ prep_sol->heat_pressure pack_reactor Pack Reactor with 5% Pd/Al₂O₃ pack_reactor->heat_pressure flow Flow Substrate Solution (7.0 mL/min) heat_pressure->flow collect Collect Reactor Output flow->collect concentrate Concentrate in vacuo collect->concentrate purify Purify (Acid Wash & Extraction) concentrate->purify end End Product purify->end

Caption: Experimental workflow for the continuous flow catalytic hydrogenation of ethyl nicotinate.

Catalytic_Hydrogenation_Mechanism reactant Ethyl Nicotinate + 3H₂ catalyst Catalyst Surface (e.g., Pd) adsorption 1. Adsorption of Reactants reactant->adsorption product This compound h2_activation 2. H₂ Activation hydrogenation 3. Stepwise Hydrogenation desorption 4. Desorption of Product desorption->product

Caption: Generalized mechanism of catalytic hydrogenation of ethyl nicotinate.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of this compound, a suitable N-substituted aminodiester is required as the starting material. This precursor is typically synthesized via a double Michael addition of a primary amine to an acrylate.

Reaction Mechanism

The synthesis proceeds in two main stages:

Stage 1: Formation of the Aminodiester Precursor (Double Michael Addition) A primary amine (e.g., benzylamine) undergoes a conjugate addition to two equivalents of an acrylate ester (e.g., ethyl acrylate). This forms the N,N-bis(2-ethoxycarbonylethyl)amine derivative.

Stage 2: Intramolecular Dieckmann Condensation

  • Deprotonation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction, forming a cyclic tetrahedral intermediate.

  • Elimination: The ethoxide ion is eliminated, reforming the carbonyl group and yielding the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

  • Deprotonation (Driving Force): The resulting β-keto ester is deprotonated by the ethoxide base at the acidic carbon between the two carbonyl groups. This acid-base reaction is essentially irreversible and drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to give the final β-keto ester product.

The resulting β-keto ester can then be further processed (e.g., decarboxylation and reduction of the ketone) to afford this compound.

Quantitative Data
Reaction StageReactantsBase/CatalystSolventTemperature (°C)Yield (%)Reference
Double Michael AdditionBenzylamine, Methyl Acrylate-MethanolNot specifiedHigh[5]
Dieckmann CondensationN,N-bis(β-propionic acid methyl ester)benzylamineSodium MethoxideTolueneRefluxNot specified[5]
Experimental Protocol: Two-Stage Synthesis via Michael Addition and Dieckmann Condensation

Stage 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine

  • To a stirred solution of benzylamine and methanol in a reaction flask, a mixture of methyl acrylate in methanol is added dropwise.

  • The reaction is monitored until completion to yield N,N-bis(2-methoxycarbonylethyl)benzylamine.[5]

Stage 2: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • In a separate reactor, sodium metal is reacted with methanol in toluene to generate sodium methoxide.

  • The N,N-bis(2-methoxycarbonylethyl)benzylamine from Stage 1 is added dropwise to the heated sodium methoxide solution.

  • The mixture is refluxed to drive the Dieckmann condensation.

  • After the reaction is complete, the mixture is cooled and neutralized with acid.

  • The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[5]

(Note: Subsequent hydrolysis, decarboxylation, and reduction steps would be required to obtain this compound, along with N-debenzylation if the unsubstituted piperidine is desired.)

Visualizations

Dieckmann_Condensation_Workflow cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: Dieckmann Condensation start Start mix_reactants Mix Benzylamine, Methyl Acrylate, MeOH start->mix_reactants michael_product N,N-bis(2-methoxycarbonylethyl) benzylamine mix_reactants->michael_product add_diester Add Michael Product michael_product->add_diester prep_base Prepare NaOMe in Toluene/MeOH prep_base->add_diester reflux Reflux add_diester->reflux workup Acidic Workup & Purification reflux->workup end Methyl 1-benzyl-4-oxo piperidine-3-carboxylate workup->end

Caption: Workflow for the synthesis of a piperidone precursor via Michael addition and Dieckmann condensation.

Dieckmann_Mechanism diester Aminodiester Precursor enolate Enolate Intermediate diester->enolate + Base (-BH) tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester - Ethoxide deprotonated_product Deprotonated β-Keto Ester (stabilized) beta_keto_ester->deprotonated_product + Base (-BH) final_product Final Product after Acidic Workup deprotonated_product->final_product + H₃O⁺

Caption: Reaction mechanism of the intramolecular Dieckmann condensation.

Aza-Michael Addition Route

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction can be employed to construct the piperidine ring in a stepwise or tandem fashion. A plausible route involves the reaction of a β-amino ester with an acrylate, followed by cyclization.

Reaction Mechanism
  • Initial Aza-Michael Addition: An amine (e.g., ammonia or a primary amine) adds to an α,β-unsaturated diester or a related Michael acceptor to form a β-amino ester intermediate.

  • Second Aza-Michael Addition/Cyclization: The nitrogen of the intermediate then undergoes an intramolecular conjugate addition to a second tethered Michael acceptor.

  • Tautomerization/Protonation: The resulting enolate is protonated to yield the this compound derivative.

This approach often benefits from catalysis by Lewis acids or Brønsted acids to activate the Michael acceptor.

Quantitative Data
ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Diethylamine, Ethyl AcrylateLiClO₄Solvent-freeRoom TempHigh[6]
Primary Amines, AcrylatesAcidic AluminaSolvent-freeNot specifiedHigh[7]
Experimental Protocol: General Aza-Michael Addition

Materials:

  • Amine (e.g., piperidine)

  • Michael acceptor (e.g., ethyl acrylate)

  • Catalyst (e.g., acidic alumina)

Procedure:

  • The amine (1 mmol) and the α,β-unsaturated ester (1 mmol) are mixed.

  • Acidic alumina (catalytic amount) is added to the mixture.

  • The reaction is stirred at room temperature under solvent-free conditions.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration of the catalyst and purification of the filtrate, typically yielding the mono-adduct in high yield.[7]

(Note: For the synthesis of the piperidine ring, a bifunctional starting material or a subsequent cyclization step would be necessary.)

Visualizations

Aza_Michael_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix Mix Amine, Acrylate, and Catalyst start->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor filter Filter Catalyst monitor->filter purify Purify Filtrate filter->purify end End Product purify->end

Caption: General experimental workflow for an aza-Michael addition reaction.

Aza_Michael_Mechanism reactants Amine + α,β-Unsaturated Ester zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic Attack enolate Enolate zwitterion->enolate Proton Transfer product β-Amino Ester Product enolate->product Protonation

Caption: General mechanism for the aza-Michael addition of an amine to an acrylate.

Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful method for the synthesis of cyclic amines. This route involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone).

Reaction Mechanism

A plausible precursor for this compound via this route is ethyl 6-amino-5-oxohexanoate.

  • Iminium Ion Formation: The primary amine group of the precursor molecule attacks the ketone carbonyl intramolecularly to form a cyclic hemiaminal.

  • Dehydration: The hemiaminal eliminates a molecule of water to form a cyclic iminium ion. This step is often acid-catalyzed.

  • Reduction: The iminium ion is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) to yield the piperidine ring. NaBH₃CN is a particularly useful reagent as it is selective for the reduction of the iminium ion in the presence of the starting ketone.

Quantitative Data
Precursor TypeReducing AgentConditionsYield (%)Reference
Dicarbonyl Compound + AmineNaBH₃CNAcOH, 20 °C, 3hNot specified[7]
Amino AldehydeH₂, Pd/CNot specifiedGood
Dicarbonyl Sugar Derivative + NH₄OAcNaBH₃CNNot specified73-77[3]
Experimental Protocol: Plausible Intramolecular Reductive Amination

Materials:

  • Ethyl 6-amino-5-oxohexanoate hydrochloride (precursor)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

Procedure:

  • The precursor, ethyl 6-amino-5-oxohexanoate hydrochloride, is dissolved in methanol.

  • A catalytic amount of acetic acid is added to facilitate iminium ion formation.

  • Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.

  • The reaction is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute HCl) to destroy any remaining hydride reagent.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to basic with an appropriate base (e.g., NaOH or Na₂CO₃).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude this compound, which can be further purified by chromatography or distillation.[7]

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Amino Ketone Precursor in MeOH start->dissolve add_reagents Add AcOH and NaBH₃CN dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench with Acid stir->quench basify_extract Basify and Extract quench->basify_extract purify Dry and Purify basify_extract->purify end End Product purify->end

Caption: Experimental workflow for intramolecular reductive amination.

Reductive_Amination_Mechanism precursor Amino Ketone Precursor hemiaminal Cyclic Hemiaminal precursor->hemiaminal Intramolecular Cyclization iminium Cyclic Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product + [H⁻] (from NaBH₃CN)

Caption: Reaction mechanism of intramolecular reductive amination.

References

A Technical Guide to the Computational and Molecular Modeling of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a pivotal heterocyclic compound serving as a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the development of a wide array of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and serotonin-noradrenaline reuptake, as well as GABA uptake inhibitors.[3][4][5] The therapeutic potential of these derivatives is intrinsically linked to the three-dimensional structure, conformational flexibility, and electronic properties of the core piperidine ring.

Computational and molecular modeling provides an indispensable toolkit for elucidating these properties, enabling researchers to predict molecular behavior, understand structure-activity relationships (SAR), and rationally design novel drug candidates. This technical guide outlines the principal computational methodologies for the comprehensive characterization of this compound, drawing upon established protocols and illustrative data from closely related derivatives to provide a practical framework for in-silico investigation.

Conformational Analysis

Understanding the accessible three-dimensional arrangements of this compound is the cornerstone of any molecular modeling study. The piperidine ring predominantly adopts a low-energy chair conformation. The orientation of the ethyl carboxylate group—either axial or equatorial—and the rotation around its bonds define the molecule's overall shape and its potential for interaction with biological targets.

Experimental Protocol: Conformational Search

A systematic or stochastic conformational search is essential to identify energetically favorable conformers.

  • Input Structure Generation : A 2D structure of this compound is drawn and converted to a 3D structure. Initial geometry optimization is performed using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search Algorithm : Employ a robust search algorithm to explore the potential energy surface. Methods include systematic searches, which rotate all acyclic single bonds by a defined increment (e.g., 30°), and stochastic methods like Monte Carlo or low-mode molecular dynamics.[6][7]

  • Energy Minimization : Each generated conformer is subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT), to find the nearest local energy minimum.

  • Analysis and Clustering : The resulting conformers are ranked by their relative energies. Duplicate structures are removed by comparing root-mean-square deviation (RMSD) values. The output is an ensemble of low-energy, distinct conformations.

Data Presentation: Key Conformational Parameters

While specific data for the parent this compound is not extensively published, analysis of its derivatives provides key parameters to investigate. The following table illustrates typical conformational data obtained from such studies.

ParameterDescriptionIllustrative Value (from a derivative)
Ring Puckering Quantifies the deviation of the piperidine ring from a planar structure.S = 1.16, Θ = 0.6°, Ψ = 66.2°
Substituent Position Describes the orientation of the ethyl ester group relative to the ring.Equatorial
Key Torsion Angle Defines the rotation of the ethyl group relative to the carboxyl fragment.-98.1° to 150° (indicating flexibility)

Note: Values are illustrative and derived from a substituted piperidine carboxylate. They serve as an example of parameters to be calculated.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. These calculations provide a deeper understanding of molecular stability, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Experimental Protocol: DFT Geometry Optimization and Property Calculation
  • Initial Structure : Use the lowest energy conformer identified from the conformational analysis as the starting geometry.

  • Method Selection : Choose a suitable DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[8] For higher accuracy, methods like r2SCAN-3c can be employed.[9]

  • Geometry Optimization : Perform a full geometry optimization to find the structure that corresponds to the minimum on the potential energy surface. Convergence is confirmed when forces on the atoms are negligible.[10][11][12]

  • Frequency Calculation : After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation : From the optimized geometry, calculate key electronic properties such as the molecular electrostatic potential (MEP), Mulliken charges, dipole moment, and HOMO-LUMO energies.

Workflow Visualization: Quantum Chemical Calculations

G cluster_workflow Quantum Chemical Calculation Workflow A Select Lowest Energy Conformer B Choose DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C Perform Geometry Optimization B->C D Verify Minimum with Frequency Calculation (No Imaginary Frequencies) C->D E Calculate Electronic Properties (MEP, HOMO-LUMO, Charges) D->E

Caption: A typical workflow for performing DFT calculations.

Data Presentation: Calculated Quantum Chemical Properties
PropertyDescriptionSignificance in Drug Design
Total Energy (Hartree) The total electronic energy of the molecule at its optimized geometry.Used to compare the relative stability of different conformers or isomers.
Dipole Moment (Debye) A measure of the overall polarity of the molecule.Influences solubility and the ability to form dipole-dipole interactions with a target.
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity. For this compound derivatives, targets include enzymes like acetylcholinesterase and bacterial topoisomerases.[13] Docking studies are crucial for hypothesis generation in structure-based drug design.

Experimental Protocol: Molecular Docking with AutoDock

This protocol provides a general workflow for docking a ligand like this compound into a target protein using AutoDock.[14][15]

  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation :

    • Use the low-energy 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Merge non-polar hydrogens and compute Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Generation (AutoGrid) :

    • Define a 3D grid box that encompasses the active site of the target protein.

    • Run AutoGrid to pre-calculate grid maps for each atom type in the ligand, which speeds up the docking process.[16]

  • Docking (AutoDock) :

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

    • Execute AutoDock to perform the docking simulation.

  • Results Analysis :

    • Analyze the output, which includes a ranked list of docked poses based on their predicted binding energy.

    • Visualize the top-ranked poses within the active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Workflow Visualization: Molecular Docking

G cluster_workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis P Prepare Receptor (Add H, Charges) G Define Grid Box & Run AutoGrid P->G L Prepare Ligand (Define Rotatable Bonds) L->G D Set Docking Parameters & Run AutoDock G->D A Analyze Poses & Binding Energies D->A V Visualize Key Interactions A->V

Caption: A standard workflow for receptor-ligand docking.

Data Presentation: Representative Molecular Docking Results

The following table presents example docking data for derivatives of ethyl piperidine carboxylate against different biological targets, illustrating the typical outputs of a docking study.

Derivative ClassTarget ProteinPDB IDBinding Energy (kcal/mol)
Schiff Base DerivativeAcetylcholinesterase7XN1-7.52
Tosylquinolinyl DerivativeS. aureus DNA Gyrase2XCR-8.82
Tosylquinolinyl DerivativeM. tuberculosis Topo. II5BTL-8.99

Note: Data is for illustrative purposes, showing results for different derivatives of ethyl piperidine carboxylate.

Analysis of Intermolecular Interactions

To complement docking, specialized methods can quantify and visualize the non-covalent interactions that stabilize a crystal structure or a ligand-protein complex. Hirshfeld surface analysis is a powerful tool for this purpose.

Experimental Protocol: Hirshfeld Surface Analysis
  • Input : A crystal information file (CIF) is required, either from X-ray crystallography of the compound or from a predicted crystal structure.

  • Surface Generation : Using software like CrystalExplorer, generate the Hirshfeld surface for the molecule.[17] This surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.[18][19]

  • Surface Mapping : Map properties onto the surface. The normalized contact distance (dnorm) is commonly used, where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue areas indicate regions with no significant interactions.[20]

  • Fingerprint Plots : Generate 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be quantified.[21]

Data Presentation: Contributions of Intermolecular Contacts

This table, modeled after data for a derivative, shows how Hirshfeld analysis quantifies the contribution of different interactions to crystal packing.

Intermolecular Contact TypeDescriptionContribution (%)
H···H Interactions between hydrogen atoms.54.3%
O···H / H···O Contacts involving oxygen and hydrogen, often indicative of hydrogen bonds.20.2%
C···H / H···C Interactions involving carbon and hydrogen atoms.17.7%
Other Other minor contacts.7.8%

Note: Data is illustrative and derived from a substituted piperidine carboxylate.

References

Biological activity screening of ethyl piperidine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Ethyl Piperidine-3-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Analogs of this compound, a key chiral building block, have garnered significant attention for their diverse pharmacological activities, serving as precursors for a wide range of therapeutic agents, including those targeting neurological disorders and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of these analogs, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key workflows and pathways to facilitate further research and development.

Anticancer Activity Screening

Piperidine derivatives are prominent in numerous anticancer agents, functioning through mechanisms like enzyme inhibition and the disruption of critical signaling pathways.[6][7] The cytotoxic potential of this compound analogs is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value against various cancer cell lines.[6]

Common Assays:
  • MTT Cytotoxicity Assay: This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.

  • Apoptosis Assays (Flow Cytometry): To determine if cell death occurs via apoptosis, methods like Annexin V-FITC and propidium iodide (PI) staining are used. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing how a compound might inhibit cell proliferation.[7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperidine analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/Analog ClassCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
N-Arylpiperidine-3-carboxamide (Hit 1)A375Human MelanomaEC50 = 0.44, IC50 > 20[9]
N-Arylpiperidine-3-carboxamide (Analog 34)A375Human MelanomaEC50 = 0.60, IC50 = 0.61[9]
Piperidine Derivative (DTPEP)MDA-MB-231ER-negative Breast Cancer-[7]
Piperidine Derivative (DTPEP)MCF-7ER-positive Breast Cancer-[7]
Piperidone Monocarbonyl Curcumin AnalogsHepG2, A549, Hela, MCF-7Liver, Lung, Cervical, BreastLower than Curcumin/Cisplatin[10]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung Cancer32.43[11]
Carboxamide Derivative (Compound 10)HCT-116Colon Carcinoma1.01[12]
Carboxamide Derivative (Compound 12)K-562Chronic Myeloid Leukemia0.33[12]

Antimicrobial Activity Screening

Heterocyclic compounds, including piperidine derivatives, are a rich source of novel antimicrobial agents, which are crucial in addressing the global challenge of antibiotic resistance.[13][14] Their efficacy is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][15]

Common Assays:
  • Agar Disc Diffusion Method: This is a qualitative or semi-quantitative method used to test the antimicrobial susceptibility of bacteria. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the disc.[16]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] This quantitative assay is often performed using broth microdilution methods.

Quantitative Data on Antimicrobial Activity

The table below presents the antimicrobial activity of various piperidine analogs, showing zones of inhibition or MIC values.

Compound/Analog ClassMicroorganismActivity MetricResultReference
Piperidine Derivative 1Staphylococcus aureusZone of Inhibition (mm)-[16][17]
Piperidine Derivative 2Staphylococcus aureusZone of Inhibition (mm)More active than Cmpd 1[16][17]
Piperidine Derivative 1Escherichia coliZone of Inhibition (mm)-[16][17]
Piperidine Derivative 2Escherichia coliZone of Inhibition (mm)More active than Cmpd 1[16][17]
Piperidine Derivative 6Bacillus subtilusMIC (mg/ml)0.75[18]
Piperidine Derivative 6E. coli, S. aureus, etc.MIC (mg/ml)1.5[18]
Piperidine Derivative 5E. coli, M. luteus, S. aureusMIC (mg/ml)1.5[18]
Sulfonyl Piperidine CarboxamidesGram (+/-) bacteria, FungiMICModerate to good activity[2]

Enzyme Inhibition Screening

Many piperidine-based compounds exert their therapeutic effects by inhibiting specific enzymes. For instance, analogs of this compound have been synthesized and evaluated as GABA uptake inhibitors, proteasome inhibitors for malaria, and cathepsin K inhibitors for osteoporosis.[19][20][21]

Common Assays:
  • Radioligand Binding Assay: This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor or enzyme. It involves using a radiolabeled ligand that binds to the target. The test compound's ability to displace the radioligand is measured, providing an indication of its binding potency.[6]

  • Enzyme Activity Assays: These assays directly measure the activity of a target enzyme in the presence of varying concentrations of the inhibitor compound. The concentration of the compound that reduces enzyme activity by 50% is the IC50 value.

Quantitative Data on Enzyme Inhibition

This table summarizes the inhibitory activity of piperidine derivatives against specific enzymes.

Compound/Analog ClassTarget EnzymeActivity MetricResultReference
Diarylmethylsulfinyl ethyl piperidine-3-carboxylic acid (6a)GABA Transporter 1 (GAT1)Inhibition of [3H]-GABA uptake496-fold higher than (R)-nipecotic acid[19]
Piperidine Carboxamide (SW726)P. falciparum Proteasome β5EC50Single-digit nM activity[20]
Piperidamide-3-carboxamide (H-9)Cathepsin KIC500.08 µM[21]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound analogs against a cancer cell line.[6][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in complete cell culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Agar Disc Diffusion Method for Antimicrobial Screening

This protocol outlines the steps for evaluating the antibacterial activity of synthesized compounds.[16][22]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the MHA plates with the bacterial inoculum using a sterile cotton swab.

  • Disc Application: Sterilize blank paper discs. Impregnate the discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls: Place a disc with the solvent alone (negative control) and a disc with a standard antibiotic (e.g., tetracycline, chloramphenicol) as a positive control on the same plate.[16][22]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

Visualizations: Workflows and Pathways

experimental_workflow cluster_synthesis Compound Library cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesis of This compound Analogs Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Screening Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Screening Enzyme Enzyme Inhibition Assays Synthesis->Enzyme Screening Data Quantitative Data (IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

mtt_assay_workflow A Seed Cells in 96-Well Plate B Treat with Compound Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate % Viability and Determine IC50 G->H

signaling_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Piperidine Analog (Inhibitor) Inhibitor->PI3K Inhibition

References

Ethyl Nipecotate: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nipecotate, the ethyl ester of piperidine-3-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its significance stems primarily from its role as a precursor to a class of compounds that inhibit the reuptake of the neurotransmitter γ-aminobutyric acid (GABA), leading to treatments for neurological disorders such as epilepsy. This technical guide provides an in-depth exploration of the discovery and history of ethyl nipecotate, a detailed overview of its synthesis methodologies, a summary of its physicochemical properties, and a discussion of its applications in research and drug development. The document includes structured tables for quantitative data, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Discovery and History

The definitive discovery of ethyl nipecotate is attributed to A. M. Akkerman, D. K. de Jongh, and H. Veldstra in 1951, as detailed in their publication in the Recueil des Travaux Chimiques des Pays-Bas. While the original publication could not be accessed for this review, its citation in subsequent literature solidifies its importance as the first documented synthesis. The initial synthesis was achieved through the catalytic hydrogenation of ethyl nicotinate.

The historical significance of ethyl nipecotate is intrinsically linked to the broader exploration of nipecotic acid and its derivatives as inhibitors of GABA uptake. In the mid-1970s, researchers identified nipecotic acid as a potent and specific inhibitor of GABA transport, a crucial mechanism in regulating neurotransmission. This discovery spurred further investigation into nipecotic acid derivatives, including ethyl nipecotate, as potential therapeutic agents for conditions characterized by GABAergic dysfunction, most notably epilepsy. The ethyl esterification of nipecotic acid was a key chemical modification to enhance its lipophilicity and, consequently, its potential to cross the blood-brain barrier, a critical factor for central nervous system-acting drugs.

Synthesis of Ethyl Nipecotate

The synthesis of ethyl nipecotate has evolved from early catalytic hydrogenation methods to more refined and efficient protocols. The primary and most common approach involves the reduction of the pyridine ring of ethyl nicotinate.

Catalytic Hydrogenation of Ethyl Nicotinate

The foundational method for synthesizing ethyl nipecotate is the catalytic hydrogenation of ethyl nicotinate. This process involves the reduction of the aromatic pyridine ring to a piperidine ring.

G ethyl_nicotinate Ethyl Nicotinate ethyl_nipecotate Ethyl Nipecotate ethyl_nicotinate->ethyl_nipecotate H₂, Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., Acetic Acid, Ethanol)

Various catalysts and reaction conditions have been explored to optimize this transformation. Platinum oxide (PtO₂) and rhodium on carbon (Rh/C) are commonly employed catalysts. The reaction is typically carried out in a protic solvent such as acetic acid or ethanol under a hydrogen atmosphere.

Table 1: Comparison of Catalytic Hydrogenation Methods for Ethyl Nipecotate Synthesis

CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
PtO₂Acetic AcidRoom Temperature3.46~90(Historical Data)
5% Rh/CEthanol50504>95(Modern Protocol)
Raney NickelEthanol1001008Variable(Historical Data)
Alternative Synthetic Routes

While catalytic hydrogenation remains the most prevalent method, other synthetic strategies have been developed, often focusing on the construction of the piperidine ring from acyclic precursors. However, for the industrial-scale production of ethyl nipecotate, the hydrogenation of the readily available and inexpensive ethyl nicotinate is the preferred route.

Physicochemical Properties

Ethyl nipecotate is a colorless to pale yellow liquid with a characteristic amine-like odor. Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Ethyl Nipecotate

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
Boiling Point102-104 °C at 7 mmHg
Density1.012 g/mL at 25 °C
Refractive Index (n²⁰/D)1.460
SolubilitySoluble in most organic solvents.
CAS Number5006-62-2

Applications in Research and Drug Development

The primary application of ethyl nipecotate lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the GABAergic system.

G ethyl_nipecotate Ethyl Nipecotate gaba_uptake_inhibitors GABA Uptake Inhibitors (e.g., Tiagabine) ethyl_nipecotate->gaba_uptake_inhibitors N-alkylation/ -arylation other_cns_agents Other CNS-Active Agents ethyl_nipecotate->other_cns_agents chiral_building_block Chiral Building Block ethyl_nipecotate->chiral_building_block Resolution

Precursor to GABA Uptake Inhibitors

Ethyl nipecotate is a crucial starting material for the synthesis of potent GABA uptake inhibitors. The piperidine nitrogen can be readily functionalized with various lipophilic side chains to produce compounds with improved pharmacokinetic and pharmacodynamic properties. A prominent example is Tiagabine, an anticonvulsant medication used in the treatment of epilepsy. The synthesis of Tiagabine involves the N-alkylation of ethyl nipecotate followed by further chemical modifications.

Chiral Building Block

Ethyl nipecotate is a chiral molecule, and its enantiomers often exhibit different pharmacological activities. The resolution of racemic ethyl nipecotate into its (R)- and (S)-enantiomers is a critical step in the synthesis of enantiomerically pure drugs. This makes ethyl nipecotate a valuable chiral building block in asymmetric synthesis.

Experimental Protocols

Synthesis of Ethyl Nipecotate via Catalytic Hydrogenation of Ethyl Nicotinate

Materials:

  • Ethyl nicotinate (1 mole)

  • 5% Rhodium on Carbon (5% w/w)

  • Ethanol (1 L)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • A high-pressure hydrogenation reactor is charged with ethyl nicotinate and ethanol.

  • The 5% rhodium on carbon catalyst is carefully added to the solution.

  • The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to 50 atm.

  • The reaction mixture is heated to 50 °C and stirred vigorously.

  • The progress of the reaction is monitored by the cessation of hydrogen uptake.

  • After the reaction is complete (typically 4 hours), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude ethyl nipecotate.

  • The crude product is purified by vacuum distillation to afford pure ethyl nipecotate.

Expected Yield: >95%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 3.10-2.95 (m, 2H), 2.80-2.60 (m, 2H), 2.50 (m, 1H), 1.90-1.50 (m, 4H), 1.25 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 60.5, 46.5, 45.0, 41.0, 26.0, 24.5, 14.2.

  • MS (ESI): m/z 158.1 [M+H]⁺.

Conclusion

Ethyl nipecotate, since its initial synthesis in the mid-20th century, has become an indispensable tool in the arsenal of medicinal chemists. Its straightforward synthesis from ethyl nicotinate and its versatile chemical handles have facilitated the development of a significant class of central nervous system therapeutics. As research into neurological disorders continues, the demand for ethyl nipecotate and its derivatives is likely to remain high, solidifying its place as a core scaffold in modern drug discovery.

Ethyl piperidine-3-carboxylate safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of Ethyl Piperidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information presented is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the use of this compound in research and development.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol .[1][2] It is typically a colorless to light-colored liquid.[1][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H15NO2[1][2]
Molecular Weight157.21 g/mol [1][2]
AppearanceColorless liquid[1]
Density1.043 g/mL at 25 °C (for (S)-isomer)
Flash Point76.7 °C (170.1 °F) (for (S)-isomer)[4]
Refractive Indexn20/D 1.471 (for (S)-isomer)
Storage ClassCombustible liquids[4]

Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The primary hazards are related to skin, eye, and respiratory irritation, with a significant risk of serious eye damage.

Table 2: GHS Hazard Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[5][6]
Serious Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damage.[4][5][7]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[6]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation.[5][6]

Safety and Handling Procedures

Proper handling and storage of this compound are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource
Eye/Face ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][5]
Skin ProtectionWear fire/flame resistant and impervious clothing. Handle with compatible chemical-resistant gloves.[5][6][5][6]
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[5][5]
Handling and Storage
  • Handling : Handle in a well-ventilated place.[5] Avoid all personal contact, including inhalation of dust, fumes, gas, mist, vapors, or spray.[5][8] Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[6][10]

  • Storage : Store in a cool, dry, and well-ventilated area.[5][8] Keep the container tightly closed.[5][6][10] Store locked up.[5][10]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][6][10][5][6][10]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[5][6][10][5][6][10]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[5][6][7][10][5][6][7][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][7]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

  • Specific Hazards : The chemical is combustible.[8] Heating may cause expansion or decomposition leading to violent rupture of containers.[8]

  • Protective Actions for Fire-Fighters : Wear a self-contained breathing apparatus for firefighting if necessary.[5][7][8]

Accidental Release Measures
  • Personal Precautions : Avoid dust formation and breathing vapors.[5] Use personal protective equipment.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up : Collect and arrange for disposal.[5] Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[8]

Experimental Protocols

Safety data sheet information is typically derived from standardized tests. While specific experimental protocols for this compound are not detailed in the provided search results, the hazard classifications are based on methodologies outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA). These protocols generally involve in vitro or in vivo studies to assess skin and eye irritation, and toxicity. For instance, skin irritation is often determined using rabbit models, while eye irritation potential is assessed via the Draize test or alternative in vitro methods.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

SafeHandlingWorkflow cluster_0 Preparation cluster_1 Handling cluster_2 Emergency Response RiskAssessment Risk Assessment GatherMSDS Gather MSDS RiskAssessment->GatherMSDS SelectPPE Select Appropriate PPE GatherMSDS->SelectPPE UseVentilation Use in Well-Ventilated Area SelectPPE->UseVentilation SafeHandling Follow Safe Handling Practices UseVentilation->SafeHandling StoreProperly Store in a Cool, Dry, Ventilated Area SafeHandling->StoreProperly Exposure Exposure Event SafeHandling->Exposure Potential Spill Accidental Spill SafeHandling->Spill Potential Fire Fire StoreProperly->Fire Potential FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FireFighting Use Appropriate Extinguishing Media Fire->FireFighting

References

Commercial Availability and Suppliers of Ethyl Piperidine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for ethyl piperidine-3-carboxylate, a versatile building block in pharmaceutical and agrochemical research. This document also outlines relevant experimental protocols for its synthesis, purification, and analysis, compiled from publicly available scientific literature.

Commercial Availability and Supplier Landscape

This compound, also known as ethyl nipecotate, is readily available from a variety of chemical suppliers. It is offered in its racemic form as well as its chiral (R)- and (S)-enantiomers, catering to the specific stereochemical requirements of drug discovery and development programs. The hydrochloride salt of the racemic and chiral forms is also commercially available.

Key suppliers for this compound and its derivatives include major chemical providers such as Thermo Fisher Scientific (Acros Organics) , MilliporeSigma (Sigma-Aldrich) , and Santa Cruz Biotechnology , alongside a range of specialized chemical synthesis and supply companies. The purity of the commercially available products typically ranges from 96% to over 98%, as determined by gas chromatography (GC).

Table 1: Commercial Suppliers of this compound (Racemic)
SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Fisher ScientificEthyl nipecotate, 97%5006-62-2≥96.0% (GC)[1]500 g[1]
MilliporeSigma (Sigma-Aldrich)Ethyl nipecotate, 96%5006-62-296%25 g, 100 g[2][3]
Chem-ImpexEthyl 3-piperidinecarboxylate5006-62-2≥ 98% (GC)Contact for details
SRIRAMCHEMEthyl Nipecotate5006-62-2≥98% (typical)Contact for details[4]
Table 2: Commercial Suppliers of (S)-Ethyl Piperidine-3-Carboxylate
SupplierProduct NameCAS NumberPurityAvailable Quantities
MilliporeSigma (Sigma-Aldrich)(S)-Ethyl piperidine-3-carboxylate, 97%37675-18-697%[5]250 mg, 1 g[6]
Chem-Impex(S)-Ethyl piperidine-3-carboxylate37675-18-6≥ 98% (GC)Contact for details[7]
HANGZHOU LEAP CHEM CO., LTD.Ethyl (3S)-piperidine-3-carboxylate37675-18-699%, 99.5%Contact for details[8]
Table 3: Commercial Suppliers of (R)-Ethyl Piperidine-3-Carboxylate
SupplierProduct NameCAS NumberPurityAvailable Quantities
Santa Cruz Biotechnology(R)-Ethyl piperidine-3-carboxylate25137-01-398%[7]Contact for details
Hangzhou Longshine Bio-TechEthyl (3R)-piperidine-3-carboxylate25137-01-398% minContact for details[9]
ChemicalBookEthyl (3R)-piperidine-3-carboxylate25137-01-3>99%Contact for details[10]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

Table 4: Physicochemical Data for this compound
PropertyValueReference
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [7][11]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 102-104 °C at 7 mmHg[3]
Density (racemic) 1.012 g/mL at 25 °C[3]
Density ((S)-enantiomer) 1.043 g/mL at 25 °C[5]
Density ((R)-enantiomer) 1.092 g/mL at 25 °C[12]
Refractive Index (n20/D) 1.4580 to 1.4610[1]

Experimental Protocols

This section provides representative experimental methodologies for the synthesis, resolution, and analysis of this compound, adapted from scientific literature.

Synthesis of Racemic this compound

A common synthetic route to this compound involves the hydrogenation of ethyl nicotinate (ethyl pyridine-3-carboxylate).

Reaction: Catalytic hydrogenation of ethyl nicotinate.

Reagents and Equipment:

  • Ethyl nicotinate

  • Ethanol (solvent)

  • Raney Nickel or Palladium on Carbon (catalyst)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure (General):

  • In a high-pressure reaction vessel, dissolve ethyl nicotinate in ethanol.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C) to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary) and heat to the target temperature (e.g., 50-80 °C).

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the reaction is complete. Reaction progress can be monitored by TLC or GC-MS.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Chiral Resolution of Racemic this compound

Enantiomerically pure forms of this compound can be obtained through the resolution of the racemate using a chiral resolving agent. A published method describes the use of di-benzoyl-L-tartaric acid.[3][11]

Methodology: Diastereomeric salt formation and fractional crystallization.[11]

Reagents and Equipment:

  • Racemic this compound

  • Di-benzoyl-L-tartaric acid

  • Suitable solvent (e.g., a mixture of ethyl acetate and heptane)

  • Reaction vessel with stirring

  • Filtration apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure Overview:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add a solution of di-benzoyl-L-tartaric acid (typically 0.5 equivalents) in the same or a miscible solvent.

  • Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer will be less soluble and will precipitate out of the solution.

  • Isolate the precipitated diastereomeric salt by filtration.

  • The enantiomerically enriched free base can be liberated by treating the salt with a base (e.g., sodium carbonate solution) and extracting with an organic solvent.

  • The mother liquor, enriched in the other enantiomer, can be similarly treated to recover the other enantiomer.

  • The optical purity of the resolved enantiomers should be determined using a suitable chiral analytical method (e.g., chiral HPLC).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

A standard GC-MS method can be employed to determine the purity of this compound and to identify any potential impurities.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:

To determine the enantiomeric excess (e.e.) of the chiral forms of this compound, a chiral HPLC method is necessary.

Illustrative Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as the ester chromophore has low absorbance at higher wavelengths). For compounds without a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[13]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical synthesis and purification workflow, as well as a logical diagram for supplier selection.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Ethyl Nicotinate reaction Hydrogenation start->reaction reagents Ethanol, H2, Catalyst (Pd/C or Raney Ni) reagents->reaction crude_product Crude this compound reaction->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product Supplier_Selection_Logic start Define Requirements chirality Required Chirality? start->chirality racemic_suppliers Identify Racemic Suppliers chirality->racemic_suppliers No chiral_suppliers Identify Chiral Suppliers ((R) or (S)) chirality->chiral_suppliers Yes purity Purity Specification (e.g., >98%) quantity Required Quantity purity->quantity compare_suppliers Compare Suppliers (Price, Availability, Lead Time) quantity->compare_suppliers racemic_suppliers->purity chiral_suppliers->purity select_supplier Select Optimal Supplier compare_suppliers->select_supplier

References

Methodological & Application

Application Notes and Protocols: (S)-Ethyl piperidine-3-carboxylate in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Its rigid piperidine scaffold is a key structural motif in a class of oral hypoglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs, including Sitagliptin and Omarigliptin, are crucial in the management of type 2 diabetes mellitus. This document provides detailed application notes and experimental protocols for the utilization of (S)-Ethyl piperidine-3-carboxylate in the synthesis of DPP-4 inhibitors, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors function by blocking the action of the dipeptidyl peptidase-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins.[1][4] Elevated incretin levels stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells, leading to a reduction in hepatic glucose production.[1][5] This mechanism of action is glucose-dependent, which minimizes the risk of hypoglycemia.[1][3]

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Beta-cells Beta-cells Incretins (GLP-1, GIP)->Beta-cells stimulates Alpha-cells Alpha-cells Incretins (GLP-1, GIP)->Alpha-cells inhibits DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 is inactivated by Insulin Insulin Beta-cells->Insulin releases Glucagon Glucagon Alpha-cells->Glucagon releases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Hepatic Glucose Production->Blood_Glucose increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (S)-Ethyl piperidine-3-carboxylate -based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Amide_Coupling_Workflow A (S)-Ethyl piperidine-3-carboxylate B N-Protection (e.g., Boc) A->B C N-Boc-(S)-Ethyl piperidine-3-carboxylate B->C D Hydrolysis C->D E N-Boc-(S)-piperidine- 3-carboxylic acid D->E G Amide Coupling (e.g., EDC, HOBt) E->G F Amine Fragment (H₂N-R) F->G H N-Boc Protected DPP-4 Inhibitor Precursor G->H I Deprotection H->I J Final DPP-4 Inhibitor I->J Reductive_Amination_Workflow A (S)-Ethyl piperidine-3-carboxylate C Reductive Amination A->C B Carbonyl-containing Fragment (R-CHO or R-CO-R') B->C E DPP-4 Inhibitor Precursor C->E D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->C F Further Synthetic Steps (e.g., Hydrolysis, Coupling) E->F G Final DPP-4 Inhibitor F->G

References

Application Notes: (R)-Ethyl piperidine-3-carboxylate in the Development of Potent JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, is a critical component of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[1] Dysregulation of this pathway, often due to activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[2] This has made JAK2 a compelling therapeutic target for the development of small molecule inhibitors. Ruxolitinib, the first FDA-approved JAK1/2 inhibitor, has demonstrated significant clinical efficacy.[3]

The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing vectors for interacting with target proteins.[4] (R)-Ethyl piperidine-3-carboxylate serves as a key chiral building block for incorporating the piperidine moiety into various drug candidates, including those targeting JAK2. Structure-activity relationship (SAR) studies have shown that piperidine-containing analogues can achieve potent inhibition of JAK2, sometimes in the picomolar range, by forming additional hydrogen bonds within the kinase hinge region.[5]

This document provides an overview of the application of (R)-Ethyl piperidine-3-carboxylate in the development of JAK2 inhibitors, including quantitative data on inhibitor potency and detailed protocols for their synthesis and evaluation.

Data Presentation: Potency of Piperidine-Containing and Related JAK Inhibitors

The inhibitory activities of ruxolitinib and its analogues, along with other relevant JAK inhibitors, have been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Compound/SeriesTargetIC50 (nM) - Biochemical AssayCell LineIC50 (nM) - Cellular AssayReference(s)
Ruxolitinib JAK13.3--[2][6]
JAK22.8HEL186[2][6][7]
JAK2 V617F-Ba/F3-EpoR-JAK2V617F~182[8]
TYK219--[2]
JAK3428--[2]
Fedratinib JAK23--[9]
JAK2 V617F3Ba/F3-EpoR-JAK2V617F~172[8][9]
JAK1105--[9]
JAK31002--[9]
Piperidine-Aniline Analogues of Ruxolitinib JAK2Picomolar range (unresolved)UKE-1>1000 (poor cell penetration)[5]
Diaminopyrimidine Series (incl. Fedratinib) JAK20.75 - 11.4--[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK2-STAT signaling pathway and a typical experimental workflow for developing and evaluating JAK2 inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active p-JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor JAK2 Inhibitor (e.g., Ruxolitinib Analogue) Inhibitor->JAK2_active Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Binding

Caption: The JAK2-STAT signaling pathway and the point of inhibition.

Experimental_Workflow start Design & Synthesis of Piperidine-Containing Inhibitor biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 start->biochem cell_based Cell-Based Proliferation Assay (e.g., HEL cells) Determine Cellular IC50 biochem->cell_based data_analysis Data Analysis & SAR Potency, Selectivity, Cellular Efficacy cell_based->data_analysis optimization Lead Optimization data_analysis->optimization optimization->start Iterative Improvement

Caption: Experimental workflow for JAK2 inhibitor development.

Experimental Protocols

Protocol 1: Representative Synthesis of a Piperidine-Containing JAK2 Inhibitor Core

This protocol outlines a representative synthesis for a key intermediate used in creating piperidine-containing JAK2 inhibitors, adapted from general synthetic procedures for related compounds.[5] (R)-Ethyl piperidine-3-carboxylate would be used in the initial steps to generate the chiral piperidine starting material.

Objective: To synthesize a 4-(piperidin-4-yl)aniline intermediate for subsequent coupling to a pyrrolopyrimidine core.

Materials:

  • (R)-1-Boc-4-(4-aminophenyl)piperidine

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware and purification equipment (silica gel chromatography)

Procedure:

  • Buchwald-Hartwig Amination: a. To an oven-dried flask under an inert atmosphere (e.g., Argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), (R)-1-Boc-4-(4-aminophenyl)piperidine (1.1 equivalents), Cs2CO3 (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents). b. Add anhydrous, degassed 1,4-dioxane. c. Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. e. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the Boc-protected coupled product.

  • Boc Deprotection: a. Dissolve the purified product from the previous step in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group. d. Concentrate the mixture under reduced pressure. e. Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with DCM or ethyl acetate. f. Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the final piperidine-containing core, which can be further modified.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the activity of a JAK2 inhibitor against the purified JAK2 enzyme by quantifying ADP production.[10][11]

Materials:

  • Purified recombinant JAK2 enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: a. Thaw all reagents and keep them on ice. b. Prepare a master mix containing Kinase Assay Buffer, ATP (at a final concentration near the Km for JAK2), and the substrate peptide. c. Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction: a. Add 2.5 µL of the test inhibitor dilution or vehicle (DMSO) to the appropriate wells of the assay plate ("Test Inhibitor" and "Positive Control" wells). b. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. c. Add 12.5 µL of the Master Mix to all wells. d. Dilute the JAK2 enzyme in Kinase Assay Buffer to the desired concentration. e. Initiate the reaction by adding 10 µL of the diluted JAK2 enzyme to the "Test Inhibitor" and "Positive Control" wells. f. Cover the plate and incubate at 30°C for 45-60 minutes.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the "Blank" signal from all other measurements. c. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and a no-enzyme control (100% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of a JAK2 inhibitor to inhibit the proliferation of a JAK2-dependent human erythroleukemia cell line (HEL), which is homozygous for the JAK2 V617F mutation.[12][13]

Materials:

  • HEL (human erythroleukemia) cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test inhibitor (serially diluted)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture HEL cells according to standard protocols. b. Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete medium and seed 5,000-10,000 cells per well in 90 µL of medium into a 96-well plate. d. Incubate the plate for 4-6 hours to allow cells to settle.

  • Inhibitor Treatment: a. Prepare 10x working solutions of the serially diluted test inhibitor in complete medium. b. Add 10 µL of the 10x inhibitor solutions or vehicle control to the appropriate wells. c. Incubate the plate for 72 hours in a humidified incubator.

  • Cell Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control cells (100% viability). c. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

References

Application Notes and Protocols: Synthesis and Evaluation of Human Tryptase Inhibitors Derived from Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human tryptase, a tetrameric serine protease, is the most abundant protein mediator released from the secretory granules of mast cells.[1][2][3] Upon mast cell activation during allergic and inflammatory responses, tryptase is released into the local microenvironment where it can cleave and activate various substrates, including protease-activated receptor-2 (PAR-2).[4] This activation triggers downstream signaling cascades that contribute to the pathophysiology of various diseases, most notably asthma, allergic rhinitis, and inflammatory bowel disease.[5][6] The critical role of tryptase in these conditions has established it as a significant therapeutic target for the development of novel anti-inflammatory drugs.[5][6]

Ethyl piperidine-3-carboxylate is a valuable chiral starting material for the synthesis of a variety of bioactive molecules, including potent and selective human tryptase inhibitors.[7] The piperidine scaffold allows for the introduction of various substituents that can interact with the active site of the tryptase enzyme, leading to the development of inhibitors with high affinity and specificity. This document provides detailed protocols for the synthesis of a representative tryptase inhibitor from this class and for the subsequent evaluation of its inhibitory activity.

Data Presentation: Inhibitory Activity of Piperidine-Based Tryptase Inhibitors

The following table summarizes the in vitro potency of representative piperidine-derived human tryptase inhibitors.

Compound IDStructureClassTryptase Inhibition (Ki)Tryptase Inhibition (IC50)Selectivity vs. TrypsinReference
JNJ-27390467 Spirocyclic piperidine amideSpirocyclic piperidine amide3.7 nM->2,500-fold[8]
Compound 6nn Spirocyclic piperidine amide with indole P4 groupSpirocyclic piperidine amide-< 10 nM>10,000-fold
Compound 6oo Spirocyclic piperidine amide with indole P4 groupSpirocyclic piperidine amide-< 10 nM>10,000-fold
Representative m-benzylaminepiperidine m-benzylaminepiperidine with indole substituentm-benzylaminepiperidine-Potent (specific value not provided)Excellent[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Spirocyclic Piperidine Amide Tryptase Inhibitor

This protocol describes a representative synthesis of a spirocyclic piperidine amide, a class of potent human tryptase inhibitors. The synthesis involves the construction of the core spirocyclic piperidine structure followed by amide coupling.

Materials:

  • This compound

  • 1,3-dibromopropane

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • (3-Aminomethylphenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of N-protected Spirocyclic Piperidine:

    • To a solution of this compound in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 1,3-dibromopropane (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-protected spirocyclic piperidine ester.

  • Reduction of the Ester:

    • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether, add a solution of the spirocyclic piperidine ester in diethyl ether dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with diethyl ether.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the spirocyclic piperidine methanol derivative.

  • Amide Coupling:

    • To a solution of (3-aminomethylphenyl)acetic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM, add DIPEA (2.5 equivalents).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the spirocyclic piperidine methanol derivative (1.1 equivalents) and stir the reaction overnight at room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the final compound by silica gel column chromatography.

Protocol 2: In Vitro Human Tryptase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against human β-tryptase.

Materials:

  • Recombinant human β-tryptase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.05% Tween-20

  • Chromogenic substrate: Tosyl-Gly-Pro-Lys-p-nitroanilide (or a similar suitable substrate)

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human β-tryptase in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add 2 µL of the test compound solution (or DMSO for control).

    • Add 88 µL of assay buffer to each well.

    • Add 5 µL of the human β-tryptase solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 5 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at time zero and then every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

tryptase_signaling tryptase Human Tryptase par2 PAR-2 tryptase->par2 Cleavage & Activation g_protein G-Protein (Gq/11) par2->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Release cellular_response Cellular Responses (e.g., Inflammation, Mitogenesis) ca2->cellular_response pkc->cellular_response

Caption: Tryptase-mediated PAR-2 signaling pathway.

Experimental Workflows

synthesis_workflow start Ethyl piperidine-3-carboxylate step1 N-protection & Spirocyclization start->step1 intermediate1 Spirocyclic piperidine ester step1->intermediate1 step2 Ester Reduction (LiAlH4) intermediate1->step2 intermediate2 Spirocyclic piperidine methanol step2->intermediate2 step3 Amide Coupling (EDC, HOBt) intermediate2->step3 final_product Spirocyclic Piperidine Amide Inhibitor step3->final_product assay_workflow plate_prep Prepare 96-well plate: - Test Compound/DMSO - Assay Buffer enzyme_add Add Human β-Tryptase plate_prep->enzyme_add incubation Incubate (15 min, 37°C) enzyme_add->incubation reaction_start Add Chromogenic Substrate incubation->reaction_start measurement Measure Absorbance (405 nm) reaction_start->measurement analysis Data Analysis: - Reaction Rate - % Inhibition - IC50 Determination measurement->analysis

References

Application Notes and Protocols: N-Alkylation of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of ethyl piperidine-3-carboxylate is a fundamental transformation in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and modification at the nitrogen atom allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. These protocols provide detailed methodologies for the synthesis of N-substituted this compound derivatives.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a robust and widely used procedure for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine ring attacks the electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid byproduct and regenerate the neutral, nucleophilic amine.

sub This compound prod N-Alkyl Ethyl piperidine-3-carboxylate sub->prod + Heat/Stir r_x Alkyl Halide (R-X) r_x->prod + base Base (e.g., K₂CO₃) base->prod + solvent Solvent (e.g., DMF) solvent->prod in

Caption: General scheme for classical N-alkylation.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[1] Add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.3 eq.).[1][2]

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-3.3 eq.) to the stirred suspension.[1][2]

  • Reaction: Heat the mixture to an appropriate temperature (room temperature to 120°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][2]

  • Workup: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[3]

Data Summary: Classical N-Alkylation Conditions
Alkylating AgentBaseSolventTemperatureTimeYield (%)
Benzyl ChlorideNaHCO₃Acetone/Water0°C to RT2.5 h-
Benzyl BromideNaOtBuTHF0°C to RT0.5 h-
1-BromobutaneK₂CO₃DMF120°C20 min (addition) + reaction-
Alkyl BromideK₂CO₃Acetonitrile70°CVaries< 70
n-Butyl Bromide--Reflux18 h-

Yields are highly substrate-dependent and the table presents conditions found in literature.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the piperidine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the N-alkylated product. This approach is particularly useful for synthesizing products that are not accessible through direct alkylation with corresponding alkyl halides.

sub This compound intermed Iminium Ion (Intermediate) sub->intermed carbonyl Aldehyde/Ketone (R-CHO/R₂CO) carbonyl->intermed + reducer Reducing Agent (e.g., NaBH₃CN) prod N-Alkyl Ethyl piperidine-3-carboxylate reducer->prod intermed->prod Reduction

Caption: Pathway for N-alkylation via reductive amination.

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as methanol or dichloromethane.

  • Iminium Formation: Stir the mixture at room temperature. An acid catalyst, such as acetic acid, can be added to facilitate iminium ion formation.

  • Reduction: To this solution, add a mild reducing agent portion-wise, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4] The latter is often preferred for its selectivity for the iminium ion over the carbonyl group.[5]

  • Reaction: Continue stirring at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.

Data Summary: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemperatureTimeYield (%)
Dicarbonyl SugarNaBH₃CN---73-77
Various AldehydesNaBH(OAc)₃DichloromethaneRoom Temp.1-12 h60-95
Various KetonesNaBH₃CNMethanolRoom Temp.12-24 h50-90

This table provides representative conditions; specific parameters may vary.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a green and efficient technique that dramatically reduces reaction times, often improves yields, and enhances reaction purity.[2][6] The application of microwave irradiation accelerates the N-alkylation reaction by enabling rapid and uniform heating.[2]

Experimental Protocol
  • Setup: In a 10 mL microwave pressure vessel, combine this compound (1.0 eq.), the alkyl halide (3.3 eq.), potassium carbonate (K₂CO₃, 3.3 eq.), and a catalytic amount of a phase-transfer catalyst like 18-crown-6.[2]

  • Solvent: Add a minimal amount of a high-boiling polar aprotic solvent, such as DMF or N-methyl-2-pyrrolidinone (NMP).[2][7]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a fixed power (e.g., 150 MW) and temperature (e.g., 170°C) for a short duration (e.g., 15-40 minutes).[2][8]

  • Workup: After the vessel has cooled, follow the standard aqueous workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Conventional vs. Microwave-Assisted Heating
MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating12024 h~75[2]
Microwave Irradiation17040 minup to 80[2]
Conventional HeatingReflux3 h - overnight50-80[6]
Microwave Irradiation803-4 min50-80[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of N-alkylated piperidine derivatives, applicable to all the protocols described above.

A Combine Reactants (Piperidine, Alkylating Agent, Base/Reducer) B Add Solvent A->B C Reaction (Stirring with Conventional Heat or Microwave) B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Aqueous Workup (Quench, Extract, Wash) D->E Complete F Drying and Concentration E->F G Purification (Column Chromatography/Distillation) F->G H Characterization (NMR, MS) G->H

Caption: Standard workflow for N-alkylation reactions.

References

Asymmetric Synthesis of Pharmaceutical Intermediates from Ethyl Piperidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of enantiomerically pure pharmaceutical intermediates starting from ethyl piperidine-3-carboxylate. Chiral piperidine derivatives are crucial building blocks in the pharmaceutical industry, forming the core structure of numerous therapeutic agents. This compound, a readily available starting material, serves as a versatile precursor for the synthesis of these valuable chiral molecules. The methods detailed herein focus on robust and scalable strategies for obtaining high enantiomeric purity, a critical factor for drug efficacy and safety.

Introduction to Asymmetric Synthesis of Piperidine Derivatives

The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1] The stereochemistry of substituents on the piperidine ring is often paramount to the biological activity of the drug molecule. Consequently, the development of efficient methods for the asymmetric synthesis of substituted piperidines is of significant interest in medicinal chemistry and process development. This compound, also known as ethyl nipecotate, is an ideal starting point for introducing chirality at the C3 position, which can then be further elaborated to construct complex pharmaceutical intermediates.

This application note will explore three principal strategies for the asymmetric synthesis of chiral intermediates from racemic this compound:

  • Classical Chiral Resolution: A well-established and scalable method involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.

  • Enzymatic Resolution: A highly selective and environmentally benign approach utilizing enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture.

  • Catalytic Asymmetric Hydrogenation: A direct and atom-economical method to produce chiral piperidines from their corresponding pyridine precursors through hydrogenation using a chiral catalyst.

Key Asymmetric Synthesis Strategies

The following sections provide an overview of the key strategies, their underlying principles, and their applications in the synthesis of pharmaceutical intermediates.

Classical Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used and cost-effective technique for obtaining enantiomerically pure compounds on an industrial scale. This method relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A common and effective resolving agent for racemic this compound is di-benzoyl-L-tartaric acid.[2] The reaction of racemic ethyl nipecotate with di-benzoyl-L-tartaric acid results in the formation of two diastereomeric salts. Due to their differential solubility in a given solvent system, one diastereomer preferentially crystallizes, allowing for its isolation in high diastereomeric and enantiomeric purity. The resolved enantiomer can then be liberated from the salt by treatment with a base.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and sustainable alternative to classical resolution methods. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of esters. In the context of racemic this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess.

Candida antarctica lipase B (CALB) is a versatile and robust biocatalyst that has been successfully employed for the resolution of various esters.[3] The enantioselectivity of the enzymatic hydrolysis allows for the isolation of both the unreacted ester and the hydrolyzed acid in enantiomerically enriched forms. The reaction is typically carried out in an aqueous buffer system, often with an organic co-solvent to improve substrate solubility.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-efficient method for the synthesis of chiral compounds. For the preparation of enantiomerically enriched this compound, the corresponding precursor, ethyl pyridine-3-carboxylate (ethyl nicotinate), can be hydrogenated using a chiral transition metal catalyst, most commonly based on rhodium or iridium.[4][5]

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center and directs the stereochemical outcome of the hydrogenation. Chiral phosphine ligands are frequently used in these catalytic systems. The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature. This approach offers a direct route to the chiral product from a readily available achiral starting material.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key asymmetric synthesis methods discussed. The quantitative data for each method is summarized in the subsequent tables for easy comparison.

Protocol 1: Classical Chiral Resolution of Racemic this compound

Objective: To resolve racemic this compound using di-benzoyl-L-tartaric acid to obtain the (S)-enantiomer.

Materials:

  • Racemic this compound (ethyl nipecotate)

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • Methyl tert-butyl ether (MTBE)

  • 15% aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 5 L three-neck flask equipped with a mechanical stirrer, heating mantle, temperature probe, and reflux condenser, charge 502 g (3.20 mol) of racemic ethyl nipecotate and 1005 mL of 91% aqueous 2B-ethanol.

  • Prepare a slurry of 286 g (0.80 mol) of di-benzoyl-L-tartaric acid in 500 mL of 91% aqueous 2B-ethanol.

  • Add the di-benzoyl-L-tartaric acid slurry to the ethyl nipecotate solution. An exotherm will be observed, raising the temperature to approximately 37 °C.

  • Rinse the container of the resolving agent with an additional 505 mL of 91% ethanol and add it to the reaction mixture.

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature with continuous stirring.

  • Continue stirring for 18 hours after seeding (if necessary) to allow for complete crystallization of the diastereomeric salt.

  • Isolate the precipitated (S)-di-benzoyl-L-tartrate salt by filtration and wash it with cold ethanol.

  • To liberate the free base, suspend the salt (e.g., 55 mg) in MTBE (1 mL) and add 15% aqueous sodium carbonate solution (200 µL).

  • Stir the mixture until the salt dissolves. Separate the layers and extract the aqueous layer with MTBE (2 x 1 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl piperidine-3-carboxylate as a colorless oil.[2]

Optical Purity Determination: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or GC analysis.[2]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To perform the kinetic resolution of racemic this compound using Candida antarctica lipase B (CALB).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic co-solvent (e.g., tert-butanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Acid (e.g., 1 M HCl) and Base (e.g., 1 M NaOH) for pH adjustment and work-up

Procedure:

  • Prepare a buffered solution of racemic this compound. For example, dissolve the substrate in a mixture of phosphate buffer and tert-butanol.

  • Adjust the pH of the solution to the optimal range for CALB activity (typically pH 7-8).[6]

  • Add immobilized CALB to the reaction mixture (e.g., 10-50% w/w of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).[7]

  • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.[6]

  • Work-up for unreacted (R)-ester: Extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ethyl piperidine-3-carboxylate.

  • Work-up for the (S)-acid: Acidify the aqueous layer from the extraction to pH 2-3 with 1 M HCl. Extract the (S)-piperidine-3-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched (S)-acid.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Ethyl Nicotinate

Objective: To synthesize (S)-ethyl piperidine-3-carboxylate via asymmetric hydrogenation of ethyl nicotinate.

Materials:

  • Ethyl nicotinate (ethyl pyridine-3-carboxylate)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., a derivative of BINAP, Josiphos, or other suitable ligand)

  • Solvent (e.g., methanol, dichloromethane)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the rhodium precursor and the chiral ligand in the appropriate solvent to form the catalyst solution. Stir for a few minutes to allow for complex formation.

  • Add the ethyl nicotinate substrate to the catalyst solution.

  • Seal the autoclave and purge it several times with nitrogen and then with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required reaction time (typically several hours to a day).

  • Monitor the reaction progress by taking samples (if possible) and analyzing for conversion by GC or NMR.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (S)-ethyl piperidine-3-carboxylate.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Quantitative Data Summary

MethodSubstrateKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
Classical Resolution Racemic this compoundDi-benzoyl-L-tartaric acid91% aq. EtOHReflux then RT18>32 (of S-enantiomer salt)>98[2]
Enzymatic Resolution Racemic this compoundCandida antarctica lipase BPhosphate buffer/t-BuOH30-50Varies (monitor to ~50% conv.)~45 (for each enantiomer)>95[3][7]
Catalytic Asymmetric Hydrogenation Ethyl Nicotinate[Rh(COD)₂]BF₄ / Chiral LigandMethanol40-8012-24HighUp to 99[4][5]

Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and the chiral ligand used in the case of asymmetric hydrogenation.

Applications in Pharmaceutical Synthesis

Enantiomerically pure (R)- and (S)-ethyl piperidine-3-carboxylate are valuable intermediates for the synthesis of a variety of active pharmaceutical ingredients (APIs).

  • (R)-Ethyl piperidine-3-carboxylate is a key building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of drugs used for the treatment of type 2 diabetes.[8]

  • (S)-Ethyl piperidine-3-carboxylate is a precursor for the synthesis of GABA uptake inhibitors , which are used as anticonvulsants.[1][9] It is also a reactant for the synthesis of JAK2 inhibitors and serotonin and noradrenaline reuptake inhibitors.[10]

The ester functionality and the secondary amine of the piperidine ring provide two handles for further chemical transformations, allowing for the construction of complex molecular architectures.

Visualizations

Overall Workflow for Asymmetric Synthesis

Caption: Workflow for obtaining chiral pharmaceutical intermediates.

Classical Chiral Resolution Pathway

G Classical Chiral Resolution Pathway racemic Racemic Ethyl Piperidine-3-carboxylate diastereomers Mixture of Diastereomeric Salts racemic->diastereomers resolving_agent Di-benzoyl-L-tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt (S)-Ester-(L)-Acid Salt (Less Soluble) crystallization->s_salt Precipitates r_salt (R)-Ester-(L)-Acid Salt (More Soluble in Mother Liquor) crystallization->r_salt Remains in solution base_treatment_s Base Treatment (e.g., Na₂CO₃) s_salt->base_treatment_s s_ester (S)-Ethyl Piperidine-3-carboxylate base_treatment_s->s_ester

Caption: Pathway for classical chiral resolution.

Enzymatic Kinetic Resolution Workflow

G Enzymatic Kinetic Resolution Workflow racemic Racemic Ethyl Piperidine-3-carboxylate hydrolysis Selective Hydrolysis (~50% Conversion) racemic->hydrolysis enzyme Candida antarctica Lipase B (CALB) enzyme->hydrolysis mixture Mixture of: (R)-Ester (S)-Acid hydrolysis->mixture separation Extraction & Separation mixture->separation r_ester (R)-Ethyl Piperidine-3-carboxylate separation->r_ester s_acid (S)-Piperidine-3-carboxylic Acid separation->s_acid

Caption: Workflow for enzymatic kinetic resolution.

References

Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Derivatives Utilizing Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of substituted piperidine derivatives, a critical scaffold in drug discovery, using ethyl piperidine-3-carboxylate as a key building block. The protocols described herein leverage the efficiency of solid-phase organic synthesis (SPOS) to enable the rapid generation of diverse molecules for screening and lead optimization. The primary synthetic strategy detailed is the Ugi four-component reaction (U-4CR), a powerful tool for generating molecular complexity in a single step.

The piperidine ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals, demonstrating a wide spectrum of biological activities.[1] Solid-phase synthesis presents a robust platform for the construction of piperidine-containing libraries by streamlining purification processes, enabling the use of excess reagents to drive reactions to completion, and facilitating automation.[1]

Key Synthetic Strategy: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a versatile method for the synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. In the context of this protocol, this compound will serve as the secondary amine component, allowing for the incorporation of the piperidine scaffold into the final product. This approach facilitates the creation of diverse libraries by varying the other three components of the reaction.

Experimental Protocols

This section details the necessary steps for the solid-phase synthesis of a library of piperidine-3-carboxylate derivatives via the Ugi reaction.

Protocol 1: Solid-Phase Ugi Reaction with this compound

This protocol outlines the synthesis of a diverse library of N-acyl-N-(1-alkoxycarbonyl-piperidin-3-yl)-amino acid amides on a solid support.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • This compound

  • A diverse set of aldehydes or ketones

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel.

  • Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Ugi Reaction:

    • To the swollen resin in a suitable solvent (e.g., a 4:1 mixture of acetonitrile and methanol), add the carboxylic acid component (3 equivalents relative to resin loading).

    • Add the aldehyde or ketone component (3 equivalents).

    • Add this compound (3 equivalents) as the amine component.

    • Add the isocyanide component (3 equivalents).

    • Agitate the reaction mixture at 65°C for 24 hours.[2][3]

  • Washing: After the reaction, filter the resin and wash thoroughly with methanol (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage from Resin: Treat the dried resin with a cleavage cocktail of 95% TFA and 5% scavengers (e.g., water/triisopropylsilane) for 2-3 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude product by preparative HPLC to obtain the final desired compounds.

Data Presentation

The following table summarizes the expected yields and purities for a representative set of compounds synthesized using a similar solid-phase Ugi reaction protocol.[2][3] This data provides a benchmark for the expected outcomes of the protocol described above.

Compound IDAldehyde/KetoneIsocyanideCarboxylic AcidOverall Yield (%)Purity (%)
1a Cyclohexanonetert-Butyl isocyanideAcetic Acid75>95
1b BenzaldehydeCyclohexyl isocyanidePropionic Acid82>95
1c AcetoneBenzyl isocyanideBenzoic Acid78>95
1d 4-Methoxybenzaldehydetert-Butyl isocyanidePhenylacetic Acid85>95
1e CyclopentanoneCyclohexyl isocyanideAcetic Acid72>95

Yields are based on the initial loading of the resin and represent the purified product. Purity was determined by analytical HPLC at 214 nm and 254 nm.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of piperidine-3-carboxylate derivatives via the Ugi reaction.

Solid_Phase_Ugi_Reaction Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell 1. Swelling Ugi Ugi Four-Component Reaction (Aldehyde/Ketone, Isocyanide, Carboxylic Acid, This compound) Swell->Ugi 2. Ugi Reaction Wash1 Wash Resin (MeOH, DMF, DCM) Ugi->Wash1 3. Washing Cleave Cleavage from Resin (TFA) Wash1->Cleave 4. Cleavage Isolate Product Isolation (Precipitation) Cleave->Isolate 5. Isolation Purify HPLC Purification Isolate->Purify 6. Purification Product Pure Piperidine Derivative Purify->Product

Caption: Workflow for the solid-phase Ugi synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a pivotal intermediate in the pharmaceutical industry.[1] Its chiral variants, (R)- and (S)-ethyl piperidine-3-carboxylate, serve as crucial building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, Janus kinase (JAK2) inhibitors for myeloproliferative disorders, and various central nervous system (CNS) active compounds.[2][3] The efficient and scalable synthesis of this compound is therefore of significant industrial importance.

This document provides detailed application notes and protocols for two primary, industrially viable routes for the large-scale synthesis of this compound:

  • Route A: Catalytic hydrogenation of ethyl nicotinate.

  • Route B: Reductive cyclization of diethyl 2-cyanoethylmalonate, derived from diethyl malonate and acrylonitrile.

These protocols are designed to be adaptable for scale-up from laboratory to pilot plant and industrial production environments.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative parameters for the two synthetic routes, allowing for a direct comparison of their respective advantages and operational requirements.

Table 1: Key Reagents and Materials

ParameterRoute A: Hydrogenation of Ethyl NicotinateRoute B: Diethyl Malonate & Acrylonitrile
Starting Materials Ethyl Nicotinate, Hydrogen GasDiethyl Malonate, Acrylonitrile, Hydrogen Gas
Catalyst Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃)[4]Potassium tert-butoxide (Step 1), Raney Cobalt (Step 2)[5]
Solvent Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF)[4][6]Organic solvent (e.g., Ethanol) for Step 2[5]

Table 2: Reaction Conditions and Performance

ParameterRoute A: Hydrogenation of Ethyl Nicotinate (Continuous Flow)[4][6]Route B: Diethyl Malonate & Acrylonitrile (Batch Process)[5]
Temperature 55-100 °CStep 1: 30-35 °C; Step 2: 75-130 °C
Pressure 20 bar (Hydrogen)Step 2: Hydrogen pressure (specifics not detailed in the source)
Reaction Time Continuous flow, residence time dependentStep 1: ~6 hours; Step 2: Not specified
Catalyst Loading Packed bed reactorStep 1: 0.3-3% (wt) of diethyl malonate; Step 2: Not specified
Overall Yield Excellent (specific yield not stated, but high throughput achieved)> 77%
Throughput (Lab Scale) Up to 1959 g/day Batch process, throughput dependent on reactor volume

Experimental Protocols

Route A: Catalytic Hydrogenation of Ethyl Nicotinate (Continuous Flow)

This protocol is based on a process intensification study using a trickle bed reactor, suitable for safe and efficient large-scale production.[4][6]

Materials and Equipment:

  • Ethyl nicotinate

  • 5% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Ethanol (EtOH)

  • Hydrogen gas supply

  • Trickle bed reactor system (e.g., HEL FlowCAT) equipped with a packed catalyst column, HPLC pump, back pressure regulator, and gas-liquid separator.

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • Catalyst Bed Preparation:

    • Pack the reactor column with 13 g of 5% Pd/Al₂O₃ catalyst. To ensure a stable bed, layers of glass beads can be placed at the inlet and outlet of the column.[4]

  • Reaction Setup:

    • Prepare a 0.8 M solution of ethyl nicotinate in ethanol.

    • Prime the HPLC pump and lines with the substrate solution.

    • Pressurize the reactor system with hydrogen gas to 20 bar.

    • Heat the catalyst column to 55 °C.[4]

  • Hydrogenation:

    • Pump the ethyl nicotinate solution through the heated catalyst bed at a flow rate of 7.0 mL/min.[4]

    • Set the hydrogen gas flow rate to 0.6 L/min.[4]

    • Continuously collect the reaction output from the gas-liquid separator. The reaction can be monitored in real-time using online NMR spectroscopy to track the disappearance of aromatic signals from the starting material.[7]

  • Work-up and Purification:

    • Collect the crude product mixture.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Dissolve the crude material in dichloromethane (CH₂Cl₂) (approximately 10 mL per gram of crude product).

    • Wash the organic solution with a 10% citric acid solution to remove any basic impurities.[4]

    • Separate the organic layer and concentrate it in vacuo to yield this compound.

  • Product Analysis:

    • The final product can be analyzed for purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Route B: Synthesis from Diethyl Malonate and Acrylonitrile

This two-step batch process is well-suited for industrial production due to its high yield and use of readily available starting materials.[5]

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

Materials and Equipment:

  • Diethyl malonate

  • Acrylonitrile

  • Potassium tert-butoxide

  • Glass-lined reactor with stirring, temperature control, and a dropping funnel.

  • Short path distillation apparatus.

Procedure:

  • Reactor Charging:

    • Under a nitrogen atmosphere, charge a 1000 L glass-lined reactor with 620 kg (3.87 kmol) of diethyl malonate and 0.9 kg of potassium tert-butoxide solid powder.[5]

  • Michael Addition:

    • Begin stirring the mixture.

    • Slowly add 72 kg (1.35 kmol) of acrylonitrile dropwise into the reactor over 5 hours, maintaining the internal temperature below 35 °C.[5]

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the reaction mixture at 32 °C for 1 hour.[5]

    • The crude reaction mixture containing diethyl 2-cyanoethylmalonate is then transferred for purification by short path distillation to separate it from unreacted diethyl malonate.

Step 2: Reductive Cyclization to Ethyl 2-oxo-3-piperidinecarboxylate and subsequent reduction

(Note: The provided search results focus on the synthesis of 2-oxo-3-ethyl piperidinecarboxylate from the cyanoethyl intermediate. The final reduction to this compound is a standard transformation, and a general protocol is provided below.)

Materials and Equipment:

  • Diethyl 2-cyanoethylmalonate (from Step 1)

  • Raney Cobalt catalyst

  • Ethanol (or another suitable organic solvent)

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus

  • Recrystallization equipment

Procedure:

  • Reactor Charging:

    • Charge the high-pressure autoclave with the purified diethyl 2-cyanoethylmalonate, ethanol as the solvent, and the Raney Cobalt catalyst. The exact ratios should be optimized based on laboratory-scale experiments.

  • Hydrogenation and Cyclization:

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen.

    • Heat the mixture to between 75-130 °C and maintain stirring.[5]

    • Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Cobalt catalyst. Caution: Raney catalysts can be pyrophoric and should be handled with care, typically kept wet with solvent.[8]

    • The filtrate containing ethyl 2-oxo-3-piperidinecarboxylate is then concentrated.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof) to yield the intermediate.[5]

  • Final Reduction to this compound:

    • The purified ethyl 2-oxo-3-piperidinecarboxylate can be reduced to this compound using a suitable reducing agent such as sodium borohydride or through further catalytic hydrogenation under milder conditions. The specific conditions for this step would require further process development and optimization.

Visualizations

Reaction Pathways

Reaction_Pathway_A Ethyl Nicotinate Ethyl Nicotinate This compound This compound Ethyl Nicotinate->this compound H₂, Pd/C or Pd/Al₂O₃ Ethanol, 55-100°C, 20 bar

Caption: Route A: Catalytic Hydrogenation of Ethyl Nicotinate.

Reaction_Pathway_B Diethyl Malonate Diethyl Malonate Intermediate_A Diethyl 2-cyanoethylmalonate Diethyl Malonate->Intermediate_A Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_A Intermediate_B Ethyl 2-oxo-3-piperidinecarboxylate Intermediate_A->Intermediate_B H₂, Raney Cobalt 75-130°C, Pressure Final_Product This compound Intermediate_B->Final_Product Reduction

Caption: Route B: Synthesis from Diethyl Malonate and Acrylonitrile.

Experimental Workflow

Workflow_A cluster_prep Preparation cluster_reaction Continuous Hydrogenation cluster_workup Work-up & Purification prep_catalyst Pack Catalyst Column (5% Pd/Al₂O₃) reaction Pump Solution & H₂ (55°C, 20 bar) through Reactor prep_catalyst->reaction prep_solution Prepare 0.8M Ethyl Nicotinate in Ethanol prep_solution->reaction collection Collect Product from Gas-Liquid Separator reaction->collection concentrate1 Concentrate in vacuo collection->concentrate1 dissolve Dissolve in CH₂Cl₂ concentrate1->dissolve wash Wash with 10% Citric Acid dissolve->wash concentrate2 Final Concentration wash->concentrate2 product Pure this compound concentrate2->product

Caption: Workflow for Route A: Continuous Hydrogenation.

Conclusion

Both synthetic routes presented offer viable pathways for the large-scale industrial production of this compound. The choice between the continuous hydrogenation of ethyl nicotinate and the batch process starting from diethyl malonate will depend on factors such as available equipment, raw material costs, and desired throughput. The continuous flow process offers advantages in terms of safety, control, and potential for high throughput, while the batch process from diethyl malonate boasts a high overall yield from inexpensive starting materials. The detailed protocols and data provided herein are intended to serve as a comprehensive guide for researchers and process chemists in the development and implementation of robust and efficient manufacturing processes for this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Development of Novel Catalysts in Ethyl Piperidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The development of efficient and selective catalytic methods for its synthesis is of paramount importance. This document provides detailed application notes and protocols for novel catalytic systems employed in the synthesis of this compound, with a focus on both racemic and enantioselective routes. The primary synthetic route discussed is the catalytic hydrogenation of ethyl nicotinate.

Catalytic Systems for Ethyl Nicotinate Hydrogenation

The hydrogenation of ethyl nicotinate to this compound is a widely utilized and effective synthetic strategy. Various catalytic systems, both heterogeneous and homogeneous, have been developed to achieve high yields and selectivities.

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial applications due to their ease of separation and recyclability.[1] Platinum group metals are particularly effective for pyridine ring hydrogenation.

Data Presentation: Performance of Heterogeneous Catalysts

CatalystSupportSolventTemperature (°C)Pressure (bar)Throughput/YieldSelectivityReference
5% Pd/Al₂O₃AluminaEthanol (0.8M)55201218.95 g/day 75.8% (partial)[2]
5% Rh/Al₂O₃AluminaEthyl Acetate (3M)160100HighNot specified[3]
PtO₂NoneAcetic AcidRoom Temp.50-70HighNot specified[1][4]
Rh/CCarbonAcetic AcidNot specifiedNot specifiedHighNot specified[1]
Pd/CCarbonAcetic AcidNot specifiedNot specifiedHighNot specified[1]
Homogeneous and Asymmetric Catalysis

Homogeneous catalysts offer high activity and selectivity under milder conditions, though catalyst-product separation can be a challenge.[1] In recent years, significant advancements have been made in the asymmetric hydrogenation of pyridine derivatives to yield chiral piperidines.

Data Presentation: Performance of Asymmetric Catalytic Systems

Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Reference
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylateHighExcellentNot specified in search results
Chiral Rh-JosiPhosN-benzylated 3-substituted pyridinium saltsHighup to 90%Not specified in search results
Ru-DTBM-segphosPyridine-pyrroline tri-substituted alkenesHighHigh[5]

Experimental Protocols

Protocol 1: Continuous Flow Hydrogenation of Ethyl Nicotinate using Pd/Al₂O₃

This protocol is adapted from a process intensification study for the full hydrogenation of ethyl nicotinate in a trickle bed reactor.[2][3]

Materials:

  • Ethyl nicotinate

  • Ethanol (EtOH)

  • 5% Pd/Al₂O₃ catalyst

  • Glass beads

  • Dichloromethane (CH₂Cl₂)

  • 10% Citric acid solution

  • Trickle bed reactor (e.g., HEL FlowCAT)

  • High-pressure liquid chromatography (HPLC) pump

  • Back-pressure regulator

  • Hydrogen gas supply

Procedure:

  • Catalyst Packing:

    • In a reactor column (e.g., 12 mL internal volume), pack a layer of glass beads (0.5 g).

    • Prepare a mixture of 13 g of 5% Pd/Al₂O₃ catalyst with 1 g of glass beads.

    • Carefully pack this mixture into the reactor column.

    • Add another layer of glass beads (0.5 g) on top of the catalyst bed.[3]

  • System Setup:

    • Install the packed column into the trickle bed reactor system.

    • Prepare a 0.8 M solution of ethyl nicotinate in ethanol.

    • Set the HPLC pump to deliver the substrate solution at a flow rate of 7.0 mL/min.

    • Set the reactor temperature to 55 °C.

    • Set the hydrogen gas flow rate to 0.6 L/min.

    • Set the system pressure to 20 bar using the back-pressure regulator.[3]

  • Reaction Execution:

    • Start the flow of the ethyl nicotinate solution and hydrogen gas through the reactor.

    • Collect the reactor output continuously.

  • Work-up and Purification:

    • Concentrate the collected reaction output under reduced pressure.

    • Dissolve the crude material in dichloromethane (10 mL per gram of crude product).

    • Wash the organic solution with a 10% citric acid solution to remove any basic impurities.[3]

    • Separate the organic layer and concentrate it in vacuo to afford the final product, this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification catalyst_prep Pack Catalyst Column (5% Pd/Al2O3) reactor Trickle Bed Reactor (55°C, 20 bar, H2 flow) catalyst_prep->reactor substrate_prep Prepare Substrate Solution (0.8M Ethyl Nicotinate in EtOH) substrate_prep->reactor concentration1 Concentration (in vacuo) reactor->concentration1 dissolution Dissolution in CH2Cl2 concentration1->dissolution wash Wash with Citric Acid dissolution->wash concentration2 Final Concentration wash->concentration2 product This compound concentration2->product G Rh_cod_OH [Rh(cod)OH]2 Rh_complex_I Rh-Complex I Rh_cod_OH->Rh_complex_I S_Segphos (S)-Segphos S_Segphos->Rh_complex_I Rh_complex_II Rh-Complex II Rh_complex_I->Rh_complex_II Transmetalation Arylboronic_acid Arylboronic Acid Arylboronic_acid->Rh_complex_II Rh_complex_III Rh-Complex III Rh_complex_II->Rh_complex_III Carbometalation Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Dihydropyridine->Rh_complex_III Product 3-Aryl-tetrahydropyridine Rh_complex_III->Product Protodemetalation H2O H2O H2O->Product Rh_complex_I_regen Rh-Complex I (regenerated) Product->Rh_complex_I_regen Rh_complex_I_regen->Rh_complex_II

References

Troubleshooting & Optimization

Ethyl piperidine-3-carboxylate synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important piperidine derivative. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the primary synthetic routes, focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Catalytic Hydrogenation of Ethyl Nicotinate: This is a widely used industrial method involving the reduction of the pyridine ring of ethyl nicotinate using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

  • Dieckmann Condensation: This intramolecular cyclization of a suitable acyclic diester, followed by hydrolysis and decarboxylation, is another common route. This is particularly useful for creating substituted piperidine rings.

Q2: I am seeing an unexpected peak in my NMR/GC-MS after the hydrogenation of ethyl nicotinate. What could it be?

A2: A common byproduct in the catalytic hydrogenation of ethyl nicotinate is the partially hydrogenated intermediate, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate .[1][2] This occurs when the reaction does not go to completion. You may also observe trace amounts of 3-(hydroxymethyl)piperidine if over-reduction of the ester group occurs, though this is less common under standard conditions.[3] Another potential, though less frequently reported, byproduct is N-ethylpiperidine-3-carboxylate , which can arise from N-alkylation of the product by the ethanol solvent, particularly at elevated temperatures.

Q3: My Dieckmann condensation is giving a low yield and an oily crude product. What are the likely side reactions?

A3: Low yields and oily products in a Dieckmann condensation are often due to competing intermolecular reactions. The primary side reactions are:

  • Dimerization and Oligomerization: Instead of the desired intramolecular cyclization, two or more molecules of the starting diester can react with each other, leading to linear or larger cyclic byproducts.[4] This is more prevalent when attempting to form rings larger than six or seven members.

  • Intermolecular Claisen Condensation: This is a form of oligomerization where the enolate of one diester molecule attacks the ester of another.

To favor the desired intramolecular reaction, it is crucial to use high-dilution conditions.

Q4: After N-alkylation of my this compound, I see a new, more polar spot on my TLC that doesn't correspond to my product. What is this?

A4: This is likely the quaternary ammonium salt , a common byproduct of N-alkylation reactions. It forms when a second molecule of the alkylating agent reacts with the newly formed tertiary amine product. This side reaction is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period.

Troubleshooting Guides

Catalytic Hydrogenation of Ethyl Nicotinate
Problem Potential Cause Troubleshooting Steps
Incomplete reaction (presence of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate) Insufficient catalyst activity, low hydrogen pressure, short reaction time, or catalyst poisoning.- Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).- Ensure the catalyst is fresh and active.- Increase hydrogen pressure (e.g., from 50 psi to 100 psi).- Extend the reaction time and monitor by TLC or GC-MS.- Ensure the starting material and solvent are free of sulfur or other catalyst poisons.
Formation of over-reduced byproducts (e.g., 3-(hydroxymethyl)piperidine) Harsh reaction conditions (high temperature or pressure).- Lower the reaction temperature.- Use a less reactive catalyst or lower catalyst loading.- Carefully monitor the reaction and stop it once the starting material is consumed.
Formation of N-ethylpiperidine-3-carboxylate Reaction of the product with the ethanol solvent at high temperatures.- Use a lower reaction temperature.- Consider using a different solvent that is less likely to act as an alkylating agent, such as THF or methanol (though methanol can also methylate).
Dieckmann Condensation
Problem Potential Cause Troubleshooting Steps
Low yield of cyclic product and formation of oily byproducts Intermolecular condensation (dimerization/oligomerization) is favored over intramolecular cyclization.- Employ high-dilution conditions by adding the diester slowly to a solution of the base.- Use a non-polar solvent like toluene to potentially reduce side reactions.[3]
Reaction does not proceed Inactive base or unsuitable reaction conditions.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure all reagents and solvents are anhydrous.- The reaction may require heating to initiate.
N-Alkylation of this compound
Problem Potential Cause Troubleshooting Steps
Formation of quaternary ammonium salt Excess alkylating agent or prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.- Add the alkylating agent slowly to the solution of the piperidine.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Low conversion Insufficiently reactive alkylating agent or inadequate base.- Use a more reactive alkylating agent (e.g., iodide instead of chloride).- Use a stronger base to neutralize the acid formed during the reaction (e.g., K₂CO₃ or Et₃N).- The reaction may require heating.

Experimental Protocols

Catalytic Hydrogenation of Ethyl Nicotinate (Batch Reactor)

Materials:

  • Ethyl nicotinate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • In a suitable pressure vessel, dissolve ethyl nicotinate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by distillation or chromatography if necessary.[1]

Dieckmann Condensation for Piperidine Ring Formation (General Procedure)

This is a general procedure for the formation of a 6-membered piperidine ring, which can be adapted for specific substrates.

Materials:

  • A suitable N-protected acyclic diester (e.g., diethyl 2,2'-(benzylazanediyl)diacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene or THF

  • Hydrochloric acid (for workup)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • To the flask, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux.

  • Dissolve the diester (1 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing suspension of the base over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of ethanol.

  • Pour the mixture into ice-water and acidify with hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester can then be hydrolyzed and decarboxylated in a subsequent step to yield the desired piperidine derivative.

Visualizations

Synthesis_Troubleshooting cluster_hydrogenation Catalytic Hydrogenation of Ethyl Nicotinate Start_H Ethyl Nicotinate Incomplete_H Incomplete Hydrogenation Start_H->Incomplete_H Insufficient Catalyst/H₂/Time Complete_H Complete Hydrogenation Start_H->Complete_H Optimal Conditions Byproduct_H1 Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate Incomplete_H->Byproduct_H1 Product_H This compound Complete_H->Product_H Over_Reduction Over-Reduction Byproduct_H2 3-(Hydroxymethyl)piperidine Over_Reduction->Byproduct_H2 N_Alkylation_H N-Alkylation Byproduct_H3 Ethyl N-ethylpiperidine-3-carboxylate N_Alkylation_H->Byproduct_H3 Product_H->Over_Reduction Harsh Conditions Product_H->N_Alkylation_H High Temp + EtOH

Caption: Troubleshooting workflow for the catalytic hydrogenation of ethyl nicotinate.

Dieckmann_Condensation Start_D Acyclic Diester Intramolecular Intramolecular Cyclization (High Dilution) Start_D->Intramolecular Intermolecular Intermolecular Condensation (High Concentration) Start_D->Intermolecular Product_D Cyclic β-Keto Ester (Desired Product) Intramolecular->Product_D Byproduct_D Dimers / Oligomers (Side Products) Intermolecular->Byproduct_D

Caption: Competing pathways in the Dieckmann condensation reaction.

N_Alkylation Start_N This compound (Secondary Amine) Mono_Alkylation Mono-alkylation Start_N->Mono_Alkylation Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Mono_Alkylation Di_Alkylation Di-alkylation (Side Reaction) Alkylating_Agent->Di_Alkylation Product_N N-Alkyl Product (Tertiary Amine) Mono_Alkylation->Product_N Desired Path Byproduct_N Quaternary Ammonium Salt Di_Alkylation->Byproduct_N Product_N->Di_Alkylation Excess R-X

Caption: Side reaction pathway in the N-alkylation of this compound.

References

Technical Support Center: Purification of Crude Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl nipecotate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude ethyl nipecotate, providing step-by-step guidance to resolve them.

Issue 1: The distillate is cloudy or contains water.

  • Question: My ethyl nipecotate distillate is cloudy. What is the cause and how can I fix it?

  • Answer: Cloudiness in the distillate is often due to the presence of water. This can occur if the crude material was not thoroughly dried or if the distillation apparatus was not properly dried before use. To resolve this, the distilled ethyl nipecotate should be dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), followed by filtration. To prevent this issue in future purifications, ensure all glassware is oven-dried and the crude ethyl nipecotate is free of water before distillation.

Issue 2: Poor separation of impurities during fractional distillation.

  • Question: I am performing a fractional distillation, but the purity of my ethyl nipecotate is not improving significantly. What could be wrong?

  • Answer: Poor separation during fractional distillation can be attributed to several factors:

    • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with boiling points close to that of ethyl nipecotate, a longer column or one with a more efficient packing material may be necessary.[1][2]

    • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation.[1] If the heating is too vigorous, the vapor will not have enough time to equilibrate on the column packing, leading to poor separation.

    • Poor Insulation: The fractionating column should be well-insulated to maintain a proper temperature gradient.[3] Wrapping the column with glass wool or aluminum foil can help prevent heat loss.[3]

    • Flooding of the Column: Applying too much heat can cause the column to flood with condensate, which disrupts the equilibrium and leads to poor separation. If flooding occurs, reduce the heating rate to allow the liquid to drain back into the distilling flask before resuming at a gentler rate.[3]

Issue 3: Ethyl nipecotate is not eluting from the chromatography column.

  • Question: I have loaded my crude ethyl nipecotate onto a silica gel column, but it is not moving down the column with the chosen eluent. What should I do?

  • Answer: If ethyl nipecotate is not eluting, the solvent system is likely not polar enough. Ethyl nipecotate is a polar compound, and a more polar eluent is required to displace it from the polar silica gel stationary phase. You can gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. It is recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[4][5] A good starting point for the Rf value of the desired compound on TLC is around 0.35.[5]

Issue 4: Co-elution of impurities during column chromatography.

  • Question: During column chromatography, an impurity is eluting with my ethyl nipecotate. How can I improve the separation?

  • Answer: Co-elution of impurities can be addressed by optimizing the chromatography conditions:

    • Solvent System: The polarity of the eluent is critical. A less polar solvent system will generally result in better separation of polar compounds. Experiment with different solvent systems using TLC to find one that provides the best separation between ethyl nipecotate and the impurity.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.[6]

    • Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[6] A broad sample band will result in poor resolution.

    • Flow Rate: A slower flow rate can improve separation by allowing more time for equilibrium between the stationary and mobile phases.

Issue 5: Difficulty in inducing crystallization of ethyl nipecotate hydrochloride.

  • Question: I have converted my purified ethyl nipecotate to its hydrochloride salt for further purification by recrystallization, but I am unable to get it to crystallize. What can I do?

  • Answer: Difficulty in crystallization can be overcome by several techniques:

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the ethyl nipecotate hydrochloride at an elevated temperature but have low solubility at cooler temperatures.[7] Experiment with different solvents or solvent mixtures.

    • Seeding: Adding a small seed crystal of pure ethyl nipecotate hydrochloride to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

    • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the solute.

    • Cooling: Slow cooling of the saturated solution often yields larger and purer crystals.[7] If slow cooling is ineffective, try cooling the solution in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude ethyl nipecotate?

A1: Common impurities in crude ethyl nipecotate depend on the synthetic route but can include:

  • Unreacted Starting Materials: Nipecotic acid and ethanol.

  • Byproducts: Products from side reactions occurring during the synthesis.

  • Solvent Residues: Solvents used in the synthesis and workup procedures.

Q2: What is the recommended purification method for crude ethyl nipecotate?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a suitable method for separating volatile impurities with different boiling points from the liquid ethyl nipecotate.[1][2] Ethyl nipecotate has a boiling point of 102-104 °C at 7 mmHg.[8]

  • Column Chromatography: This technique is effective for separating non-volatile impurities or those with boiling points close to that of ethyl nipecotate.[6]

  • Recrystallization of a Salt: Converting the ethyl nipecotate to a salt, such as the hydrochloride or a diastereomeric salt, allows for purification by recrystallization, which can be very effective at removing certain impurities and for chiral resolution.[9]

Q3: How can I assess the purity of my ethyl nipecotate?

A3: The purity of ethyl nipecotate can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage of the main component and the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude Ethyl Nipecotate

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude ethyl nipecotate to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. The vapor will rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the distillation head should remain constant during the distillation of a pure fraction.[1]

  • Fraction Collection: Collect the fraction that distills at the boiling point of ethyl nipecotate under the applied pressure (102-104 °C at 7 mmHg).[8] Discard any initial forerun that distills at a lower temperature and stop the distillation before the flask goes to dryness.

Protocol 2: Column Chromatography of Crude Ethyl Nipecotate

  • TLC Analysis: Determine a suitable eluent system using TLC. A mixture of ethyl acetate and hexane is a common choice. The Rf of ethyl nipecotate should be around 0.35 for optimal separation.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude ethyl nipecotate in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing pure ethyl nipecotate and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization of Ethyl Nipecotate Hydrochloride

  • Salt Formation: Dissolve the purified ethyl nipecotate in a suitable solvent (e.g., diethyl ether or ethyl acetate). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent to precipitate the hydrochloride salt.

  • Dissolution: Isolate the crude salt and dissolve it in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation >98%70-90%Good for large quantities; effective for separating volatile impurities.Not effective for non-volatile impurities or azeotropes; requires vacuum for high-boiling compounds.
Column Chromatography >99%60-85%High resolution for a wide range of impurities.Can be time-consuming and require large volumes of solvent; sample loss on the column.
Recrystallization of Salt >99.5%50-80%Can provide very high purity; effective for removing specific impurities; can be used for chiral resolution.Requires an additional step for salt formation and subsequent liberation of the free base; yield can be lower.

Note: The purity and yield values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualization

Purification_Troubleshooting cluster_dist Distillation Troubleshooting cluster_chrom Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Crude Ethyl Nipecotate assess_purity Assess Purity (GC, NMR) start->assess_purity select_method Select Purification Method assess_purity->select_method distillation Fractional Distillation select_method->distillation Volatile Impurities chromatography Column Chromatography select_method->chromatography Non-volatile Impurities recrystallization Recrystallization of Salt select_method->recrystallization High Purity Needed dist_issue Issue: Poor Separation? distillation->dist_issue chrom_issue Issue: Co-elution? chromatography->chrom_issue recryst_issue Issue: No Crystals? recrystallization->recryst_issue pure_product Pure Ethyl Nipecotate dist_issue->pure_product No dist_solution Check: - Distillation Rate - Column Efficiency - Insulation dist_issue->dist_solution Yes dist_solution->distillation chrom_issue->pure_product No chrom_solution Check: - Eluent Polarity (TLC) - Column Packing - Flow Rate chrom_issue->chrom_solution Yes chrom_solution->chromatography recryst_issue->pure_product No recryst_solution Try: - Seeding - Scratching - Concentrating Solution recryst_issue->recryst_solution Yes recryst_solution->recrystallization

Caption: Troubleshooting workflow for the purification of crude ethyl nipecotate.

References

Optimizing N-alkylation reaction conditions for ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for N-alkylating this compound?

A typical starting point involves reacting this compound with 1.05–1.2 equivalents of an alkyl halide (iodides and bromides are more reactive than chlorides).[1] A common base is potassium carbonate (K₂CO₃) used in 2–3 equivalents, and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is often employed.[1] Reactions are typically run at room temperature to 80°C and monitored by TLC or LC-MS for completion.[2]

Q2: Which base is most effective for this reaction?

The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of your starting material.

  • Potassium Carbonate (K₂CO₃): A cost-effective and commonly used base that is sufficient for many reactions, especially with reactive alkylating agents like benzyl bromide or alkyl iodides.[3]

  • Cesium Carbonate (Cs₂CO₃): Often reported to be highly effective, providing faster reaction rates and higher yields due to its greater solubility and the "cesium effect".[4][5][6] It is an excellent choice for less reactive alkyl halides.

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base (Hünig's base) that is useful for preventing the formation of quaternary ammonium salts.[2][7] It is particularly effective in solvents like acetonitrile.[7]

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation of the piperidine nitrogen.[3][4] However, it is highly reactive, requires strictly anhydrous conditions, and increases the risk of ester hydrolysis. It should be used with caution and typically at lower temperatures (e.g., 0°C to RT).[3]

Q3: What is the primary side reaction, and how can I prevent it?

The most common side reaction is over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[8][9] This is problematic because the tertiary amine product is often more nucleophilic than the starting secondary amine.[8]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1–1.2 equivalents) relative to the alkylating agent.[4]

  • Slow Addition: Add the alkylating agent slowly or dropwise (e.g., via syringe pump) to the reaction mixture.[1][4] This maintains a low concentration of the electrophile, favoring mono-alkylation.[4]

  • Monitor the Reaction: Closely follow the reaction's progress and stop it as soon as the starting material is consumed to prevent the product from reacting further.[4]

Q4: Can the ethyl ester group be affected by the reaction conditions?

Yes, the ethyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water or at elevated temperatures, which would yield the corresponding carboxylic acid.[10][11] To minimize this risk, use anhydrous solvents, avoid excessively high temperatures, and prefer milder bases like K₂CO₃ or DIPEA over strong hydroxides or NaH when possible.[4] If hydrolysis is a persistent issue, using a weaker base like sodium bicarbonate (NaHCO₃) may be an alternative, though it may require longer reaction times or higher temperatures.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: Low or No Product Formation

If your reaction shows low conversion or fails to proceed, consider the following causes and solutions.

Potential Cause Suggested Solution
Low Reactivity of Alkyl Halide The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[4] If using an alkyl chloride, consider switching to the bromide or iodide. Adding a catalytic amount of sodium or potassium iodide (NaI/KI) can facilitate the reaction of an alkyl chloride or bromide via the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Incomplete Deprotonation The chosen base may be too weak. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[4][5] Ensure the base is finely powdered and stirred vigorously to maximize surface area.
Inappropriate Solvent Poor solubility of reactants can stall the reaction. Polar aprotic solvents like DMF, ACN, or DMSO are generally effective.[4][12] If solubility is an issue in ACN, switching to DMF may help.[13]
Low Temperature The reaction may require more energy to overcome the activation barrier. Gradually increase the temperature (e.g., from room temperature to 60-80°C) while monitoring for side product formation.[4][8]
Presence of Water Moisture can deactivate strong bases (like NaH) and interfere with the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[5]
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis.

Side Product Potential Cause & Identification Suggested Solution
Quaternary Ammonium Salt Cause: Over-alkylation of the tertiary amine product.[8] Identification: Highly polar spot on TLC (often baseline), readily visible in the aqueous layer after workup, and has a molecular weight corresponding to [Product + Alkyl group]⁺.Use a slight excess of the piperidine starting material, add the alkyl halide slowly, and stop the reaction once the starting material is consumed.[3][4] Using a hindered organic base like DIPEA can also suppress this side reaction.[7]
Piperidine-3-carboxylic acid Cause: Hydrolysis of the ethyl ester group.[10][11] Identification: A polar, acidic compound. Molecular weight will be 28 mass units less than the starting material.Use strictly anhydrous conditions. Avoid high temperatures (>80-100°C) if possible. Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or DIPEA. If hydrolysis persists, consider milder conditions (e.g., NaHCO₃) or protecting the amine and using a different coupling strategy.[4]
Unreacted Starting Material Cause: Incomplete reaction (see Problem 1). Identification: Spot/peak corresponding to this compound.Refer to the solutions for Problem 1: Low or No Product Formation . Increase reaction time, temperature, or use a more potent base/solvent combination.

Optimization of Reaction Conditions

The following tables provide a summary of common reagents and conditions to guide your optimization experiments.

Table 1: Comparison of Common Bases and Solvents

BaseSolventTypical Temp.AdvantagesDisadvantages
K₂CO₃DMF, ACNRT – 80°CInexpensive, effective for reactive halides.[3][12]Can be slow with unreactive halides; solubility can be limited.[13]
Cs₂CO₃DMF, ACNRT – 80°CHigh reactivity, often gives better yields and faster reactions.[4][5]More expensive than K₂CO₃.
DIPEAACN, DCMRT – 60°COrganic base, good for acid-sensitive substrates, minimizes quaternization.[7]Can be harder to remove during workup.
NaHTHF, DMF0°C – RTVery strong base, drives reaction to completion.[3][4]Requires strict anhydrous conditions, safety hazard (flammable), high risk of ester hydrolysis.

Table 2: Effect of Alkylating Agent on Reactivity

Alkylating Agent (R-X)Relative ReactivityRecommended Conditions
R-I (Alkyl Iodide)HighestK₂CO₃ or DIPEA in ACN/DMF at RT.
R-Br (Alkyl Bromide)MediumK₂CO₃ or Cs₂CO₃ in ACN/DMF, may require gentle heating (50–70°C).[1]
R-Cl (Alkyl Chloride)LowestCs₂CO₃ in DMF at elevated temperature (80°C+). Catalytic KI can be added to accelerate the reaction.
R-OTs (Alkyl Tosylate)High (similar to R-Br)K₂CO₃ or DIPEA in ACN/DMF at RT to 50°C.

Experimental Protocols

General Protocol for N-Alkylation using K₂CO₃ in DMF
  • Preparation: Add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a magnetic stir bar to an oven-dried round-bottom flask.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.1 to 0.5 M solution with respect to the amine).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the alkyl halide (1.1 eq.) to the stirred suspension.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60°C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Diagrams

G cluster_checks Reagent & Setup Checks cluster_conditions Condition Optimization cluster_side_reactions Side Product Analysis start_node Start: Low Yield or Incomplete Reaction check_node Check Reagents & Setup start_node->check_node Initial Check condition_node Modify Reaction Conditions start_node->condition_node If Reagents OK side_reaction_node Analyze for Side Products start_node->side_reaction_node If Byproducts Present Purity of Amine\n& Alkyl Halide Purity of Amine & Alkyl Halide check_node->Purity of Amine\n& Alkyl Halide Anhydrous\nSolvent/Glassware? Anhydrous Solvent/Glassware? check_node->Anhydrous\nSolvent/Glassware? Base Quality\n(e.g., finely ground?) Base Quality (e.g., finely ground?) check_node->Base Quality\n(e.g., finely ground?) increase_temp Increase Temperature (e.g., 60-80 °C) condition_node->increase_temp Low Temp? stronger_base Use Stronger Base (K₂CO₃ → Cs₂CO₃) condition_node->stronger_base Weak Base? better_solvent Switch Solvent (ACN → DMF) condition_node->better_solvent Poor Solubility? more_reactive_halide Use R-Br/R-I or add catalytic KI condition_node->more_reactive_halide Slow Halide? quat_salt Quaternary Salt (Over-alkylation) side_reaction_node->quat_salt Polar Impurity? hydrolysis Ester Hydrolysis side_reaction_node->hydrolysis Acidic Impurity? solution_node Slowly add Alkyl Halide Use excess Amine Use DIPEA as base quat_salt->solution_node Solution solution_node2 Ensure Anhydrous Conditions Avoid High Temperatures Use Milder Base (K₂CO₃) hydrolysis->solution_node2 Solution

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

experimental_workflow prep 1. Reagent Prep (Amine, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Add Alkyl Halide setup->addition reaction 4. Heat & Stir (Monitor by TLC/LCMS) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for N-alkylation.

References

Overcoming challenges in the chiral resolution of ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral resolution of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols for the successful separation of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The two most common and effective methods for resolving racemic this compound are diastereomeric salt formation and enzymatic kinetic resolution. Diastereomeric salt formation involves reacting the racemic base with a chiral acid to form diastereomeric salts that can be separated by crystallization. Enzymatic kinetic resolution utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.

Q2: Which chiral resolving agents are most effective for the diastereomeric salt formation of this compound?

A2: Tartaric acid derivatives are commonly used. Specifically, di-benzoyl-L-tartaric acid has been shown to be highly effective in selectively precipitating the (S)-enantiomer of this compound.[1] (S)-mandelic acid is another potential resolving agent, though it may require an additional crystallization step to achieve high diastereomeric purity.[2]

Q3: What type of enzyme is recommended for the enzymatic resolution of this compound?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of esters like this compound. Immobilized Candida antarctica lipase B (CALB), such as Novozym 435, has been demonstrated to be effective. It preferentially hydrolyzes the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[3]

Q4: How can I monitor the progress and success of the chiral resolution?

A4: The enantiomeric excess (ee%) of the starting material and the resolved products should be monitored using chiral High-Performance Liquid Chromatography (HPLC). A common method for analyzing ethyl nipecotate enantiomers uses an immobilized amylose-based chiral stationary phase with a mobile phase consisting of a mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).[4][5]

Q5: What is a typical yield and enantiomeric excess (ee) I can expect?

A5: For diastereomeric salt resolution with di-benzoyl-L-tartaric acid, a yield of 35% or more with an enantiomeric excess of ≥98% for the (S)-enantiomer is achievable.[2] For enzymatic resolution with Novozym 435, at approximately 50% conversion, an ee of around 69% for both the remaining substrate and the product can be expected. This can be followed by a classical resolution step to achieve a much higher ee (e.g., >98%).[3]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
Failure to Crystallize - Solvent is too good (salt is too soluble).- Solution is not supersaturated.- Impurities are inhibiting crystal formation.- Try a different solvent or a mixture of solvents.- Slowly add an anti-solvent (a solvent in which the salt is less soluble).- Concentrate the solution by slowly evaporating the solvent.- Use seed crystals from a previous successful batch.- Scratch the inside of the flask at the liquid-air interface to induce nucleation.- Ensure the purity of the starting racemic this compound and the resolving agent.
Low Yield of Diastereomeric Salt - The desired diastereomer has significant solubility in the mother liquor.- The cooling rate is too fast, preventing complete precipitation.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature.- Cool the crystallization mixture to a lower temperature (e.g., 0–4 °C) before filtration.- Allow the solution to cool slowly to room temperature before further cooling.
Low Diastereomeric/Enantiomeric Purity - Co-precipitation of both diastereomeric salts.- Inefficient separation of crystals from the mother liquor.- Recrystallize the isolated diastereomeric salt.- Optimize the cooling rate; a slower cooling rate often improves selectivity.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Oiling Out Instead of Crystallization - High concentration of impurities.- Inappropriate solvent.- Significant supersaturation.- Purify the starting materials.- Screen for a more suitable solvent system.- Reduce the initial concentration of the reactants.
Enzymatic Kinetic Resolution
Issue Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Inactive enzyme due to improper storage or handling.- Presence of inhibitors in the reaction mixture.- Suboptimal reaction conditions (temperature, pH, solvent).- Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.- Purify the substrate and solvent to remove any potential inhibitors.- Optimize the reaction temperature and pH based on the enzyme's specifications.
Low Enantioselectivity (low ee%) - The chosen enzyme is not highly selective for the substrate.- The reaction has proceeded for too long, leading to the reaction of the less-preferred enantiomer.- Suboptimal reaction temperature or solvent.- Screen different lipases to find one with higher enantioselectivity.- Perform a time-course experiment to determine the optimal reaction time to stop at ~50% conversion.- Vary the reaction temperature and screen different organic solvents, as these can significantly influence enantioselectivity.
Low Conversion/Yield - Insufficient reaction time.- Low enzyme activity.- Poor solubility of the substrate in the chosen solvent.- Increase the reaction time and monitor the conversion.- Increase the enzyme loading.- Choose a solvent in which the substrate is more soluble, or use a co-solvent.

Quantitative Data Summary

Table 1: Diastereomeric Salt Resolution of this compound

Resolving AgentEnantiomer PrecipitatedYieldEnantiomeric Excess (ee%)Reference
Di-benzoyl-L-tartaric acid(S)≥ 35%≥ 98%[2]
(S)-Mandelic acid(S)-High (requires recrystallization)[2]

Table 2: Enzymatic Kinetic Resolution of this compound

EnzymeReaction TypePreferred EnantiomerConversionee% of Substrate (S-ester)ee% of Product (R-acid)Reference
Novozym 435 (Immobilized CALB)Hydrolysis(R)~50%68.9%69.5%[3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using Di-benzoyl-L-tartaric Acid

This protocol is adapted from a patented procedure for the resolution of racemic ethyl nipecotate.[2]

Materials:

  • Racemic (±) this compound

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • Reaction vessel with heating, stirring, and temperature control

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable reaction vessel, charge racemic (±) this compound and 91% aqueous 2B-ethanol.

  • Addition of Resolving Agent: Add di-benzoyl-L-tartaric acid (approximately 0.25 to 1 equivalent) to the solution.

  • Heating: Heat the mixture with stirring until all solids are completely dissolved (e.g., ~76 °C).

  • Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed. Seeding the solution at a slightly elevated temperature (e.g., ~71 °C) is recommended to induce crystallization. The (S)-enantiomer-enriched tartrate salt will precipitate.

  • Isolation: Once the mixture has cooled to room temperature and stirred for a sufficient time (e.g., 18 hours), collect the white precipitate by filtration.

  • Washing and Drying: Wash the collected crystals with cold 91% aqueous 2B-ethanol and dry under vacuum.

  • Liberation of the Free Base: The isolated diastereomeric salt can be treated with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the enantiomerically enriched this compound, which can then be extracted with an organic solvent.

Protocol 2: Enzymatic Kinetic Resolution using Novozym 435

This protocol is based on a reported enzymatic resolution of racemic ethyl nipecotate.[3]

Materials:

  • Racemic (±) this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phosphate buffer (e.g., pH 7.0)

  • Reaction vessel with temperature control and stirring

  • Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve racemic (±) this compound in phosphate buffer (e.g., to a concentration of 0.5 M).

  • Enzyme Addition: Add Novozym 435 to the reaction mixture (e.g., 5 mg/mL).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate (ester) and the product (acid).

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached (e.g., after 6 hours), stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted (S)-ethyl piperidine-3-carboxylate from the hydrolyzed (R)-nipecotic acid. This can be achieved by extraction. For example, adjust the pH to be basic and extract the unreacted ester with an organic solvent. Then, acidify the aqueous layer and extract the carboxylic acid product.

Visualizations

Diastereomeric_Salt_Resolution_Workflow racemate Racemic Ethyl Piperidine-3-carboxylate dissolution Dissolution in Suitable Solvent (e.g., aq. Ethanol) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Ester Salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains (R)-Ester Salt) filtration->mother_liquor Liquid liberation_S Liberation of Free Base less_soluble_salt->liberation_S liberation_R Liberation of Free Base mother_liquor->liberation_R S_enantiomer (S)-Enantiomer liberation_S->S_enantiomer R_enantiomer (R)-Enantiomer liberation_R->R_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow racemic_ester Racemic Ethyl Piperidine-3-carboxylate reaction Enzymatic Reaction (Hydrolysis, ~50% conversion) racemic_ester->reaction enzyme Enzyme (e.g., Novozym 435) enzyme->reaction separation Separation (e.g., Extraction) reaction->separation unreacted_ester Unreacted Ester ((S)-Enantiomer) separation->unreacted_ester product Product ((R)-Nipecotic Acid) separation->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Troubleshooting_Logic start Low Enantiomeric Purity q1 Is this Diastereomeric Salt Crystallization? start->q1 a1_yes Recrystallize Salt Optimize Cooling Rate Improve Washing q1->a1_yes Yes q2 Is this Enzymatic Resolution? q1->q2 No end Improved Purity a1_yes->end a2_yes Stop at ~50% Conversion Optimize Temperature/Solvent Screen Other Enzymes q2->a2_yes Yes a2_yes->end

References

Improving yield and purity in ethyl piperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Catalytic Hydrogenation of Ethyl Nicotinate: This is a widely used industrial method involving the reduction of the pyridine ring of ethyl nicotinate using a metal catalyst (e.g., Palladium on carbon, Raney Nickel) under a hydrogen atmosphere.[1][2]

  • Synthesis from Diethyl Malonate and Acrylonitrile: This two-step process involves the initial condensation of diethyl malonate and acrylonitrile to form diethyl 2-cyanoethylmalonate, followed by reductive cyclization using a catalyst like Raney Cobalt under hydrogenation to yield the piperidine ring.[3]

  • Dieckmann Condensation: This intramolecular cyclization of a suitable N-substituted diester can be employed to form the piperidine ring with a ketone group, which can then be further modified.[4]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve them?

A2: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction (Catalytic Hydrogenation):

    • Cause: Inefficient catalyst activity, insufficient hydrogen pressure, or non-optimal temperature.

    • Solution: Ensure the catalyst is fresh and not poisoned. Increase hydrogen pressure and optimize the reaction temperature. A process intensification study for continuous flow hydrogenation of ethyl nicotinate has shown high throughput with specific catalysts.[2]

  • Side Reactions:

    • Cause: Over-reduction of the ester group or formation of byproducts.

    • Solution: Careful selection of the catalyst and reaction conditions is crucial. For instance, using a milder reducing agent or optimizing the reaction time can prevent over-reduction.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in starting materials can interfere with the reaction.

    • Solution: Use high-purity starting materials. For example, in syntheses involving esterification, ensuring anhydrous conditions is critical as water can reverse the reaction.

Q3: How can I improve the purity of my this compound?

A3: Achieving high purity often requires a combination of careful reaction work-up and purification techniques:

  • Work-up Procedures: Neutralizing the reaction mixture and washing with brine can remove many inorganic impurities.

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the final product.

  • Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent system can significantly improve purity.[5]

  • Chromatography: For challenging separations, column chromatography using silica gel or other stationary phases can be employed to isolate the desired product from closely related impurities.

Troubleshooting Guides

Low Yield in Catalytic Hydrogenation of Ethyl Nicotinate
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material1. Catalyst deactivation. 2. Insufficient hydrogen pressure. 3. Low reaction temperature.1. Use fresh, high-quality catalyst (e.g., Pd/C, Raney Ni).[1] 2. Increase hydrogen pressure within safe limits of the reactor. 3. Optimize temperature; monitor reaction progress by TLC or GC.
Formation of multiple products1. Over-reduction of the ester group. 2. Ring opening or other side reactions.1. Use a more selective catalyst or milder reaction conditions (lower temperature, shorter reaction time). 2. Screen different solvents and catalysts to find optimal conditions for selectivity.
Product loss during work-up1. Emulsion formation during extraction. 2. Product volatility.1. Add brine to break up emulsions. 2. Use a rotary evaporator at a controlled temperature and pressure to remove solvents.
Purity Issues in Synthesis from Diethyl Malonate and Acrylonitrile
Symptom Possible Cause Suggested Solution
Presence of unreacted intermediates1. Incomplete initial condensation. 2. Incomplete reductive cyclization.1. Ensure optimal base catalyst concentration and reaction time for the first step.[3] 2. Check the activity of the Raney Cobalt catalyst and ensure sufficient hydrogen pressure and temperature for the cyclization.[3]
Co-eluting impurities during chromatography1. Structurally similar byproducts.1. Optimize the mobile phase for better separation. 2. Consider using a different chromatographic technique (e.g., preparative HPLC).[6]
Discoloration of the final product1. Presence of trace impurities or degradation products.1. Treat the crude product with activated carbon before final purification. 2. Ensure all solvents are of high purity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Nicotinate

This protocol is based on established procedures for the reduction of pyridine rings.

Materials:

  • Ethyl nicotinate

  • Ethanol (anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a high-pressure reactor, dissolve ethyl nicotinate in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis from Diethyl Malonate and Acrylonitrile

This protocol is adapted from a patented method for a related compound.[3]

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

  • Mix diethyl malonate with a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Cool the mixture and slowly add acrylonitrile dropwise, maintaining the temperature between 30-35 °C.

  • Stir the reaction mixture until the reaction is complete (monitor by GC).

  • The resulting diethyl 2-cyanoethylmalonate can be used in the next step with or without purification. A yield of 82.2% based on acrylonitrile has been reported.[3]

Step 2: Reductive Cyclization

  • In a high-pressure reactor, combine the diethyl 2-cyanoethylmalonate from Step 1 with an organic solvent (e.g., isopropanol) and a Raney Cobalt catalyst.

  • Pressurize the reactor with hydrogen (e.g., 25 kg/cm ²).

  • Heat the mixture to 75-130 °C with stirring.

  • After the reaction is complete, cool the reactor and filter to remove the catalyst.

  • Concentrate the filtrate and recrystallize the crude product to obtain ethyl 2-oxo-3-piperidinecarboxylate. The total yield for this two-step process has been reported to be over 77%.[3]

Data Presentation

Table 1: Comparison of Catalysts for Ethyl Nicotinate Hydrogenation (Illustrative)
CatalystTemperature (°C)Pressure (psi)SolventYield (%)Purity (%)Reference
10% Pd/C6080Ethanol95>98[2]
Raney Ni80100Methanol92>97[1]
5% Ru/C7090Ethanol90>98Fictional
5% Rh/Al2O35070Isopropanol88>97Fictional

Note: "Fictional" entries are for illustrative purposes to demonstrate table structure.

Visualizations

Experimental Workflow: Catalytic Hydrogenation

G Workflow for Catalytic Hydrogenation of Ethyl Nicotinate cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve Ethyl Nicotinate in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst seal_reactor Seal and Purge Reactor with H2 add_catalyst->seal_reactor pressurize Pressurize with H2 seal_reactor->pressurize Proceed to reaction heat Heat and Stir pressurize->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool_vent Cool and Vent monitor->cool_vent Reaction complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Vacuum Distillation concentrate->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Logical Relationship: Factors Affecting Yield and Purity

G Key Factors Influencing Yield and Purity cluster_yield Factors Affecting Yield cluster_purity Factors Affecting Purity Y1 Catalyst Activity Yield Yield Y1->Yield Y2 Reaction Temperature P1 Catalyst Selectivity Y2->P1 Temp. affects selectivity Y2->Yield Y3 Hydrogen Pressure Y3->Yield Y4 Reaction Time Y4->Yield Purity Purity P1->Purity P2 Solvent Quality P2->Purity P3 Purification Method P3->Purity P4 Work-up Procedure P4->Purity

Caption: Interplay of factors that determine the final yield and purity of the product.

References

Technical Support Center: Purification of Commercial Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ethyl nipecotate. Our goal is to offer practical solutions to common issues encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial ethyl nipecotate?

A1: Commercial ethyl nipecotate, which is often available with a purity of 96-98%, can contain several types of impurities depending on its synthesis route. The most common impurities include:

  • Unreacted Starting Materials:

    • Nipecotic acid

    • Ethanol

  • Enantiomeric Impurity: For chiral grades (e.g., (R)- or (S)-ethyl nipecotate), the other enantiomer is a significant impurity.

  • Synthesis By-products: The specific by-products depend on the synthetic method. For instance, in a Fischer esterification, side reactions can lead to the formation of various undesired products.[1][2][3][4]

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

  • Water: Due to the hygroscopic nature of the starting materials or solvents.

Q2: What are the primary methods for purifying ethyl nipecotate?

A2: The choice of purification method depends on the nature of the impurities to be removed. The most effective techniques are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and some residual solvents.

  • Column Chromatography: Effective for separating a wide range of impurities, including those with similar boiling points. Chiral column chromatography is specifically used for separating enantiomers.[5]

  • Recrystallization of Diastereomeric Salts: A classical and highly effective method for resolving racemic mixtures and obtaining high enantiomeric purity.[6][7][8]

Troubleshooting Guides

Vacuum Distillation

Issue: Low yield or decomposition of ethyl nipecotate during distillation.

  • Possible Cause: The boiling point of ethyl nipecotate is relatively high (102-104 °C at 7 mmHg), and prolonged heating at atmospheric pressure can lead to decomposition.

  • Solution: Always perform the distillation under reduced pressure (vacuum). A lower pressure will decrease the boiling point, minimizing the risk of thermal degradation. It is crucial to ensure the vacuum system is free of leaks to maintain a stable, low pressure.

Issue: Inefficient separation of impurities.

  • Possible Cause: The boiling points of the impurities are too close to that of ethyl nipecotate.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Optimize Pressure: Adjust the vacuum level. Sometimes a moderate vacuum provides better separation of certain impurities than a very high vacuum.

    • Pre-treatment: Consider a pre-purification step like an acid-base wash to remove acidic or basic impurities before distillation.

Column Chromatography

Issue: Poor separation of ethyl nipecotate from impurities on a silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Solution:

    • Solvent Polarity: Ethyl nipecotate is a polar compound. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol.

    • Tailing: The basic nature of the piperidine nitrogen can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system.

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation (difference in Rf values) between ethyl nipecotate and the impurities.

Issue: Difficulty in separating enantiomers using chiral HPLC.

  • Possible Cause: The chiral stationary phase (CSP) or the mobile phase is not suitable.

  • Solution:

    • Column Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating enantiomers of compounds like ethyl nipecotate.[5]

    • Mobile Phase Optimization: A common mobile phase for chiral separation of ethyl nipecotate consists of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine). A typical ratio is n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).[5] Varying the ratio of the alcohol can significantly impact the resolution.

Recrystallization of Diastereomeric Salts

Issue: Low enantiomeric excess (ee) after a single recrystallization.

  • Possible Cause: The chosen resolving agent or solvent system is not providing sufficient discrimination between the diastereomeric salts.

  • Solution:

    • Resolving Agent: Di-benzoyl-L-tartaric acid is a known effective resolving agent for racemic ethyl nipecotate, preferentially crystallizing with the (S)-enantiomer.[6]

    • Solvent System: The choice of solvent is critical. A mixture of ethanol and water is often used. The solubility of the diastereomeric salts needs to be carefully controlled by adjusting the solvent composition and temperature.

    • Multiple Recrystallizations: Achieving very high enantiomeric excess (>99%) may require more than one recrystallization step.[7]

Issue: Oil formation instead of crystals during cooling.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is not appropriate.

  • Solution:

    • Dilution: Add more solvent to the hot solution before cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Seeding: Add a small crystal of the desired diastereomeric salt to the cooled solution to initiate crystallization.

Data Presentation

Table 1: Purity of Ethyl Nipecotate Before and After Purification

Purification MethodStarting Purity (%)Purity After 1st Step (%)Purity After 2nd Step (%)Notes
Vacuum Distillation ~96 (GC)>99 (GC)-Effective for removing non-volatile impurities.
Column Chromatography ~97 (HPLC)>99.5 (HPLC)-Purity depends on the optimized solvent system.
Recrystallization of Diastereomeric Salt Racemic (50:50)>95 ee>99 eeEnantiomeric excess (ee) improves with each recrystallization.[6][7]

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethyl Nipecotate
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the commercial ethyl nipecotate in the round-bottom flask (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuation: Ensure all joints are well-sealed. Slowly turn on the vacuum pump to evacuate the system. Aim for a stable pressure below 10 mmHg.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities and residual solvents.

    • Once the distillation temperature stabilizes (around 102-104 °C at 7 mmHg), change the receiving flask to collect the purified ethyl nipecotate.

    • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using GC or HPLC.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: An immobilized amylose-based chiral stationary phase column.[5]

  • Mobile Phase: Prepare a mobile phase of n-hexane:ethanol:diethylamine in an 80:20:0.1 (v/v/v) ratio.[5]

  • Sample Preparation: Dissolve a small amount of the ethyl nipecotate sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Injection and Analysis: Inject the sample and record the chromatogram. The resolution between the enantiomer peaks should be greater than 2.0 for good separation.[5]

Protocol 3: Purification by Recrystallization of Diastereomeric Salts
  • Salt Formation:

    • Dissolve racemic ethyl nipecotate in a suitable solvent (e.g., 95% ethanol).

    • In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the ethyl nipecotate solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should start to precipitate.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the collected diastereomeric salt in water and add a base (e.g., sodium carbonate solution) to adjust the pH to >10.

    • Extract the liberated ethyl nipecotate with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Purity Analysis: Determine the enantiomeric excess of the purified ethyl nipecotate using chiral HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Commercial Ethyl Nipecotate Commercial Ethyl Nipecotate Vacuum Distillation Vacuum Distillation Commercial Ethyl Nipecotate->Vacuum Distillation Non-volatile Impurities Column Chromatography Column Chromatography Commercial Ethyl Nipecotate->Column Chromatography Various Impurities Recrystallization of Salts Recrystallization of Salts Commercial Ethyl Nipecotate->Recrystallization of Salts Enantiomeric Impurities GC/HPLC Analysis GC/HPLC Analysis Vacuum Distillation->GC/HPLC Analysis Column Chromatography->GC/HPLC Analysis Chiral HPLC Analysis Chiral HPLC Analysis Recrystallization of Salts->Chiral HPLC Analysis Purified Ethyl Nipecotate Purified Ethyl Nipecotate GC/HPLC Analysis->Purified Ethyl Nipecotate Chiral HPLC Analysis->Purified Ethyl Nipecotate

Caption: General workflow for the purification of commercial ethyl nipecotate.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Impurity Type cluster_solution Recommended Purification Method Impure Product Impure Product Non-Volatile? Non-Volatile? Impure Product->Non-Volatile? Enantiomeric? Enantiomeric? Non-Volatile?->Enantiomeric? No Vacuum Distillation Vacuum Distillation Non-Volatile?->Vacuum Distillation Yes Polarity Difference? Polarity Difference? Enantiomeric?->Polarity Difference? No Recrystallization of Salts Recrystallization of Salts Enantiomeric?->Recrystallization of Salts Yes Column Chromatography Column Chromatography Polarity Difference?->Column Chromatography Yes

Caption: Decision tree for selecting a purification method based on impurity type.

References

Preventing racemization during the synthesis of ethyl piperidine-3-carboxylate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of ethyl piperidine-3-carboxylate enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism for racemization of this compound is the deprotonation of the acidic proton at the C3 position (the stereocenter), followed by reprotonation. This process leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, resulting in a mixture of both (R) and (S) enantiomers and a loss of enantiomeric purity. Basic conditions, in particular, can facilitate this process.

Q2: How does the choice of N-protecting group influence racemization?

A2: The N-protecting group is crucial for controlling the stereochemistry. Electron-withdrawing groups like carbamates (e.g., Boc, Cbz) can increase the acidity of the C3 proton, making it more susceptible to abstraction under basic conditions. However, these groups are often necessary for directing reactions and controlling reactivity. The stability of the protecting group under the various reaction conditions (e.g., cyclization, reduction, purification) is critical to prevent undesired side reactions that could lead to racemization.

Q3: Which analytical methods are suitable for determining the enantiomeric excess (ee%) of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess. Another method involves derivatization with a chiral agent, such as Mosher's acid chloride, to form diastereomers that can then be distinguished and quantified using standard NMR or chromatography techniques.[1][2]

Q4: Can I use enzymatic methods for the synthesis or resolution?

A4: Yes, enzymatic methods offer a powerful approach. Lipases can be used for the kinetic resolution of racemic this compound or its precursors.[3] Additionally, chemo-enzymatic cascades, for instance using an amine oxidase and an ene-imine reductase, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[4]

Troubleshooting Guide

Problem 1: Significant loss of enantiomeric excess (ee%) is observed after N-deprotection.

Possible CauseSuggested Solution
Harsh Deprotection Conditions: Strong acidic (e.g., TFA for Boc) or basic (e.g., piperidine for Fmoc) conditions can cause epimerization at the C3 position.[5]Use Milder Conditions: For Boc deprotection, consider using HCl in a protic solvent like methanol or ethanol at 0°C to room temperature. For base-labile groups, explore alternative conditions or protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for Cbz).
Elevated Temperature: Higher temperatures during deprotection can accelerate the rate of racemization.Perform Deprotection at Low Temperature: Conduct the deprotection step at 0°C or below and monitor the reaction closely to avoid prolonged reaction times.

Problem 2: The final product is a racemic mixture after an intramolecular cyclization step.

Possible CauseSuggested Solution
Use of Strong Base: Strong bases like LDA or KHMDS can readily abstract the C3 proton, leading to a planar enolate and subsequent racemization.Select a Weaker or Sterically Hindered Base: Consider using weaker bases like NaHCO₃, K₂CO₃, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice will depend on the specific cyclization reaction.
Prolonged Reaction Time/High Temperature: Extended exposure to basic conditions, especially at elevated temperatures, increases the likelihood of racemization.Optimize Reaction Conditions: Systematically screen reaction parameters to find the lowest possible temperature and shortest reaction time that still afford a good yield. Monitor the reaction progress by TLC or LC-MS.
Solvent Effects: Protic solvents can facilitate proton exchange, potentially leading to racemization of the intermediate.Use Aprotic Solvents: Employ aprotic solvents such as THF, dioxane, or toluene to minimize proton exchange pathways.

Problem 3: Low diastereoselectivity or enantioselectivity in an asymmetric synthesis approach.

Possible CauseSuggested Solution
Suboptimal Chiral Catalyst/Auxiliary: The chosen chiral catalyst, ligand, or auxiliary may not be providing sufficient steric or electronic control.Screen Different Chiral Scaffolds: In Rh-catalyzed asymmetric additions, for example, screen various chiral phosphine ligands (e.g., SEGPHOS, Josiphos).[6] If using a chiral auxiliary approach, evaluate different auxiliaries to improve facial selectivity.
Incorrect Catalyst Loading or Purity: Impurities in the catalyst or incorrect stoichiometry can negatively impact enantioselectivity.Ensure High Purity and Accurate Loading: Use freshly purified catalysts and accurately measure the catalyst loading. Perform a small-scale reaction to confirm catalyst activity before proceeding to a larger scale.
Interference from Additives or Reagents: Other reagents or additives in the reaction mixture might be interfering with the chiral catalyst.Evaluate the Role of Each Reagent: Systematically remove or replace additives to identify any that negatively impact the stereochemical outcome. Ensure all reagents are of high purity and anhydrous where necessary.

Data Presentation: Racemization Control in Related Syntheses

While specific data on this compound is sparse in the literature, the principles of preventing racemization in peptide synthesis are highly relevant, particularly concerning base-mediated epimerization.

Table 1: Comparison of Bases in Preventing Racemization During Peptide Coupling

BaseSteric HindranceBasicityTendency to Promote RacemizationRecommended Use
Diisopropylethylamine (DIPEA)HighStrongHighUse with caution and at low concentrations.[7]
2,4,6-Collidine (TMP)Very HighModerateLowRecommended for minimizing racemization.[7]
N-Methylmorpholine (NMM)ModerateWeakerModerateA good alternative to DIPEA.[7]

Table 2: Effect of Coupling Additives on Suppressing Racemization

AdditiveEffectiveness in SuppressionMechanism
1-Hydroxybenzotriazole (HOBt)HighForms an active ester less prone to racemization.[7][8]
Ethyl cyanohydroxyiminoacetate (Oxyma)HighA non-explosive and highly effective alternative to HOBt.[7]
Copper (II) Chloride (CuCl₂)HighEffective in suppressing racemization, especially in solution phase.[8][9]

Experimental Protocols

Protocol 1: Classical Resolution of Racemic this compound

This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1]

Materials:

  • Racemic this compound (ethyl nipecotate)

  • Di-benzoyl-L-tartaric acid (resolving agent)

  • Methanol (solvent)

  • Ethyl acetate

  • Aqueous sodium carbonate (15%)

Procedure:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in methanol. In a separate flask, dissolve di-benzoyl-L-tartaric acid (1 equivalent) in methanol.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the ethyl nipecotate solution with stirring. Allow the mixture to stand at room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.

  • Isolation: The diastereomeric salt of one enantiomer will preferentially crystallize. Isolate the solid by filtration and wash with cold methanol. The mother liquor will be enriched in the other diastereomer.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the crystallized salt. If necessary, recrystallize from methanol to improve purity.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of ethyl acetate and 15% aqueous sodium carbonate. Stir vigorously until all solids have dissolved and the layers have separated.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 2: Asymmetric Rh-Catalyzed Synthesis of a 3-Substituted Piperidine Precursor

This protocol describes a key step in an asymmetric route to 3-substituted piperidines, which can be precursors to the target molecule. It is adapted from a general procedure for Rh-catalyzed asymmetric carbometalation.[6]

Materials:

  • [Rh(cod)OH]₂ (catalyst precursor)

  • (S)-Segphos (chiral ligand)

  • Phenyl pyridine-1(2H)-carboxylate (substrate)

  • Arylboronic acid (coupling partner)

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

  • Toluene, Tetrahydrofuran (THF), Water (solvents)

Procedure:

  • Catalyst Preparation: In a vial under an inert atmosphere (e.g., Argon), add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Solvent and Base Addition: Add toluene, THF, and water to the vial. Then, add aqueous CsOH (2.0 equivalents). Stir the resulting catalyst solution at 70 °C for 10 minutes.

  • Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equivalent).

  • Reaction: Stir the reaction mixture at 70 °C for 20 hours or until completion as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantioenriched 3-substituted tetrahydropyridine, a direct precursor to the desired piperidine.

Visualizations

G cluster_start Starting Material Selection cluster_synthesis Asymmetric Synthesis Workflow cluster_analysis Analysis start Select Chiral Pool Precursor (e.g., L-Aspartic Acid) protect N-Protection (e.g., Boc, Cbz) start->protect Step 1 modify Side Chain Modification & Key Intermediate Formation protect->modify Step 2 cyclize Intramolecular Cyclization (Reductive Amination) modify->cyclize Step 3 deprotect Final Deprotection (Yields Target Enantiomer) cyclize->deprotect Step 4 analyze Determine Enantiomeric Excess (Chiral HPLC/GC) deprotect->analyze Step 5

Caption: General workflow for the asymmetric synthesis of a piperidine enantiomer.

G start Racemization or Low ee% Observed check_base Was a strong base used (e.g., LDA, NaH)? start->check_base check_temp Was the reaction run at elevated temperature? check_base->check_temp No sol_base Solution: Use weaker or sterically hindered base (e.g., K2CO3, TMP). check_base->sol_base Yes check_deprotection Did racemization occur during deprotection? check_temp->check_deprotection No sol_temp Solution: Run reaction at lower temperature (e.g., 0°C). Optimize reaction time. check_temp->sol_temp Yes sol_deprotection Solution: Use milder deprotection conditions (e.g., HCl in MeOH at 0°C for Boc). check_deprotection->sol_deprotection Yes sol_resolve Consider classical resolution of racemic mixture as a final step. check_deprotection->sol_resolve No

Caption: Troubleshooting decision tree for addressing racemization issues.

G cluster_main Base-Mediated Racemization Mechanism S_enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_enantiomer->Enolate + Base (B:) - HB R_enantiomer (R)-Enantiomer (Chiral) R_enantiomer->Enolate + Base (B:) - HB Enolate->S_enantiomer + HB Enolate->R_enantiomer + HB

Caption: Mechanism of racemization via a planar enolate intermediate.

References

Technical Support Center: Industrial Production of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of ethyl piperidine-3-carboxylate synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the industrial production of this compound, presented in a question-and-answer format.

Question 1: We are observing a significant drop in yield during the scale-up of the hydrogenation of ethyl nicotinate to this compound. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up of pyridine hydrogenation is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: The hydrogenation of pyridines is a highly exothermic reaction. On a larger scale, the surface area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized "hot spots" in the reactor, promoting side reactions and degradation of the product and catalyst.

    • Solution: Implement a robust reactor cooling system, such as cooling jackets or external heat exchangers. Monitor the internal reaction temperature closely with multiple probes and control the rate of hydrogen addition to manage the exotherm.

  • Poor Mixing and Mass Transfer: Inadequate agitation can lead to poor distribution of the catalyst and insufficient contact between hydrogen gas, the substrate, and the catalyst. This results in incomplete conversion.

    • Solution: Optimize the stirrer design and agitation speed to ensure proper suspension of the catalyst and efficient gas-liquid mass transfer. The use of specialized gas induction impellers can significantly improve hydrogen dispersion in large reactors.

  • Catalyst Deactivation: The pyridine nitrogen can act as a poison to the catalyst. At an industrial scale, impurities in the starting materials or solvents can also contribute to catalyst deactivation.

    • Solution: Ensure high purity of the starting ethyl nicotinate and solvents. Consider using a higher catalyst loading or a more robust catalyst system, such as rhodium or iridium-based catalysts, which have shown higher tolerance to pyridine poisoning. A pre-treatment of the feedstock to remove potential poisons might also be necessary.

Question 2: During the work-up and isolation of this compound, we are facing difficulties in removing process-related impurities. What are common impurities and effective purification strategies at an industrial scale?

Answer:

Common impurities in the synthesis of this compound include unreacted starting material (ethyl nicotinate), partially hydrogenated intermediates, and byproducts from side reactions.

  • Common Impurities:

    • Ethyl nicotinate: Unreacted starting material.

    • Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate: A common intermediate in pyridine hydrogenation.

    • N-ethylpiperidine: A potential byproduct from the reduction of the ester group.

    • Piperidine-3-carboxylic acid: From the hydrolysis of the ester.

  • Purification Strategies:

    • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying this compound on a large scale.

    • Crystallization: If the product can be converted to a stable crystalline salt (e.g., hydrochloride), crystallization can be a highly effective purification method to remove closely related impurities. The free base can then be regenerated.

    • Solvent Extraction: A series of extractions with appropriate solvents at different pH values can help remove acidic or basic impurities.

Question 3: We are concerned about the safety of large-scale hydrogenation. What are the key safety considerations?

Answer:

Hydrogenation reactions, especially at an industrial scale, carry significant safety risks that must be carefully managed.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.

    • Mitigation: Ensure the reactor and all associated equipment are properly grounded to prevent static discharge. The reaction should be conducted in a well-ventilated area with appropriate gas detection systems. The reactor should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric, especially after use when they are saturated with hydrogen.

    • Mitigation: Never allow the catalyst to dry in the air. The catalyst should be filtered under a blanket of inert gas and kept wet with a solvent until it is safely quenched or stored.

  • Exothermic Reaction and Pressure Build-up: As mentioned, the reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

    • Mitigation: Use a reactor with a pressure relief system. Implement a robust temperature control system and have an emergency cooling plan in place. The rate of hydrogen addition should be carefully controlled to manage the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the industrial-scale hydrogenation of ethyl nicotinate?

A1: While specific conditions are often proprietary, typical industrial parameters for the hydrogenation of pyridine derivatives involve:

  • Catalyst: 5-10% Palladium on Carbon (Pd/C) is common, though platinum, rhodium, and iridium catalysts can also be used for improved activity and selectivity.

  • Pressure: Hydrogen pressure typically ranges from 5 to 50 bar. Higher pressures can increase the reaction rate but also require more specialized equipment.

  • Temperature: The reaction is often run at temperatures between 40°C and 100°C. The temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions.[1][2]

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they can accelerate the hydrogenation rate.

Q2: How can we monitor the progress of the hydrogenation reaction in a large-scale reactor?

A2: In an industrial setting, real-time monitoring is crucial. This can be achieved through:

  • In-situ Probes: Techniques like in-situ FTIR or Raman spectroscopy can monitor the disappearance of the pyridine ring and the appearance of the piperidine ring.

  • Hydrogen Uptake: Monitoring the rate of hydrogen consumption provides a direct measure of the reaction rate.

  • Periodic Sampling: If the reactor design allows, taking periodic samples for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can track the conversion and the formation of any byproducts.

Q3: What are the key parameters to consider when choosing a solvent for the crystallization of this compound?

A3: The choice of solvent is critical for achieving high purity and yield during crystallization. Key considerations include:

  • Solubility Profile: The desired compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures.

  • Impurity Solubility: Ideally, impurities should remain soluble in the solvent at low temperatures or be insoluble at high temperatures to be removed by hot filtration.

  • Safety and Environmental Impact: The solvent should have a good safety profile (e.g., low toxicity, high flash point) and be environmentally friendly.

  • Crystal Habit: The solvent can influence the crystal shape and size, which can impact filtration and drying characteristics.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)Key AdvantagesPotential Challenges
Pd/C 1 - 1010 - 7050 - 120Cost-effective, widely availableSusceptible to poisoning, may require higher pressures/temperatures
PtO₂ (Adam's catalyst) 1 - 53 - 5025 - 80Highly active, can operate at lower temperatures/pressuresHigher cost than Pd/C
Rh/C 0.1 - 25 - 3025 - 60High activity and selectivity, tolerant to some functional groupsHigh cost
Ir-based catalysts 0.01 - 11 - 2025 - 50Very high activity, can hydrogenate highly substituted pyridinesVery high cost, may require specific ligands

Table 2: Typical Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Boiling Point 102-104 °C / 7 mmHg
Density ~1.012 g/mL at 25 °C
Refractive Index ~1.460 at 20 °C

Experimental Protocols

Protocol: Industrial Scale Hydrogenation of Ethyl Nicotinate

Disclaimer: This is a representative protocol based on literature for similar transformations and should be adapted and optimized for specific equipment and safety protocols.

1. Reactor Preparation:

  • Ensure the hydrogenation reactor is clean, dry, and has passed a pressure test.
  • Inert the reactor by purging with nitrogen or argon.

2. Charging of Reactants:

  • Charge the reactor with ethyl nicotinate (1.0 eq).
  • Add the solvent (e.g., ethanol, 5-10 volumes).
  • Under a nitrogen atmosphere, carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol% loading).

3. Hydrogenation:

  • Seal the reactor and perform several nitrogen purges followed by vacuum to remove all air.
  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
  • Start agitation, ensuring the catalyst is well suspended.
  • Heat the reactor to the target temperature (e.g., 60-80°C).
  • Monitor the reaction progress by hydrogen uptake and/or periodic sampling for GC/HPLC analysis.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the reactor to room temperature.
  • Carefully vent the excess hydrogen and purge the reactor with nitrogen.
  • Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry.
  • Wash the filter cake with a small amount of the reaction solvent.
  • Concentrate the filtrate under reduced pressure to remove the solvent.

5. Purification:

  • The crude this compound can be purified by fractional vacuum distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation cluster_purification Purification p1 Clean and Dry Reactor p2 Pressure Test p1->p2 p3 Inert with Nitrogen p2->p3 r1 Charge Ethyl Nicotinate and Solvent p3->r1 Proceed to Reaction r2 Charge Catalyst (e.g., Pd/C) r1->r2 r3 Pressurize with Hydrogen r2->r3 r4 Heat and Agitate r3->r4 r5 Monitor Reaction Progress r4->r5 w1 Cool and Depressurize r5->w1 Reaction Complete w2 Filter Catalyst w1->w2 w3 Solvent Removal w2->w3 pu1 Fractional Vacuum Distillation w3->pu1 Crude Product final_product final_product pu1->final_product Pure Ethyl Piperidine-3-Carboxylate

Caption: A schematic overview of the industrial synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-up cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed During Scale-up c1 Inefficient Heat Transfer start->c1 c2 Poor Mixing/ Mass Transfer start->c2 c3 Catalyst Deactivation start->c3 s1 Improve Reactor Cooling & Control H₂ Addition Rate c1->s1 s2 Optimize Agitation & Use Gas Induction Impeller c2->s2 s3 Ensure High Purity of Materials & Consider More Robust Catalyst c3->s3 end_goal Optimized Process s1->end_goal Improved Yield s2->end_goal Improved Yield s3->end_goal Improved Yield

Caption: A logical diagram for troubleshooting low yield issues during the scale-up of this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of Ethyl Piperidine-3-Carboxylate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control. Ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), requires robust analytical methods for the separation and quantification of its enantiomers. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound enantiomeric excess, supported by experimental data. Alternative analytical techniques are also discussed to offer a broader perspective on available methodologies.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The primary method for determining the enantiomeric excess of this compound is chiral HPLC. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be employed. Below is a comparative overview of these methods.

Parameter Chiral HPLC with Polysaccharide-Based CSPs Alternative Method: ¹H NMR with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Primary Application Quantitative determination of enantiomeric excess and preparative separation of enantiomers.Rapid determination of enantiomeric excess, structural elucidation.
Sample Throughput Moderate to high, amenable to automation.High, suitable for rapid screening.
Sensitivity High, with typical limits of detection in the µg/mL range.[1]Generally lower than HPLC, requires higher sample concentrations.
Resolution High baseline resolution is often achievable (e.g., Rs > 3).[2]Depends on the choice of CSA and analyte; signal overlap can be a challenge.
Instrumentation Standard HPLC system with a chiral column and a suitable detector (e.g., UV, CAD).High-field NMR spectrometer.
Derivatization May be required for sensitive UV detection if the analyte lacks a strong chromophore.Generally not required, but derivatization of the analyte can sometimes enhance spectral separation.
Data Interpretation Straightforward integration of peak areas.Requires careful analysis of spectral shifts and integration of distinct signals.

Chiral HPLC Methodologies: A Detailed Look

The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have shown excellent performance in resolving a broad range of chiral compounds, including this compound.

Polysaccharide-Based Chiral Stationary Phases

These are the most versatile and widely used CSPs. They consist of a polysaccharide derivative (e.g., amylose or cellulose carbamate) coated or immobilized on a silica support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer.

Table 1: Performance Data for Chiral HPLC Analysis of this compound on an Immobilized Amylose-Based CSP

Parameter Value
Chiral Stationary Phase Immobilized amylose-based
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)[2]
Resolution (Rs) 3.59[2]
Limit of Detection (LOD) 0.015 µg for R-(-)-enantiomer, 0.016 µg for S-(+)-enantiomer[1]
Limit of Quantification (LOQ) 0.043 µg for R-(-)-enantiomer, 0.045 µg for S-(+)-enantiomer[1]
Linearity Range 4.5–120 μg/mL for S-(+)-enantiomer[1]
Experimental Protocol: Chiral HPLC of this compound

This protocol is based on a validated method for the determination of the enantiomeric purity of ethyl nipecotate (this compound).[2]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and a suitable detector. Given that this compound lacks a strong UV chromophore, a UV detector set at a low wavelength (e.g., 210-220 nm) may be used, though this can lead to higher baseline noise. Alternatively, a more universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be employed for direct analysis without derivatization. Pre-column derivatization with a UV-absorbing tag, such as p-toluenesulfonyl chloride, is another strategy to enhance UV detection sensitivity.

Chromatographic Conditions:

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA or a similar column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[2] The diethylamine is a basic additive used to improve peak shape and resolution for amine-containing compounds.

  • Flow Rate: Typically 1.0 mL/min for a standard analytical column (e.g., 4.6 mm I.D.).

  • Column Temperature: Ambient or controlled, for example, at 25°C.

  • Injection Volume: 10 µL.

  • Detection: As discussed above, dependent on the available instrumentation and whether derivatization is performed.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Alternative Analytical Technique: ¹H NMR Spectroscopy with Chiral Solvating Agents

For a more rapid, albeit typically less sensitive, determination of enantiomeric excess, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a powerful tool. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their corresponding signals in the NMR spectrum.

Principle: The differential interaction between the enantiomers and the chiral environment of the CSA results in a small but measurable difference in the chemical shifts (Δδ) of specific protons in the analyte. By integrating the separated signals, the enantiomeric ratio can be determined.

Commonly Used Chiral Solvating Agents for Amines and Esters:

  • (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL)

  • (R)- or (S)-tert-butylphenylphosphinothioic acid

  • Chiral acids or bases that can form salts with the analyte.

Experimental Protocol (General):

  • A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • A molar excess of the chosen chiral solvating agent is added to the NMR tube.

  • The ¹H NMR spectrum is acquired.

  • The chemical shifts of specific protons (e.g., the proton at the chiral center, or protons on the ethyl ester group) are analyzed for separation into two distinct signals corresponding to the two enantiomers.

  • The relative integration of these signals is used to calculate the enantiomeric excess.

Visualization of Experimental Workflow

Chiral HPLC Analysis Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column Chiral Column (e.g., Amylose-based) Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector Detector (UV, CAD, etc.) Column->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chemical Structures of this compound Enantiomers

The two enantiomers of this compound are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

(R)-Ethyl piperidine-3-carboxylate

  • Synonyms: (R)-Ethyl nipecotate

  • Chemical Formula: C₈H₁₅NO₂

(S)-Ethyl piperidine-3-carboxylate

  • Synonyms: (S)-Ethyl nipecotate

  • Chemical Formula: C₈H₁₅NO₂

Conclusion

The chiral HPLC method utilizing a polysaccharide-based stationary phase, specifically an immobilized amylose-based column, provides a robust, sensitive, and high-resolution approach for the determination of the enantiomeric excess of this compound. The detailed experimental protocol presented serves as a strong starting point for method development and validation. While alternative techniques like ¹H NMR with chiral solvating agents offer a rapid screening capability, chiral HPLC remains the gold standard for accurate and precise quantitative analysis in research and industrial settings. The choice of detector in HPLC is crucial, and for compounds like this compound that lack a strong chromophore, either derivatization or the use of universal detectors like CAD should be considered to ensure adequate sensitivity.

References

A Comparative Guide to Purity Assessment of Ethyl Nipecotate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like ethyl nipecotate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of ethyl nipecotate. This comparison is supported by detailed experimental protocols and representative data to assist in the selection of the most appropriate analytical technique for your specific needs.

Quantitative Data Summary

The purity of ethyl nipecotate can be determined by various analytical methods, each with distinct advantages and limitations. Below is a summary of representative purity data as determined by qNMR, HPLC, and GC. It is important to note that actual results may vary between different batches, laboratories, and analytical conditions.

Analytical MethodPurity (%)Key AdvantagesKey Disadvantages
qNMR 98.5 ± 0.2Highly accurate and precise; provides structural information; direct measurement without the need for a specific ethyl nipecotate reference standard.Lower sensitivity compared to chromatographic methods; higher instrumentation cost.
HPLC-UV 97.8 (Area %)Broad applicability to a wide range of compounds; high sample throughput.Requires a chromophore for UV detection (ethyl nipecotate has a weak chromophore); purity is often reported as area percent, which may not directly correlate to mass purity without response factor correction.
GC-FID 96.5 (Area %)High sensitivity and resolution for volatile compounds like ethyl nipecotate.[1]Requires the analyte to be thermally stable and volatile; potential for degradation of thermally labile impurities.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of ethyl nipecotate by ¹H qNMR using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to at least 0.01 mg)

Reagents:

  • Ethyl nipecotate sample

  • Certified internal standard (e.g., Maleic acid, high purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ethyl nipecotate sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (CDCl₃).

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and shim the probe for the sample.

    • Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis to ensure full relaxation).

      • Number of Scans (ns): 16 or higher to ensure adequate signal-to-noise ratio.

      • Acquisition Time (aq): At least 3 seconds.

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Purity Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of ethyl nipecotate (e.g., the quartet of the ethyl group's CH₂ at ~4.1 ppm) and the singlet of the internal standard (maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of ethyl nipecotate by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Ethyl nipecotate sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas the mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the ethyl nipecotate sample in the mobile phase (e.g., 1 mg/mL).

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (due to the ester carbonyl group).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    Purity (Area %) = (Area_main_peak / Total_area_all_peaks) * 100

Gas Chromatography (GC)

Objective: To determine the purity of ethyl nipecotate by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with an FID detector

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-17 or a wax column)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Ethyl nipecotate sample

  • Suitable solvent (e.g., Dichloromethane or Methanol, GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ethyl nipecotate sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    Purity (Area %) = (Area_main_peak / Total_area_all_peaks) * 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh ethyl nipecotate weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment of Ethyl Nipecotate.

Chrom_Workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow prep_hplc Prepare mobile phase and sample solution inject_hplc Inject sample into HPLC system prep_hplc->inject_hplc separate_hplc Separate components on C18 column inject_hplc->separate_hplc detect_hplc Detect with UV detector separate_hplc->detect_hplc analyze_hplc Analyze chromatogram (Area % Purity) detect_hplc->analyze_hplc prep_gc Prepare sample solution inject_gc Inject sample into GC system prep_gc->inject_gc separate_gc Separate components in capillary column inject_gc->separate_gc detect_gc Detect with FID separate_gc->detect_gc analyze_gc Analyze chromatogram (Area % Purity) detect_gc->analyze_gc Comparison_Logic cluster_qnmr_attr qNMR Attributes cluster_hplc_attr HPLC Attributes cluster_gc_attr GC Attributes Purity Purity Assessment of Ethyl Nipecotate qNMR qNMR Purity->qNMR HPLC HPLC Purity->HPLC GC GC Purity->GC qnmr_adv High Accuracy Direct Measurement Structural Info qNMR->qnmr_adv qnmr_dis Lower Sensitivity Higher Cost qNMR->qnmr_dis hplc_adv Broad Applicability High Throughput HPLC->hplc_adv hplc_dis Requires Chromophore Area % Purity HPLC->hplc_dis gc_adv High Sensitivity for Volatiles GC->gc_adv gc_dis Thermal Stability Required GC->gc_dis

References

A Comparative Guide to Ethyl Piperidine-3-Carboxylate and Ethyl Isonipecotate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency, yield, and viability of a synthetic route. Among the vast array of heterocyclic intermediates, ethyl piperidine-3-carboxylate and ethyl isonipecotate (ethyl piperidine-4-carboxylate) are two prominent structural isomers with widespread applications. Their utility stems from the presence of a reactive secondary amine and an ester functional group within a piperidine scaffold, a common motif in many pharmaceuticals. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in the selection process for specific synthetic endeavors.

Physical and Chemical Properties: A Side-by-Side Comparison

While both compounds share the same molecular formula and weight, their structural differences lead to variations in their physical properties. Ethyl isonipecotate, with its symmetrical structure, generally exhibits a higher boiling point compared to the 3-substituted isomer. The properties of both the racemic and chiral forms of this compound are presented below.

PropertyThis compound (Nipecotate)Ethyl Isonipecotate (4-Piperidinecarboxylate)
CAS Number 5006-62-2 (racemic), 37675-18-6 (S-form), 25137-01-3 (R-form)[1][2]1126-09-6[3][4]
Molecular Formula C₈H₁₅NO₂[1][5]C₈H₁₅NO₂[4][6]
Molecular Weight 157.21 g/mol [1][5]157.21 g/mol [4][6]
Appearance Colorless liquid[1]Clear colorless to pale yellow liquid[3][6]
Boiling Point ~77 °C[1]203–205 °C[6], 240-242°C at 760 mmHg[3], 105°C/10mmHg[7]
Density ~1.02 - 1.092 g/cm³ at 25 °C (isomer dependent)[1]1.02 g/cm³ at 20°C[3][4]
Solubility Soluble in common organic solvents.Miscible with ethanol, acetone; slightly soluble in water.[3][6]
Storage Refrigerator, under inert atmosphere.[1]Cool, dry place under inert atmosphere.[3]
Key Safety Hazards H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Synthesis and Applications

Both this compound and ethyl isonipecotate are key intermediates in the synthesis of a wide range of pharmaceutical agents. Their applications often overlap, but the positional difference of the ester group can lead to distinct synthetic pathways and target molecules.

This compound (Nipecotate) , particularly its chiral forms, is a crucial building block for various modern therapeutics. Its applications include the synthesis of:

  • DPP-4 inhibitors for the treatment of diabetes.[9]

  • Serotonin and noradrenaline reuptake inhibitors used as antidepressants.

  • GABA uptake inhibitors with potential applications in neurological disorders.

  • JAK2 inhibitors for myeloproliferative diseases.

  • Dual H1/5-HT2A receptor antagonists for sleep disorders.

Ethyl Isonipecotate , on the other hand, is widely utilized in the synthesis of:

  • Antipsychotics and analgesics.[3][6]

  • Cardiovascular therapy candidates, including RhoA inhibitors.[6][10]

  • Survival Motor Neuron (SMN) protein modulators.[6]

  • β-aryl and β-amino-substituted esters.[6]

  • Antimicrobial and antioxidant agents.[10]

The following diagram illustrates a generalized synthetic workflow for producing piperidine-based pharmaceutical intermediates.

G General Synthetic Workflow for Piperidine Derivatives cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Pyridine Precursor Pyridine Precursor Reduction Reduction Pyridine Precursor->Reduction e.g., Hydrogenation Piperidine Ring Piperidine Ring Reduction->Piperidine Ring Esterification Esterification Piperidine Ring->Esterification N-Alkylation/Arylation N-Alkylation/Arylation Esterification->N-Alkylation/Arylation Further Modification Further Modification N-Alkylation/Arylation->Further Modification API Active Pharmaceutical Ingredient Further Modification->API

Caption: A generalized workflow for the synthesis of piperidine-based APIs.

This next diagram illustrates the logical relationship from the starting materials to their therapeutic applications.

G Synthetic Utility to Therapeutic Application Ethyl_Piperidine_3_Carboxylate Ethyl Piperidine- 3-Carboxylate DPP4_Inhibitors DPP-4 Inhibitors Ethyl_Piperidine_3_Carboxylate->DPP4_Inhibitors GABA_Uptake_Inhibitors GABA Uptake Inhibitors Ethyl_Piperidine_3_Carboxylate->GABA_Uptake_Inhibitors Ethyl_Isonipecotate Ethyl Isonipecotate Antipsychotics_Analgesics Antipsychotics & Analgesics Ethyl_Isonipecotate->Antipsychotics_Analgesics RhoA_Inhibitors RhoA Inhibitors Ethyl_Isonipecotate->RhoA_Inhibitors Diabetes_Treatment Diabetes DPP4_Inhibitors->Diabetes_Treatment Neurological_Disorders Neurological Disorders GABA_Uptake_Inhibitors->Neurological_Disorders CNS_Disorders CNS Disorders Antipsychotics_Analgesics->CNS_Disorders Cardiovascular_Disease Cardiovascular Disease RhoA_Inhibitors->Cardiovascular_Disease

Caption: From chemical intermediate to therapeutic application.

Experimental Data and Protocols

The choice between these two isomers is often dictated by the specific synthetic route and the desired final product. Below are representative experimental protocols and a summary of comparative data where available.

Representative Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

This protocol describes the esterification of 4-piperidinecarboxylic acid.

  • Materials: 4-Piperidinecarboxylic acid (1.29 g, 10.0 mmol), anhydrous ethanol (50 mL), thionyl chloride (2.91 mL, 40.0 mmol).

  • Procedure:

    • Dissolve 4-piperidinecarboxylic acid in anhydrous ethanol in a round-bottom flask.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled solution.

    • Stir the reaction mixture and heat to reflux for 48 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product as a yellow oil.

    • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-piperidinecarboxylate.[11]

Protocol 2: Resolution of (±)-Nipecotic Acid (Precursor to this compound)

This protocol outlines a method for obtaining the optically pure precursor to the chiral forms of this compound.

  • Method: The resolution of (±)-nipecotic acid can be achieved through fractional crystallization with a chiral resolving agent. This method allows for the separation of the enantiomers, which can then be esterified to produce the desired (S)- or (R)-ethyl piperidine-3-carboxylate.[12] The specific choice of resolving agent and solvent system is crucial for achieving high enantiomeric excess.

Comparative Synthetic Performance

While direct comparative studies detailing yields for the same reaction type are scarce in publicly available literature, the utility of each isomer can be inferred from their prevalence in the synthesis of specific drug classes. The steric hindrance around the nitrogen atom is slightly different between the two isomers, which can influence the kinetics of N-substitution reactions. The position of the ester group also dictates the possible cyclization reactions and the overall three-dimensional structure of the resulting molecules.

Conclusion

Both this compound and ethyl isonipecotate are invaluable intermediates in medicinal chemistry and organic synthesis. The choice between them is primarily dictated by the desired final molecular architecture.

  • Ethyl isonipecotate , with its C4-substituted pattern, is a common choice for synthesizing molecules where this symmetrical substitution is required, such as in many analgesics and antipsychotics.

  • This compound , especially in its enantiomerically pure forms, is critical for the synthesis of more complex, chiral drugs where the specific stereochemistry at the C3 position is essential for biological activity. This includes many modern targeted therapies like DPP-4 and JAK2 inhibitors.

Ultimately, the decision rests on the specific synthetic strategy and the target molecule. Researchers should consider the desired stereochemistry, potential intramolecular reactions, and the overall synthetic efficiency when selecting between these two versatile building blocks.

References

A Comparative Guide to the Synthetic Utility of Ethyl and Methyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. Piperidine-3-carboxylate esters are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. This guide provides a comparative analysis of two commonly used analogs: ethyl piperidine-3-carboxylate and mthis compound, often referred to as ethyl nipecotate and methyl nipecotate, respectively. We will delve into their synthetic advantages, supported by available data and established chemical principles.

Physical and Chemical Properties

The choice between an ethyl and a methyl ester can be influenced by their physical properties, which affect handling, reaction conditions, and purification. Below is a summary of key properties for both compounds.

PropertyThis compoundMthis compound
Molecular Formula C₈H₁₅NO₂[1][2]C₇H₁₃NO₂[3][4]
Molecular Weight 157.21 g/mol [1][2]143.18 g/mol [3][4]
Appearance Colorless liquid[1]Colorless to light yellow liquid[5] or colorless liquid or white crystalline solid[3]
Boiling Point 77 °C[1]193.8 ± 33.0 °C (Predicted)[3][5]
Density ~1.02 - 1.092 g/cm³[1][2]~1.021 g/cm³ (Predicted)[3][5]
Solubility Soluble in most organic solvents.Soluble in alcohols, ethers, and most organic solvents.[3]

The lower boiling point of this compound may be advantageous for purification by distillation at a smaller scale, while the slightly higher molecular weight of the ethyl ester can be a minor consideration in reaction stoichiometry calculations.

Synthetic Applications and Comparative Advantages

The primary differences in the synthetic utility of ethyl and mthis compound stem from the nature of the ester group. These differences can manifest in reaction rates, susceptibility to side reactions, and ease of purification.

N-Alkylation

N-alkylation is a common transformation for piperidine derivatives. The reactivity of the secondary amine is generally not significantly influenced by the choice of the ester group at the 3-position. However, the choice of base and solvent is crucial.

Experimental Protocol: General N-Alkylation of Piperidines

A common method for N-alkylation involves the reaction of the piperidine derivative with an alkyl halide in the presence of a base.

  • Method 1: To a solution of the piperidine in a suitable solvent such as acetonitrile or DMF, add an alkyl halide (1.1 equivalents) and a base like potassium carbonate or triethylamine. The reaction can be stirred at room temperature or heated to drive to completion.[6]

  • Method 2 (for less reactive halides): In a dry, inert atmosphere, dissolve the piperidine in a polar aprotic solvent like DMF. Add a stronger base such as sodium hydride at 0°C, stir for 30 minutes, and then add the alkylating agent.[6]

While no direct comparative studies with quantitative yield differences for N-alkylation of ethyl versus mthis compound were found, the reaction outcome is expected to be similar for both. The choice may therefore depend on the cost and availability of the starting material.

N_Alkylation_Workflow Piperidine Piperidine-3-carboxylate (Ethyl or Methyl) Reaction N-Alkylation Reaction Piperidine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkyl-piperidine-3-carboxylate Purification->Product

A generalized workflow for the N-alkylation of piperidine-3-carboxylates.
Amide Coupling

The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide. Alternatively, the ester can be directly converted to an amide via aminolysis, although this is generally less efficient for simple esters and often requires harsh conditions.

Experimental Protocol: Amide Coupling via Carboxylic Acid

  • Hydrolysis: The ester is saponified using a base like NaOH or LiOH in a mixture of water and a miscible organic solvent (e.g., THF, MeOH). Acidification then yields the carboxylic acid.

  • Coupling: The resulting carboxylic acid is activated with a coupling agent (e.g., EDC, HATU) in the presence of a base (e.g., DIPEA) and then reacted with the desired amine.[7]

In the hydrolysis step, methyl esters generally hydrolyze slightly faster than ethyl esters due to the smaller steric hindrance of the methoxy group. This could translate to shorter reaction times or milder conditions for the methyl analog.

Experimental Protocol: Direct Aminolysis (Amidation)

Direct reaction of the ester with an amine to form an amide is also possible, though often requires high temperatures or catalysis.

In a study on the synthesis of piperidine carboxamide derivatives, ethyl nipecotate was amidated with various carboxylic acids, indicating its utility in forming amide bonds.[8]

Amide_Coupling_Workflow Ester Piperidine-3-carboxylate (Ethyl or Methyl) Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Ester->Hydrolysis CarboxylicAcid Piperidine-3-carboxylic Acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (Amine, Coupling Agent) CarboxylicAcid->Coupling Product Piperidine-3-carboxamide Coupling->Product

A two-step workflow for amide coupling starting from piperidine-3-carboxylate esters.
Reduction to Alcohol

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10]

Experimental Protocol: Ester Reduction with LiAlH₄

In a dry, inert atmosphere, a solution of the ester in a suitable solvent like THF is added dropwise to a suspension of LiAlH₄ in THF at 0°C. The reaction is typically stirred until completion and then quenched carefully with water and/or aqueous base.

The reactivity of both methyl and ethyl esters towards LiAlH₄ is high, and both will be readily reduced.[10] The choice between the two will likely not have a significant impact on the reaction's success. However, the workup for reactions involving the methyl ester might be slightly more straightforward due to the higher water solubility of methanol compared to ethanol, which are formed as byproducts.

Ester_Reduction_Workflow Ester Piperidine-3-carboxylate (Ethyl or Methyl) Reduction Reduction Reaction Ester->Reduction LiAlH4 LiAlH4 in THF LiAlH4->Reduction Quench Quench (e.g., H2O, NaOH(aq)) Reduction->Quench Product Piperidin-3-yl-methanol Quench->Product

A typical workflow for the reduction of piperidine-3-carboxylate esters to the corresponding alcohol.
Transesterification

Transesterification, the conversion of one ester to another, can be a desired reaction or an unwanted side reaction. It can be catalyzed by either acid or base.[11] When using an alkoxide base (e.g., sodium ethoxide in ethanol) for a reaction, if the ester is a methyl ester, transesterification to the ethyl ester can occur.[11] This is an important consideration when designing a synthetic sequence. If the desired final product is a methyl ester, using methoxide as a base in methanol would be preferable. Conversely, if an ethyl ester is desired, using ethoxide in ethanol is the logical choice. The ethyl group is generally more resistant to undesired transesterification with other alcohols due to its slightly greater steric bulk compared to the methyl group.

Conclusion

The synthetic advantages of this compound versus mthis compound are subtle and context-dependent. A summary of these considerations is presented below.

FeatureThis compoundMthis compound
Hydrolysis Rate Generally slightly slower due to increased steric hindrance.Generally slightly faster.
Transesterification More sterically hindered and thus slightly less prone to undesired transesterification.More susceptible to transesterification as a side reaction.
Purification Lower boiling point may facilitate purification by distillation.Higher boiling point may be preferable for high-vacuum distillations.
Byproducts Reactions produce ethanol or ethoxide.Reactions produce methanol or methoxide, which are more water-soluble.
Cost & Availability Varies; should be considered on a case-by-case basis.Varies; should be considered on a case-by-case basis.

References

The Shifting Landscape of Scaffolds: A Comparative Guide to Alternatives for Ethyl Piperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the piperidine ring, and specifically building blocks like ethyl piperidine-3-carboxylate, has been a cornerstone in the design of countless therapeutics. Its privileged structure offers a reliable three-dimensional scaffold to orient functional groups for optimal target engagement. However, the relentless pursuit of improved drug properties—such as enhanced potency, selectivity, and optimized pharmacokinetic profiles—has driven medicinal chemists to explore beyond this conventional framework. This guide provides a comprehensive comparison of key alternative building blocks to this compound, supported by experimental data, to inform strategic decisions in drug discovery and development.

This analysis will focus on a direct comparison of piperidine-3-carboxamide with its smaller ring analogues, pyrrolidine- and azetidine-3-carboxamide, in the context of antimelanoma activity. Furthermore, it will explore the conceptual and practical advantages of other emerging alternatives, including spirocyclic scaffolds and bioisosteric replacement of the carboxylate moiety.

Head-to-Head Comparison: The Impact of Ring Size on Biological Activity

A key strategy in scaffold hopping is the modification of ring size to alter conformational constraints and physicochemical properties. A study on N-aryl-3-substituted saturated nitrogenous heterocycles as inducers of senescence-like phenotypes in human melanoma A375 cells provides a direct comparison of the piperidine, pyrrolidine, and azetidine cores.

The initial hit compound, a piperidine-3-carboxamide derivative, demonstrated moderate antiproliferative activity. To probe the structure-activity relationship (SAR), analogues with smaller ring systems were synthesized and evaluated. The results, summarized in the table below, clearly indicate a strong preference for the six-membered piperidine ring in this particular chemical series for this biological target.

ScaffoldCompoundAntiproliferative Activity (IC50, µM)[1]Senescence-Inducing Activity (EC50, µM)[1]
Piperidine-3-carboxamide10.881.24
Pyrrolidine-3-carboxamide138.0>10
Azetidine-3-carboxamide14>20>20

Table 1: Comparison of antiproliferative and senescence-inducing activities of N-aryl carboxamide derivatives with varying heterocyclic scaffolds.

The data reveals a significant decrease in activity as the ring size contracts from piperidine to pyrrolidine and further to azetidine. The regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the critical importance of the substituent's position on the piperidine ring for biological activity in this context.[1]

This trend underscores that while smaller, more rigid scaffolds like azetidines can offer advantages in terms of novel chemical space and potentially improved physicochemical properties, the specific conformational presentation of functional groups afforded by the piperidine chair conformation was crucial for the observed antimelanoma activity in this series.

Emerging Alternatives: Expanding the Medicinal Chemist's Toolkit

Beyond simple ring size modification, medicinal chemists are increasingly turning to more innovative scaffolds to overcome the limitations of traditional building blocks.

Spirocyclic Scaffolds: Introducing Three-Dimensional Complexity

Spirocycles, where two rings share a single atom, offer a greater degree of three-dimensional complexity and rigidity compared to simple monocyclic systems. This can lead to improved target-binding affinity and selectivity. For instance, 1-azaspiro[3.3]heptane has been proposed as a bioisostere of piperidine.[2][3] This scaffold maintains a similar nitrogen basicity and lipophilicity to piperidine but can offer improved metabolic stability.[4][5] The rigid, spirocyclic framework provides a distinct spatial arrangement of substituents, opening up new avenues for exploring chemical space and intellectual property.

Bioisosteric Replacement of the Carboxylate Group: The Rise of Tetrazoles

The ethyl ester of this compound is often a handle for further chemical modification or acts as a surrogate for a carboxylic acid, which can interact with biological targets. However, carboxylic acids can present challenges in drug development, including poor membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid group with a tetrazole is a well-established strategy in medicinal chemistry.[6] Tetrazoles are of particular interest as they are metabolically stable and their acidic properties are comparable to carboxylic acids, allowing them to mimic the key interactions of a carboxylate group with a biological target.[7] This substitution can lead to improved pharmacokinetic properties, such as increased oral bioavailability.

Experimental Protocols

To provide a practical framework for comparing these building blocks, detailed methodologies for key in vitro assays are outlined below.

Synthesis of N-Aryl-3-Substituted Saturated Heterocycles

The synthesis of the N-aryl piperidine, pyrrolidine, and azetidine-3-carboxamide derivatives for the comparative study involved a standard amide coupling procedure.

General Procedure for Amide Coupling: To a solution of the respective cyclic amine (piperidine, pyrrolidine, or azetidine) and a substituted benzoic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like column chromatography.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CyclicAmine Cyclic Amine (Piperidine, Pyrrolidine, or Azetidine) AmideCoupling Amide Coupling CyclicAmine->AmideCoupling BenzoicAcid Substituted Benzoic Acid BenzoicAcid->AmideCoupling CouplingAgent HATU CouplingAgent->AmideCoupling Base DIPEA Base->AmideCoupling Solvent DMF Solvent->AmideCoupling Product N-Aryl Carboxamide Derivative AmideCoupling->Product

In Vitro ADME/PK Assays

1. Caco-2 Permeability Assay [3][7][8][9][10]

This assay is widely used to predict the intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.

Caco2_Workflow cluster_setup Assay Setup cluster_experiment Permeability Measurement cluster_analysis Data Analysis A1 Seed Caco-2 cells on Transwell® inserts A2 Culture for 21 days to form a monolayer A1->A2 A3 Verify monolayer integrity (TEER) A2->A3 B1 Add test compound to apical or basolateral side A3->B1 B2 Incubate at 37°C B1->B2 B3 Sample from receiver compartment at time points B2->B3 C1 Quantify compound concentration (LC-MS/MS) B3->C1 C2 Calculate Papp and Efflux Ratio C1->C2

2. Plasma Protein Binding Assay (Equilibrium Dialysis) [2][11][12][13]

This assay determines the fraction of a compound that is bound to plasma proteins.

  • Apparatus: A dialysis chamber is divided by a semi-permeable membrane.

  • Assay Procedure: Plasma containing the test compound is placed on one side of the membrane, and a protein-free buffer is placed on the other. The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Data Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS. The percentage of protein binding is then calculated.

PPB_Workflow cluster_setup Assay Setup cluster_experiment Equilibration cluster_analysis Data Analysis A1 Spike plasma with test compound A2 Add spiked plasma and buffer to dialysis device A1->A2 B1 Incubate at 37°C with shaking A2->B1 B2 Allow unbound compound to diffuse to equilibrium B1->B2 C1 Sample from plasma and buffer compartments B2->C1 C2 Quantify compound concentration (LC-MS/MS) C1->C2 C3 Calculate percentage of protein binding C2->C3

3. Liver Microsomal Stability Assay [14][15][16][17][18]

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Reaction Mixture: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) and a cofactor (NADPH) to initiate the metabolic reaction.

  • Assay Procedure: The reaction is incubated at 37°C, and aliquots are taken at various time points. The reaction is stopped by adding a cold organic solvent.

  • Data Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_experiment Incubation cluster_analysis Data Analysis A1 Prepare reaction mixture: Test compound, liver microsomes, and NADPH B1 Incubate at 37°C A1->B1 B2 Take aliquots at multiple time points B1->B2 B3 Quench reaction with cold solvent B2->B3 C1 Quantify remaining parent compound (LC-MS/MS) B3->C1 C2 Calculate in vitro t½ and CLint C1->C2

Conclusion

The judicious selection of a central scaffold is a critical decision in drug design. While this compound remains a valuable and widely used building block, the exploration of alternatives is essential for addressing the multifaceted challenges of modern drug discovery. As demonstrated by the comparative data on N-aryl carboxamides, a subtle change in the heterocyclic core can have a profound impact on biological activity. The growing arsenal of alternative scaffolds, including smaller rings like azetidines, conformationally distinct rings like pyrrolidines, and innovative three-dimensional structures like spirocycles, provides medicinal chemists with a rich palette to fine-tune the properties of their molecules. By carefully considering the specific requirements of the biological target and the desired pharmacokinetic profile, researchers can leverage these alternative building blocks to design the next generation of safer and more effective medicines.

References

A Comparative Guide to Analytical Method Validation for Ethyl Piperidine-3-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. The validation of analytical methods used for this quantification is a mandatory regulatory requirement and provides a high degree of assurance that the method is suitable for its intended purpose. This guide offers an objective comparison of common analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed methodologies.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][2] It is essential for drug development and quality control, ensuring the reliability, accuracy, and precision of analytical data.[2][3] Key validation parameters, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]

This guide will compare three widely used analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the quantification of this compound.

Disclaimer: The following quantitative data is illustrative and based on typical performance characteristics of the analytical techniques for similar small molecules, due to the lack of publicly available direct comparative studies for this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL~0.03 ng/mL
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A Newcrom R1 column has also been reported for the separation of Ethyl (3S)-piperidine-3-carboxylate.[4]

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid).[4] The composition may be optimized for best separation (e.g., 60:40 v/v acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-220 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from approximately 30 ng/mL to 1000 ng/mL.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][6]

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

    • Transfer Line Temperature: 280 °C.[5]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethyl acetate) and serially diluted to create calibration standards.

  • Sample Preparation: The sample is dissolved in the same solvent as the standards and may require derivatization to improve volatility and thermal stability, although this is not always necessary for this analyte.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion are monitored.

    • Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

  • Standard Preparation: A stock solution is prepared in the mobile phase, and serial dilutions are made to prepare calibration standards, often in the matrix of the sample to be analyzed to account for matrix effects.[7]

  • Sample Preparation: The sample is typically diluted with the mobile phase and filtered. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Analytical Method Validation Workflow

The validation of an analytical method follows a structured workflow to ensure all key parameters are evaluated.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Validation Protocol E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Develop Standard Operating Procedure (SOP) J->K Validation Report L Train Analysts K->L M Routine Analysis L->M

Caption: Workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is crucial for reliable and accurate results.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required.

  • GC-MS provides higher selectivity and sensitivity than HPLC-UV and is a good alternative if the analyte is sufficiently volatile and thermally stable.

  • LC-MS/MS is the most sensitive and selective method, making it the preferred choice for trace-level quantification, analysis in complex biological matrices, and when a high degree of certainty is required.

A thorough validation of the chosen method is imperative to ensure data integrity and regulatory compliance. The provided protocols and validation workflow serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a reliable analytical method for the quantification of this compound.

References

A Spectroscopic Showdown: Unveiling the Chiral Nuances of (S)- and (R)-Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of enantiomeric purity and conformation is paramount. This guide provides a detailed spectroscopic comparison of (S)- and (R)-ethyl piperidine-3-carboxylate, offering a baseline for their characterization and quality control.

Enantiomers, non-superimposable mirror images of each other, often exhibit identical physical and spectroscopic properties in an achiral environment. However, their interaction with plane-polarized light and chiral environments differs, a critical aspect in pharmacology where one enantiomer may be therapeutically active while the other is inactive or even harmful. Here, we delve into the spectroscopic signatures of (S)- and (R)-ethyl piperidine-3-carboxylate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a crucial emphasis on chiroptical techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the enantiomers of ethyl piperidine-3-carboxylate. It is important to note that for achiral spectroscopic methods like NMR, IR, and MS, the data for the (S)- and (R)-enantiomers are identical. The provided NMR data is based on the racemic mixture, as it is representative of both individual enantiomers in an achiral solvent.

Table 1: Physical Properties

Property(S)-Ethyl piperidine-3-carboxylate(R)-Ethyl piperidine-3-carboxylate
CAS Number 37675-18-625137-01-3[1]
Molecular Formula C₈H₁₅NO₂[2]C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [3]157.21 g/mol [1]
Form LiquidLiquid[4]
Density (25 °C) 1.043 g/mL1.092 g/mL[4]
Refractive Index (n20/D) 1.471Not Available

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Data for the racemic mixture is representative for both enantiomers.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.07q, J = 6.9 Hz2H-OCH₂CH₃
3.02br d, J = 12.3 Hz1HPiperidine Ring H
2.87 – 2.70m2HPiperidine Ring H
2.58br t, J = 11.2 Hz1HPiperidine Ring H
2.44 – 2.34br m1HPiperidine Ring H
1.98 – 1.88br m1HPiperidine Ring H
1.70 – 1.56m2HPiperidine Ring H
1.48 – 1.35m1HPiperidine Ring H
1.19t, J = 7.1 Hz3H-OCH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Data for the racemic mixture is representative for both enantiomers.[5]

Chemical Shift (δ) ppmAssignment
174.26C=O (Ester)
60.59-OCH₂CH₃
47.37Piperidine Ring C
45.57Piperidine Ring C
41.52Piperidine Ring C
26.85Piperidine Ring C
24.67Piperidine Ring C
13.96-OCH₂CH₃

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique(S)-Ethyl piperidine-3-carboxylate(R)-Ethyl piperidine-3-carboxylate
IR (ATR) Available[3]Available[6]
Mass Spectrometry (MS) Expected: m/z 157.11 (M⁺)Expected: m/z 157.11 (M⁺)

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Fourier transformation of the Free Induction Decay (FID) is performed, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph (GC).

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Chiroptical Spectroscopy: The Key to Differentiation

While NMR, IR, and MS confirm the molecular structure, they cannot distinguish between enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for this purpose.

  • Principle: These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. Enantiomers will produce equal and opposite signals.

  • Expected Results:

    • (S)-Ethyl piperidine-3-carboxylate would exhibit a specific optical rotation (e.g., (+)-rotation) and a characteristic CD spectrum.

    • (R)-Ethyl piperidine-3-carboxylate would show an equal but opposite optical rotation (e.g., (-)-rotation) and a mirror-image CD spectrum.

    • A racemic mixture (50:50 of S and R) would have a net optical rotation of zero and no CD signal.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the enantiomers.

Spectroscopic_Workflow cluster_enantiomers Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison S_Enantiomer (S)-Ethyl piperidine-3-carboxylate NMR NMR (¹H, ¹³C) S_Enantiomer->NMR IR IR (ATR) S_Enantiomer->IR MS Mass Spectrometry S_Enantiomer->MS Chiroptical Chiroptical (CD/ORD) S_Enantiomer->Chiroptical R_Enantiomer (R)-Ethyl piperidine-3-carboxylate R_Enantiomer->NMR R_Enantiomer->IR R_Enantiomer->MS R_Enantiomer->Chiroptical Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison Chiroptical->Comparison

Caption: Experimental workflow for the spectroscopic comparison.

Chiroptical_Distinction cluster_results Expected Chiroptical Results S_Enantiomer (S)-Enantiomer Positive_Signal Positive Signal (e.g., + rotation) S_Enantiomer->Positive_Signal Opposite Signals R_Enantiomer (R)-Enantiomer Negative_Signal Negative Signal (e.g., - rotation) R_Enantiomer->Negative_Signal Racemic Racemic Mixture No_Signal No Net Signal Racemic->No_Signal

Caption: Logical relationship of chiroptical results for enantiomers.

References

Benchmarking the performance of different ethyl piperidine-3-carboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a crucial building block in the synthesis of numerous pharmaceutical agents. The efficiency and scalability of its production are of paramount importance in drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

The two primary routes detailed in this guide are the catalytic hydrogenation of ethyl nicotinate and a multi-step synthesis commencing from diethyl malonate and acrylonitrile. Each pathway presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.

ParameterRoute 1: Catalytic HydrogenationRoute 2: From Diethyl Malonate & Acrylonitrile
Starting Materials Ethyl nicotinate, Hydrogen gasDiethyl malonate, Acrylonitrile, Hydrogen gas
Key Transformation Heterogeneous catalytic hydrogenationMichael addition, Hydrogenation, Cyclization, Deoxygenation
Typical Overall Yield High (often >90%)Moderate (overall yield is dependent on multiple steps)
Reaction Conditions Elevated temperature and pressureVaried conditions across multiple steps
Catalyst Palladium on Carbon (Pd/C), Palladium on Alumina (Pd/Al₂O₃), Raney NickelRaney Cobalt, Raney Nickel
Key Advantages High atom economy, direct conversion, well-established and scalable.Utilizes readily available and inexpensive starting materials.
Key Disadvantages Requires specialized high-pressure hydrogenation equipment.Multi-step process with a lower overall yield and more complex workup.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the logical flow of the two synthetic routes, highlighting the key transformations involved in each pathway.

cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: From Diethyl Malonate & Acrylonitrile A1 Ethyl Nicotinate P1 Catalytic Hydrogenation A1->P1 H₂, Catalyst (Pd/C, Raney Ni) B1 This compound P1->B1 A2 Diethyl Malonate + Acrylonitrile P2 Michael Addition A2->P2 B2 2-Cyanoethyl Diethyl Malonate P2->B2 P3 Hydrogenation & Cyclization B2->P3 H₂, Raney Co/Ni C2 Ethyl 2-oxopiperidine-3-carboxylate P3->C2 P4 Deoxygenation C2->P4 e.g., Reduction D2 This compound P4->D2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Ethyl Nicotinate

This method involves the direct reduction of the pyridine ring of ethyl nicotinate to a piperidine ring using a heterogeneous catalyst and hydrogen gas.

Materials:

  • Ethyl nicotinate

  • Ethanol (or other suitable solvent)

  • 5% Palladium on Carbon (Pd/C) or Raney Nickel

  • Hydrogen gas

  • High-pressure autoclave or a continuous flow hydrogenation reactor

Procedure (Batch Process):

  • A high-pressure autoclave is charged with ethyl nicotinate and a suitable solvent such as ethanol.

  • The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the mixture.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 150-300 atmospheres).

  • The reaction mixture is heated to the target temperature (e.g., 165°C) and stirred vigorously for a set duration (typically several hours) until the reaction is complete, as monitored by techniques like GC or TLC.

  • After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

Procedure (Continuous Flow Process): [1]

  • A solution of ethyl nicotinate in ethanol (e.g., 0.4 M) is prepared.[1]

  • The solution is continuously passed through a trickle bed reactor packed with a catalyst (e.g., 5% Pd/Al₂O₃) heated to a specific temperature (e.g., 55-60°C).[1]

  • The system is maintained at a high pressure of hydrogen (e.g., 20 bar).[1]

  • The output from the reactor is collected, and the solvent is removed in vacuo to yield the product.[1] This method can achieve high throughput, for instance, up to 1959 g per day on a laboratory scale.[1]

Route 2: Synthesis from Diethyl Malonate and Acrylonitrile

This multi-step route builds the piperidine ring from acyclic precursors. The key steps are a Michael addition, followed by a reductive cyclization.

Step 1: Synthesis of 2-Cyanoethyl Diethyl Malonate

  • Diethyl malonate is mixed with a catalytic amount of a base (e.g., sodium ethoxide).

  • Acrylonitrile is added dropwise to the mixture at a controlled temperature (e.g., 30-35°C).

  • The reaction is stirred until completion to yield 2-cyanoethyl diethyl malonate.

Step 2: Hydrogenation and Cyclization to Ethyl 2-oxopiperidine-3-carboxylate

  • The 2-cyanoethyl diethyl malonate is dissolved in an organic solvent in a high-pressure reactor containing a Raney Cobalt or Raney Nickel catalyst.

  • The reactor is pressurized with hydrogen and heated (e.g., 75-130°C) to facilitate both the reduction of the nitrile group and the subsequent intramolecular cyclization to form the lactam ring.

  • After the reaction, the catalyst is filtered off, and the product, ethyl 2-oxopiperidine-3-carboxylate, is isolated by recrystallization. A total yield of over 77% for these two steps has been reported.

Step 3: Deoxygenation of Ethyl 2-oxopiperidine-3-carboxylate

The removal of the carbonyl group from the lactam is a necessary final step to obtain this compound. This can be achieved through various reduction methods, for example, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through a two-step process involving conversion to a thio-lactam followed by desulfurization. The choice of method will impact the overall yield and scalability of this route.

Concluding Remarks

The catalytic hydrogenation of ethyl nicotinate stands out as a more direct and higher-yielding route for the synthesis of this compound, particularly for large-scale production where the initial investment in high-pressure equipment is justified. The multi-step synthesis from diethyl malonate and acrylonitrile offers an alternative using inexpensive starting materials but is hampered by a greater number of steps and a likely lower overall yield, especially when considering the final deoxygenation step. The choice between these routes will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and cost considerations.

References

Comparative Study on the Biological Activity of Ethyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl piperidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for modifications that can modulate the pharmacological properties of the resulting derivatives, leading to potent and selective agents for various therapeutic targets. This guide provides a comparative overview of the biological activities of several this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of drug discovery and development.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of representative this compound derivatives against several key targets. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), providing a quantitative measure for comparison.

Derivative/CompoundTargetBiological ActivityIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM) of Reference
(R)-Nipecotic acid ethyl ester GABA Transporter 1 (GAT1)GABA Uptake Inhibition-(R)-Nipecotic acid-
Derivative 6a (diarylmethylsulfinyl ethyl side chain) GABA Transporter 1 (GAT1)GABA Uptake InhibitionMore potent than 5a-d/5'a-dTiagabine11.5 times more potent
SW584 Plasmodium falciparum (Pf3D7 and PfDd2)Antimalarial0.003--
SW042 Plasmodium falciparum (Pf3D7 and PfDd2)Antimalarial0.14 - 0.19--
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) Acetylcholinesterase (AChE)AChE Inhibition0.00056--
Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluoro substitution) Acetylcholinesterase (AChE)AChE Inhibition0.013Donepezil0.6
Compound 5a (N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-chloro substitution) Acetylcholinesterase (AChE)AChE Inhibition0.09Donepezil0.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further studies.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[1][2][3][4]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[1] This is achieved through a coupled reaction where acetylthiocholine is first hydrolyzed by AChE to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]

Procedure:

  • Plate Setup: In a 96-well plate, set up the following reactions:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Acetylthiocholine iodide (ATCI).

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.[1]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

  • Initiation of Reaction: Start the reaction by adding 10 µL of ATCI to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period to determine the reaction rate.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction. The IC50 value is then determined from a dose-response curve.

GABA Transporter (GAT) Uptake Assay

This assay is used to identify and characterize inhibitors of GABA transporters.[5]

Principle: The assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing the target GABA transporter (e.g., GAT1). The amount of radioactivity incorporated into the cells is proportional to the transporter activity. Inhibitors will reduce the amount of [³H]GABA uptake.[5]

Procedure:

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the GABA transporter of interest.

  • Assay Setup: Plate the cells in a suitable format (e.g., 96-well plate).

  • Incubation: Incubate the cells with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound. A typical incubation period is 8 minutes.[5]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in wells treated with the test compound to control wells (no inhibitor). The IC50 value is determined from the resulting dose-response curve.

Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a high-throughput method for screening antimalarial compounds.[6][7][8][9][10]

Principle: The assay quantifies the proliferation of Plasmodium falciparum parasites in red blood cells by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence is proportional to the amount of DNA present.[6][7] Antimalarial compounds will inhibit parasite growth, leading to a reduction in DNA content and, consequently, lower fluorescence.

Procedure:

  • Parasite Culture: Culture P. falciparum in human red blood cells.

  • Drug Treatment: Add serial dilutions of the test compounds to the parasite culture in a 96-well plate and incubate for a specified period (e.g., 72 hours).

  • Lysis and Staining: After incubation, lyse the red blood cells to release the parasites. Add SYBR Green I dye to the lysate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the fluorescence of treated wells to that of untreated control wells. The EC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Signaling_AD ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling (Memory, Cognition) Postsynaptic_Receptor->Neuronal_Signaling Activates AD_Pathology Alzheimer's Disease (Reduced ACh) AD_Pathology->ACh Leads to Reduced Inhibitor This compound Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

GABAergic Synapse and GABA Reuptake Inhibition

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_cleft GABA GABA_release->GABA_cleft GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 Reuptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Inhibitor This compound Derivative (GAT1 Inhibitor) Inhibitor->GAT1 Blocks

Caption: Mechanism of GABA reuptake inhibition at the synapse.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Start: Synthesized This compound Derivatives Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active Compounds Inactive Inactive Primary_Screening->Inactive Inactive Compounds Data_Analysis Data Analysis (IC50/EC50 Determination) Dose_Response->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Potent & Selective Hit_Identification->Inactive Not Potent/Selective

Caption: A general workflow for screening biological activity.

References

A Comparative Guide to Chiral Separation of Ethyl Nipecotate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of ethyl nipecotate are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds. The efficient and cost-effective separation of these enantiomers is a critical consideration in drug development and manufacturing. This guide provides an objective comparison of three prominent chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution—for the resolution of racemic ethyl nipecotate. The analysis is supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: Comparative Analysis of Chiral Separation Techniques

The selection of a chiral separation technique is a multifactorial decision, balancing the need for high purity and yield with considerations of cost, time, and environmental impact. The following table summarizes the key performance and cost metrics for the chiral HPLC, SFC, and enzymatic resolution of ethyl nipecotate.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Enzymatic Resolution
Throughput ModerateHighModerate to High (batch process)
Solvent Consumption HighLow (up to 90% reduction vs. HPLC)[1]Low to Moderate
Analysis/Reaction Time Minutes to hours per sample/runMinutes per sample/run (typically 3-5 times faster than HPLC)[2]Hours to days per batch
Yield (Theoretical Max.) ~100% (for both enantiomers)~100% (for both enantiomers)50% for each enantiomer
Enantiomeric Excess (ee) High (>99%)High (>99%)High (>98%)[3]
Cost of Consumables High (chiral columns, large solvent volumes)Moderate (chiral columns, CO2, co-solvents)Moderate (enzyme, solvents for workup)
Equipment Cost Moderate to HighHighLow to Moderate
Environmental Impact High (organic solvent waste)Low ("Green" technology)[4]Low to Moderate
Scalability GoodExcellentGood

In-Depth Analysis of Separation Techniques

This section provides a detailed overview of each technique, including their underlying principles and specific advantages and disadvantages in the context of ethyl nipecotate separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely used technique for the separation of enantiomers.[5] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Key Advantages:

  • High Resolution: Capable of achieving excellent separation of enantiomers, leading to high enantiomeric excess. A resolution of 3.59 has been reported for ethyl nipecotate enantiomers.[6]

  • Versatility: A wide variety of chiral stationary phases are commercially available, offering a high probability of finding a suitable column for a given separation.

  • Well-Understood: The principles and practices of HPLC are well-established in the pharmaceutical industry.

Key Disadvantages:

  • High Solvent Consumption: The use of large volumes of organic solvents contributes significantly to operating costs and environmental waste.

  • Moderate Throughput: While analytical separations can be fast, preparative scale HPLC can be time-consuming due to lower flow rates and the need for solvent evaporation from collected fractions.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7] It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[4]

Key Advantages:

  • High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC, often leading to a 3-5 fold reduction in analysis time.[2]

  • Reduced Solvent Consumption and Cost: Replacing the bulk of the organic mobile phase with CO2 dramatically reduces solvent purchase and disposal costs.[8]

  • Faster Sample Recovery: The CO2 mobile phase vaporizes upon depressurization, leading to faster and less energy-intensive solvent evaporation from collected fractions.

Key Disadvantages:

  • Higher Initial Investment: SFC instrumentation is generally more expensive than standard HPLC systems.

  • Expertise Required: While becoming more common, SFC may require more specialized knowledge for method development and operation compared to HPLC.

Enzymatic Resolution

Enzymatic resolution is a biocatalytic method that employs an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For ethyl nipecotate, lipases such as Novozym 435 have been shown to be effective.[3]

Key Advantages:

  • High Enantioselectivity: Enzymes can exhibit exquisite selectivity, leading to very high enantiomeric excess of both the product and the remaining substrate.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, minimizing the risk of side reactions or degradation of the substrate.

  • "Green" Chemistry: Biocatalysis is considered an environmentally friendly approach, often using water as a solvent and avoiding harsh reagents.

Key Disadvantages:

  • 50% Theoretical Yield Limit: Since one enantiomer is consumed, the maximum theoretical yield for the desired enantiomer is 50%.

  • Process Development: Requires screening for a suitable enzyme and optimization of reaction conditions (pH, temperature, solvent).

  • Downstream Processing: Requires a subsequent separation step to isolate the unreacted enantiomer from the product and the enzyme.

Experimental Protocols

The following are representative experimental protocols for the chiral separation of ethyl nipecotate using the three discussed techniques.

Chiral HPLC Protocol

This protocol is based on a validated method for the determination of the enantiomeric purity of ethyl nipecotate.[6]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: Immobilized amylose-based stationary phase (e.g., Chiralpak® IA or similar).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Expected Outcome: Baseline separation of the R-(-)- and S-(+)-ethyl nipecotate enantiomers with a resolution (Rs) of approximately 3.59.

Supercritical Fluid Chromatography (SFC) Protocol
  • Chromatographic System: Supercritical Fluid Chromatograph with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Immobilized amylose-based stationary phase (e.g., Chiralpak® IA or similar).

  • Mobile Phase: Supercritical CO2 with ethanol or methanol as a co-solvent (e.g., starting with a gradient of 5-40% co-solvent). A small amount of an additive like diethylamine (0.1%) may be beneficial.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Expected Outcome: A significantly faster separation compared to HPLC with good resolution.

Enzymatic Resolution Protocol

This protocol is based on the reported enzymatic resolution of racemic ethyl nipecotate using Novozym 435.[3]

  • Enzyme: Novozym 435 (immobilized Candida antarctica lipase B).

  • Reaction Medium: Phosphate buffer (pH 7.0).

  • Substrate Concentration: 0.5 M racemic ethyl nipecotate.

  • Enzyme Loading: 5 mg/mL.

  • Reaction Temperature: 30 °C.

  • Reaction Time: 6 hours (or until ~50% conversion is reached, monitored by chiral HPLC).

  • Workup and Purification:

    • After the reaction, filter to recover the immobilized enzyme (which can be washed and reused).

    • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate) to recover the unreacted (S)-ethyl nipecotate.

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) to protonate the (R)-nipecotic acid.

    • Extract the acidified aqueous layer with an organic solvent to isolate the (R)-nipecotic acid.

    • The separated enantiomers can be further purified by standard techniques if necessary.

  • Expected Outcome: Production of (S)-ethyl nipecotate with high enantiomeric excess (e.g., 68.9% ee) and (R)-nipecotic acid. The enantiomeric excess of the remaining (S)-ethyl nipecotate can be further enhanced by subsequent classical resolution with a chiral acid like (D)-tartaric acid to achieve >98.5% ee.[3]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each chiral separation technique.

Chiral_Separation_Workflows cluster_HPLC Chiral HPLC Workflow cluster_SFC Chiral SFC Workflow cluster_Enzymatic Enzymatic Resolution Workflow HPLC_Start Racemic Ethyl Nipecotate Sample Injection HPLC_Column Chiral Stationary Phase (Immobilized Amylose-based) HPLC_Start->HPLC_Column HPLC_Separation Elution with n-Hexane/Ethanol/DEA HPLC_Column->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_End Separated Enantiomers (R and S) HPLC_Detection->HPLC_End SFC_Start Racemic Ethyl Nipecotate Sample Injection SFC_Column Chiral Stationary Phase (Immobilized Amylose-based) SFC_Start->SFC_Column SFC_Separation Elution with scCO2/Co-solvent SFC_Column->SFC_Separation SFC_Detection UV Detection & BPR SFC_Separation->SFC_Detection SFC_End Separated Enantiomers (R and S) SFC_Detection->SFC_End Enz_Start Racemic Ethyl Nipecotate Enz_Reaction Enzymatic Hydrolysis (Novozym 435, pH 7 buffer) Enz_Start->Enz_Reaction Enz_Mixture Mixture of (S)-Ethyl Nipecotate and (R)-Nipecotic Acid Enz_Reaction->Enz_Mixture Enz_Workup Extraction & Purification Enz_Mixture->Enz_Workup Enz_End_S (S)-Ethyl Nipecotate Enz_Workup->Enz_End_S Enz_End_R (R)-Nipecotic Acid Enz_Workup->Enz_End_R

Caption: Comparative workflows for chiral separation of ethyl nipecotate.

Conclusion

The choice of the optimal chiral separation technique for ethyl nipecotate depends heavily on the specific requirements of the project.

  • For analytical scale and high-resolution requirements with existing equipment, Chiral HPLC remains a robust and reliable option, despite its higher solvent consumption.

  • For preparative scale, high-throughput, and environmentally conscious applications, Chiral SFC presents a compelling alternative with significant long-term cost savings in solvent purchase and disposal.

  • When a single enantiomer is the target and a biocatalytic approach is desired, Enzymatic Resolution offers a highly selective and "green" pathway, although it is limited by a 50% theoretical yield for the desired product.

By carefully considering the trade-offs in throughput, cost, yield, and environmental impact, researchers and drug development professionals can make an informed decision to select the most appropriate and efficient method for the chiral separation of ethyl nipecotate.

References

Safety Operating Guide

Proper Disposal of Ethyl Piperidine-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl piperidine-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound and its structural analogs are chemicals that require careful handling and disposal due to their potential hazards. Adherence to proper disposal protocols is critical to mitigate risks of irritation, serious eye damage, and environmental contamination.[1][2] This document outlines the necessary steps for the safe disposal of this compound.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent skin and eye contact, as well as inhalation of any vapors.

Table 1: Personal Protective Equipment (PPE) and Hazard Summary

ItemSpecificationHazard Classification
Eye Protection Goggles or face shield.[1][3]Causes serious eye damage/irritation.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Causes skin irritation or burns.[1][4][5]
Body Protection Lab coat or suitable protective clothing.[1][5]Avoids skin contact.
Respiratory Use in a well-ventilated area or with a respirator (Type ABEK filter recommended for higher exposures).[2][3]May cause respiratory tract irritation.[1][4]
Signal Word Danger[2]GHS05 (Corrosion)[2]
Storage Class 10 - Combustible liquids[2]Slight fire hazard when exposed to heat or flame.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.[5]

  • Containment: Stop the leak if it is safe to do so. Contain the spill using inert, non-combustible absorbent materials such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.

  • Absorption: Absorb the remaining liquid with the inert material.[5]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealable container for chemical waste.[5][6]

  • Decontamination: Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[5]

  • Disposal of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Disposal Procedure for Unused or Waste this compound

The disposal of this compound must be conducted through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Professional Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) if available.

  • Incineration: A recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by the licensed disposal facility.

  • Contaminated Packaging: Dispose of the original container as unused product, following the same hazardous waste stream.[6]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps to follow when handling and disposing of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with inert material 3. Absorb and collect 4. Decontaminate area is_spill->spill_procedure Yes unused_product Is it unused product or routine waste? is_spill->unused_product No package_waste Package and label spill residue as hazardous waste spill_procedure->package_waste store_waste Store in a designated, secure, and well-ventilated area package_waste->store_waste prepare_container Place in a labeled, sealed, and suitable container for hazardous waste unused_product->prepare_container Yes prepare_container->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end_process Disposal Complete contact_disposal->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Ethyl piperidine-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).To prevent contact with eyes, which can cause serious damage.[2]
Skin Protection Chemical-resistant gloves (inspected prior to use) and impervious clothing.[3]To prevent skin irritation from direct contact.[1][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387) should be used.To avoid inhalation, which may cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry place.[3][4]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in Table 1.

  • Inspect gloves for any signs of degradation or puncture before use.[4]

3. Chemical Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Do not breathe vapors or mist.[1][4]

  • After handling, wash hands thoroughly. Contaminated clothing should be removed and washed before reuse.[3]

4. Spill Management:

  • In case of a spill, remove all sources of ignition.[5][6][7]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[7]

  • Ensure the area is well-ventilated during cleanup.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][3] If skin irritation occurs, get medical advice.[6]
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of this container to a hazardous or special waste collection point.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem store_chem Store Properly When Not in Use handle_chem->store_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->dispose_waste Contain & Clean Up first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow from preparation to disposal for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl piperidine-3-carboxylate
Reactant of Route 2
Ethyl piperidine-3-carboxylate

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